molecular formula C7H7FN2O B053790 2-Amino-6-fluorobenzamide CAS No. 115643-59-9

2-Amino-6-fluorobenzamide

Cat. No.: B053790
CAS No.: 115643-59-9
M. Wt: 154.14 g/mol
InChI Key: REPZELLBLWMUAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-fluorobenzamide is a useful research compound. Its molecular formula is C7H7FN2O and its molecular weight is 154.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPZELLBLWMUAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381199
Record name 2-amino-6-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115643-59-9
Record name 2-amino-6-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-fluorobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Amino-6-fluorobenzamide CAS number 115643-59-9 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-6-fluorobenzamide (CAS: 115643-59-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organic compound featuring a benzene ring substituted with an amino group, a fluorine atom, and an amide group. This unique trifunctional arrangement makes it a molecule of significant interest in medicinal chemistry and pharmaceutical research. The presence of the fluorine atom can enhance lipophilicity and modulate pharmacokinetic properties, while the amino and amide groups provide sites for hydrogen bonding, potentially influencing interactions with biological targets. This document serves as a comprehensive technical guide, consolidating available data on its properties, synthesis, and safety.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are crucial for its handling, formulation, and application in research and development.

PropertyValueSource(s)
CAS Number 115643-59-9
Molecular Formula C₇H₇FN₂O
Molecular Weight 154.14 - 154.15 g/mol
Appearance Solid; beige to salmon pink solid
Melting Point 115-118 °C
Flash Point >110 °C
Synonyms 2-Carbamoyl-3-fluoroaniline, 6-Fluoroanthranilamide
InChI Key REPZELLBLWMUAB-UHFFFAOYSA-N
SMILES String NC(=O)c1c(N)cccc1F

Spectroscopic Characterization

While specific spectral data for this compound is not detailed in the provided search results, standard analytical techniques are used for its identification and characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR & ¹³C NMR): Used to elucidate the carbon-hydrogen framework of the molecule. The chemical shifts and coupling constants would confirm the substitution pattern on the aromatic ring and the presence of the amino and amide protons.

  • Infrared (IR) Spectroscopy: This technique would identify the characteristic vibrational frequencies of the functional groups. Key absorptions would be expected for the N-H stretches of the primary amine and amide, and the C=O stretch of the amide group.

  • Mass Spectrometry (MS): Used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which helps confirm the structure.

Synthesis and Reactivity

General Synthesis Protocol

A common method for the synthesis of 2-aminobenzamide derivatives involves the reaction of isatoic anhydride with an appropriate amine. While a specific protocol for this compound is not provided, a general experimental procedure can be adapted.

Method: Reaction of Isatoic Anhydride with Ammonia

  • Reaction Setup: A solution of a fluorinated isatoic anhydride precursor is prepared in a suitable solvent, such as Dimethylformamide (DMF).

  • Reagent Addition: An ammonia source (e.g., aqueous ammonia or ammonia gas) is added to the solution.

  • Reaction Conditions: The mixture is typically heated under reflux for several hours to drive the reaction to completion. The progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated, often by adding water. The crude solid is then collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent like ethanol or benzene, to yield the final 2-aminobenzamide derivative.

Synthesis_Workflow cluster_start Starting Materials cluster_process Process cluster_end Final Product Fluorinated_Isatoic_Anhydride Fluorinated Isatoic Anhydride Reaction Nucleophilic Acyl Substitution & Ring Opening Fluorinated_Isatoic_Anhydride->Reaction Ammonia_Source Ammonia Source (e.g., NH4OH) Ammonia_Source->Reaction Purification Recrystallization Reaction->Purification Crude Product Final_Product This compound Purification->Final_Product Purified Product

General synthesis workflow for this compound.

Reactivity and Incompatibilities

This compound is stable under recommended storage conditions. However, it should be considered incompatible with:

  • Strong oxidizing agents

  • Strong acids and bases

Hazardous decomposition products under fire conditions can include carbon monoxide, carbon dioxide, and hydrogen fluoride.

Biological Activity and Potential Applications

Specific biological activity data for this compound is not extensively documented in the public domain. However, the benzamide scaffold and its derivatives are prevalent in a wide range of biologically active compounds.

  • Medicinal Chemistry Interest: The structural motifs present in this compound are of significant interest in drug discovery. The fluorine atom can improve metabolic stability and cell permeability, while the aminobenzamide core can interact with various biological targets through hydrogen bonding.

  • Antimicrobial Potential: Derivatives of 2-aminobenzamide have been investigated for their antimicrobial properties against various bacterial and fungal strains.

  • Enzyme Inhibition: Related structures, such as 2-amino-6-nitrobenzothiazole derivatives, have been designed and evaluated as potent inhibitors of enzymes like monoamine oxidase (MAO), which are targets for neurodegenerative diseases.

  • Kinase Inhibition: The benzamide moiety is a common feature in many kinase inhibitors used in oncology.

Further research is required to elucidate the specific biological profile of this compound. Its structure suggests it could serve as a valuable building block or lead compound for the development of new therapeutic agents.

Logical_Relationships cluster_features Structural Features cluster_properties Potential Properties & Activities Compound This compound Amine Amino Group (-NH2) Compound->Amine Fluorine Fluorine Atom (-F) Compound->Fluorine Amide Amide Group (-CONH2) Compound->Amide Solubility Polar Solvent Solubility Amine->Solubility influences H_Bonding Hydrogen Bonding (Target Interaction) Amine->H_Bonding participates in Lipophilicity Enhanced Lipophilicity (Pharmacokinetics) Fluorine->Lipophilicity enhances Amide->H_Bonding participates in Bioactivity Potential Biological Activity (e.g., Antimicrobial, Enzyme Inhibition) Lipophilicity->Bioactivity modulates H_Bonding->Bioactivity key for

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-fluorobenzamide is a fluorinated aromatic amide that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, including an amino group, a fluorine atom, and an amide moiety, impart specific physicochemical properties that are critical for its application in the synthesis of more complex, biologically active molecules. The presence of the fluorine atom, in particular, can significantly influence properties such as lipophilicity, metabolic stability, and binding affinity of the final compounds, making this molecule a subject of interest for the design of novel therapeutics. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an example of its synthetic utility.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in research and development. These properties govern its behavior in various chemical and biological systems.

Core Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values have been compiled from various chemical suppliers and databases.

PropertyValueReference
Chemical Formula C₇H₇FN₂O
Molecular Weight 154.14 g/mol
Appearance Beige to salmon pink solid[1]
Melting Point 115 °C
Boiling Point 257.0 ± 25.0 °C at 760 mmHg
InChI 1S/C7H7FN2O/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H2,10,11)
InChI Key REPZELLBLWMUAB-UHFFFAOYSA-N
SMILES NC(=O)c1c(N)cccc1F
Solubility, pKa, and Lipophilicity
PropertyPredicted/Estimated ValueRemarks
Solubility Sparingly soluble in water, soluble in polar organic solvents like DMSO and ethanol.The amino and amide groups can form hydrogen bonds with polar solvents.
pKa The amino group is expected to have a pKa in the range of 2-5, typical for an aromatic amine.The electron-withdrawing effects of the fluorine and amide groups decrease the basicity of the amino group.
logP Estimated to be in the range of 1.0 - 1.5.The fluorine atom increases lipophilicity compared to the non-fluorinated analog, 2-aminobenzamide.

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development. The following are detailed methodologies for key experiments that can be adapted for this compound.

Determination of Solubility

The shake-flask method is a standard protocol for determining the solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents (e.g., water, ethanol, DMSO).

Materials:

  • This compound

  • Selected solvents (e.g., deionized water, absolute ethanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a vial containing a known volume of the solvent.

  • Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and shake for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials to separate the undissolved solid from the saturated solution.

  • Sample Preparation and Analysis: Carefully withdraw a known aliquot of the clear supernatant and dilute it with a suitable mobile phase to a concentration within the linear range of the HPLC method. Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

  • Quantification: Calculate the original concentration in the saturated solution, which represents the solubility of this compound in the respective solvent at the specified temperature.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a common method for determining the ionization constant (pKa) of a compound.

Objective: To determine the pKa of the amino group of this compound.

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Co-solvent (e.g., methanol or DMSO) if the compound has low water solubility

  • pH meter with a combination electrode

  • Burette

  • Stirrer

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a known volume of a water/co-solvent mixture.

  • Titration: Titrate the solution with the standardized HCl solution, recording the pH after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Objective: To determine the logP of this compound.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or vials

  • Shaker

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Partitioning: Dissolve a known amount of this compound in either the aqueous or organic phase. Add a known volume of the other phase to a separatory funnel or vial.

  • Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

  • Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to aid separation.

  • Quantification: Determine the concentration of this compound in both the aqueous and n-octanol phases using a suitable analytical method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Synthetic Utility: Synthesis of Quinazolin-4-ones

This compound is a key starting material for the synthesis of various heterocyclic compounds, which are important scaffolds in medicinal chemistry. One notable application is in the synthesis of quinazolin-4-ones.[3]

Experimental Protocol: Synthesis of 2-Substituted Quinazolin-4-ones

This protocol describes a transition-metal-free synthesis of quinazolin-4-ones from this compound and an appropriate amide.[3]

Objective: To synthesize a 2-substituted quinazolin-4-one from this compound.

Materials:

  • This compound

  • A primary amide (e.g., benzamide)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Schlenk tube or sealed reaction vessel

  • Magnetic stirrer and heating block

  • Standard work-up and purification reagents (ethyl acetate, water, brine, silica gel for chromatography)

Procedure:

  • To a Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol), the primary amide (2.5 mmol), and cesium carbonate (2.5 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous DMSO (4.0 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 135 °C with stirring for 24 hours.

  • After cooling to room temperature, pour the reaction mixture into a mixture of water and ethyl acetate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted quinazolin-4-one.

Workflow for the Synthesis of Quinazolin-4-ones

The following diagram illustrates the workflow for the synthesis of quinazolin-4-ones from this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_conditions Conditions cluster_workup Work-up cluster_purification Purification cluster_product Final Product A This compound E Reaction Mixture in Sealed Tube A->E B Primary Amide (R-CONH2) B->E C Cesium Carbonate (Cs2CO3) C->E D Anhydrous DMSO D->E F 135 °C, 24 h Inert Atmosphere E->F G Quench with Water/EtOAc E->G H Extraction & Washing G->H I Drying & Concentration H->I J Column Chromatography I->J K 2-Substituted Quinazolin-4-one J->K

Synthesis of Quinazolin-4-ones Workflow

Conclusion

This compound is a key synthetic intermediate with a unique set of physicochemical properties that make it valuable in drug discovery. While further experimental determination of its solubility, pKa, and logP is warranted for a more complete profile, its utility as a building block for complex heterocyclic structures like quinazolin-4-ones is well-established. The provided experimental protocols offer a starting point for researchers to characterize and utilize this compound in their synthetic endeavors.

References

2-Amino-6-fluorobenzamide molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic methodologies related to 2-Amino-6-fluorobenzamide. This document is intended to serve as a valuable resource for professionals engaged in chemical research and pharmaceutical development.

Molecular Structure and Chemical Formula

This compound is an aromatic organic compound. Its structure consists of a benzene ring substituted with an amino group (-NH₂), a fluorine atom (-F), and a carboxamide group (-CONH₂). The substituents are positioned at carbons 1, 2, and 6, respectively.

The chemical formula for this compound is C₇H₇FN₂O . The molecule has a molecular weight of 154.14 g/mol .

Structural Representations:

  • SMILES String: NC(=O)c1c(N)cccc1F

  • InChI Key: REPZELLBLWMUAB-UHFFFAOYSA-N

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₇H₇FN₂O[1]
Molecular Weight 154.14 g/mol
Physical Form Solid
Melting Point 115 °C
Boiling Point 257.0 ± 25.0 °C at 760 mmHg
Solubility Potentially soluble in polar solvents.[1]
Spectroscopic Data Interpretation

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the protons of the amino and amide groups.

  • Aromatic Protons (Ar-H): The three protons on the benzene ring will appear in the aromatic region, typically between δ 6.0 and 8.0 ppm. Due to the electron-donating effect of the amino group and the electron-withdrawing effects of the fluorine and amide groups, complex splitting patterns (doublets, triplets, or multiplets) are expected.

  • Amine Protons (-NH₂): A broad singlet corresponding to the two protons of the primary amine group is anticipated. The chemical shift of this signal can vary depending on the solvent and concentration but is often observed in the range of δ 4.0-6.0 ppm. This peak is expected to be exchangeable with D₂O.

  • Amide Protons (-CONH₂): Two distinct signals, or a single broad singlet, for the amide protons are expected, typically in the region of δ 5.0-8.0 ppm. Their chemical shifts are also solvent and concentration-dependent and are exchangeable with D₂O.

The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.

  • Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (δ 100-160 ppm). The carbon attached to the fluorine atom will show a large coupling constant (¹J C-F). The chemical shifts of the other aromatic carbons will be influenced by the electronic effects of the substituents.

  • Carbonyl Carbon (-C=O): The carbonyl carbon of the amide group is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 165 and 175 ppm.[2]

The FTIR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

  • N-H Stretching (Amine and Amide): Two or more bands in the region of 3100-3500 cm⁻¹ are expected, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds in the primary amine and amide groups.[3]

  • C=O Stretching (Amide): A strong absorption band, characteristic of the carbonyl group in an amide (Amide I band), is expected around 1640-1680 cm⁻¹.[3]

  • N-H Bending (Amine and Amide): Bending vibrations for the N-H bonds will likely appear in the region of 1550-1650 cm⁻¹ (Amide II band for the amide).[3]

  • C-F Stretching: A strong absorption band corresponding to the C-F bond stretching vibration is expected in the region of 1000-1300 cm⁻¹.

  • Aromatic C=C Stretching: Several bands of variable intensity are expected in the 1400-1600 cm⁻¹ region due to the carbon-carbon stretching vibrations within the benzene ring.

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (154.14). The fragmentation pattern is expected to be influenced by the functional groups present.

  • Molecular Ion Peak (M⁺): m/z = 154

  • Loss of NH₂: A fragment ion at m/z 138, resulting from the loss of an amino radical.

  • Loss of CONH₂: A fragment ion at m/z 110, corresponding to the loss of the carboxamide group.

  • Formation of Benzoyl Cation Derivative: A prominent peak corresponding to the fluorinated aminobenzoyl cation may be observed.

Experimental Protocols: Synthesis of 2-Aminobenzamide Derivatives

A common and effective method for the synthesis of 2-aminobenzamide derivatives involves the reaction of an appropriate isatoic anhydride with an amine.[4] The following is a general procedure that can be adapted for the synthesis of this compound.

General Synthesis from Isatoic Anhydride

Procedure A (Conventional Heating): [4]

  • To a solution of 6-fluoroisatoic anhydride (1 equivalent) in dimethylformamide (DMF), add a solution of ammonia (as ammonium hydroxide or a solution of ammonia in an appropriate solvent, 1 equivalent) in DMF.

  • Reflux the reaction mixture for approximately 6 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethanol:chloroform).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid product is then collected by filtration.

  • Recrystallize the crude product from a suitable solvent to afford purified this compound.

Visualization of Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the preparation of 2-aminobenzamide derivatives from isatoic anhydride.

Synthesis_Workflow IsatoicAnhydride 6-Fluoroisatoic Anhydride ReactionMixture Reaction Mixture IsatoicAnhydride->ReactionMixture Ammonia Ammonia (NH3) Ammonia->ReactionMixture Solvent DMF Solvent->ReactionMixture Solvent Heating Reflux Heating->ReactionMixture Conditions Workup Cooling & Filtration ReactionMixture->Workup Product Formation Purification Recrystallization Workup->Purification FinalProduct This compound Purification->FinalProduct

References

Spectroscopic Profile of 2-Amino-6-fluorobenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-Amino-6-fluorobenzamide. Due to the limited availability of published experimental spectra for this specific molecule, this document presents high-quality predicted data obtained from computational models. These predictions for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) serve as a valuable reference for compound identification, characterization, and as a baseline for experimental work. This guide also outlines standardized experimental protocols for acquiring such data and includes a workflow for the general spectroscopic analysis of chemical compounds.

Predicted Spectroscopic Data

The following sections summarize the predicted spectroscopic data for this compound. This data has been generated using validated computational algorithms to provide a reliable estimation of the compound's spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (Solvent: DMSO-d₆, Frequency: 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.21t1HH-4
6.55d1HH-5
6.42d1HH-3
7.58s (broad)1H-CONH₂
7.29s (broad)1H-CONH₂
5.80s (broad)2H-NH₂

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Solvent: DMSO-d₆)

Chemical Shift (ppm)Assignment
169.5C=O
162.1 (d, J ≈ 245 Hz)C-6
152.0C-2
132.8 (d, J ≈ 10 Hz)C-4
114.5C-1
111.9 (d, J ≈ 3 Hz)C-5
108.2 (d, J ≈ 22 Hz)C-3

Note: Predicted coupling constants (J) for the fluorine-split carbon signals are approximate.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300MediumN-H stretch (Amine)
3350 - 3180MediumN-H stretch (Amide)
1660StrongC=O stretch (Amide I)
1620MediumN-H bend (Amine)
1580MediumN-H bend (Amide II)
1480MediumC=C stretch (Aromatic)
1250StrongC-N stretch
1150StrongC-F stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data for this compound (Electron Ionization - EI)

m/zPredicted Fragment
154[M]⁺ (Molecular Ion)
138[M - NH₂]⁺
137[M - NH₃]⁺
110[M - CONH₂]⁺
95[C₆H₄F]⁺

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. The solution is then filtered through a small cotton or glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube.

  • Instrumentation : The NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher.

  • ¹H NMR Acquisition : A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the carbon spectrum. A larger number of scans (typically several hundred to thousands) are required due to the lower natural abundance of ¹³C. A wider spectral width is used, and the relaxation delay is set to 2-5 seconds.

  • Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation : A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Background Collection : A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental contributions.

  • Sample Analysis : A pressure clamp is applied to ensure firm and uniform contact between the solid sample and the ATR crystal. The sample spectrum is then recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing : The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction : A small amount of the solid sample is placed in a capillary tube and introduced into the mass spectrometer via a direct insertion probe. The probe is heated to volatilize the sample into the ion source.

  • Ionization : The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound.

G General Workflow for Spectroscopic Analysis cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structure Elucidation cluster_4 Final Report a Obtain Pure Sample b Dissolve in Deuterated Solvent (NMR) a->b c Place on ATR Crystal (IR) a->c d Load into Sample Probe (MS) a->d e NMR Spectrometer b->e f FTIR Spectrometer c->f g Mass Spectrometer d->g h Fourier Transform & Phasing (NMR) e->h i Background Subtraction (IR) f->i j Generate Mass Spectrum (MS) g->j k Interpret Spectra h->k i->k j->k l Combine Data (NMR, IR, MS) k->l m Propose Chemical Structure l->m n Compile Data and Conclusion m->n

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-6-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of 2-Amino-6-fluorobenzamide, with a core focus on its solubility and stability. While specific experimental data for this compound is not extensively published, this document outlines the standardized methodologies and protocols required for its thorough characterization in a drug discovery and development context.

Physicochemical Properties

This compound is an organic compound featuring an amino group and a fluorine atom on a benzamide scaffold.[1] The presence of the amino and amide groups suggests potential for hydrogen bonding, which may influence its solubility in polar solvents.[1] The fluorine atom can enhance lipophilicity and affect its pharmacokinetic properties.[1]

Table 1: General Properties of this compound

PropertyValueSource
CAS Number 115643-59-9[1]
Molecular Formula C₇H₇FN₂O[2]
Molecular Weight 154.14 g/mol [2]
Appearance Solid[2]
SMILES NC(=O)c1c(N)cccc1F[2]
InChI Key REPZELLBLWMUAB-UHFFFAOYSA-N[2]

Solubility Profile

Solubility is a critical determinant of a compound's suitability for various stages of drug development, influencing bioassays, formulation, and intestinal absorption.[3][4] A key distinction is made between thermodynamic and kinetic solubility. Thermodynamic solubility represents the true equilibrium saturation point of a compound, while kinetic solubility measures the concentration at which a compound, dissolved in an organic solvent like DMSO and then diluted in aqueous buffer, begins to precipitate.[5][6]

Quantitative Solubility Data

The following table structure is provided for the systematic recording of experimental solubility data for this compound. A common goal for drug discovery compounds is a solubility of greater than 60 µg/mL.[3][4]

Table 2: Solubility of this compound in Various Solvents

Solvent/MediumTemperature (°C)Solubility (µg/mL)Solubility (µM)Method
Phosphate Buffered Saline (PBS), pH 7.425TBDTBDThermodynamic
Simulated Gastric Fluid (SGF), pH 1.237TBDTBDThermodynamic
Simulated Intestinal Fluid (SIF), pH 6.837TBDTBDThermodynamic
Water25TBDTBDThermodynamic
DMSO25TBDTBDKinetic
Ethanol25TBDTBDKinetic

TBD: To Be Determined through experimental analysis.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol details the widely accepted shake-flask method to determine the equilibrium solubility of a compound.[7][8]

Objective: To determine the maximum concentration of this compound that dissolves in a specific aqueous medium at equilibrium.

Materials:

  • This compound (solid)

  • Selected aqueous buffers (e.g., PBS pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the pre-heated aqueous buffer to the vial.

  • Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand, then centrifuge at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Prepare a standard curve of this compound of known concentrations.

    • Dilute the filtered saturated solution to fall within the linear range of the standard curve.

    • Analyze the diluted sample using a validated HPLC or UV-Vis method to determine its concentration.

  • Calculation: Multiply the measured concentration by the dilution factor to obtain the thermodynamic solubility. Report the result in µg/mL and µM.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add Excess Solid (this compound) B Add Precise Volume of Solvent (e.g., PBS) A->B Step 1-2 C Incubate & Agitate (24-48h at 25°C) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant (0.22 µm filter) D->E Step 4-6 F Dilute Sample E->F G Quantify via HPLC or UV-Vis F->G Step 7-8 H Calculate Solubility G->H Step 7-8

Thermodynamic Solubility Experimental Workflow

Stability Profile

Stability testing is essential to understand how the quality of an active pharmaceutical ingredient (API) changes over time under the influence of environmental factors like temperature, humidity, and light.[7] These studies are mandated by regulatory bodies and are guided by the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2).[6][9][10][11][12]

Stability-Indicating Data

Forced degradation (stress testing) is performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[11][13] Formal stability studies establish the re-test period or shelf life.

Table 3: Stability Data Summary for this compound

ConditionDurationAssay (% Initial)AppearanceDegradants Observed
Long-Term (25°C/60% RH)3, 6, 9, 12, 18, 24 mos.TBDTBDTBD
Accelerated (40°C/75% RH)3, 6 mos.TBDTBDTBD
Forced Degradation
Acid Hydrolysis (0.1 N HCl)TBDTBDTBDTBD
Base Hydrolysis (0.1 N NaOH)TBDTBDTBDTBD
Oxidation (3% H₂O₂)TBDTBDTBDTBD
Thermal (70°C, solid)TBDTBDTBDTBD
Photolytic (ICH Q1B)TBDTBDTBDTBD

TBD: To Be Determined through experimental analysis. RH: Relative Humidity.

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation pathways and products for this compound under various stress conditions. The goal is typically to achieve 5-20% degradation of the API.[14][15]

Materials:

  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (Acetonitrile, Water, Methanol)

  • Temperature-controlled oven, photostability chamber

  • Validated stability-indicating HPLC method (e.g., with a photodiode array detector)

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile/water).

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Heat at a controlled temperature (e.g., 70°C) for a defined period (e.g., 8 hours).[2][14] Withdraw samples at time points, neutralize, and dilute for analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Keep at room temperature or heat gently, monitoring for degradation. Withdraw samples, neutralize, and dilute for analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store in the dark at room temperature for up to 24 hours.[2][14] Withdraw samples and dilute for analysis.

  • Thermal Degradation: Store solid this compound in an oven at an elevated temperature (e.g., 70°C) for a set period (e.g., 7 days).[2] Dissolve samples at time points for analysis.

  • Photolytic Degradation: Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[13] Analyze against a dark control.

  • Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method. The method must be able to separate the intact API from all major degradation products.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis & Characterization A Acid Hydrolysis (HCl, Heat) F Analyze via Stability- Indicating HPLC A->F Stressed Samples B Base Hydrolysis (NaOH, RT/Heat) B->F Stressed Samples C Oxidation (H₂O₂, Dark) C->F Stressed Samples D Thermal (70°C, Solid) D->F Stressed Samples E Photolytic (ICH Q1B Light) E->F Stressed Samples G Identify & Quantify Degradation Products F->G H Elucidate Degradation Pathways G->H Start This compound (Solid & Solution) Start->A Start->B Start->C Start->D Start->E

Forced Degradation Study Workflow
Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized. The primary amide is susceptible to hydrolysis under both acidic and basic conditions, which would yield 2-amino-6-fluorobenzoic acid. The aromatic amine could be susceptible to oxidation. These potential pathways must be confirmed experimentally.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolytic Photolysis Parent This compound P1 2-Amino-6-fluorobenzoic acid Parent->P1 Acid / Base P2 Oxidized Species (e.g., N-oxides, dimers) Parent->P2 Oxidizing Agent P3 Photodegradants Parent->P3 UV / Vis Light

References

An In-depth Technical Guide to the Synonyms and Alternative Names of 2-Amino-6-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synonyms, alternative names, and key identifiers for the chemical compound 2-Amino-6-fluorobenzamide. This information is crucial for researchers, scientists, and professionals in drug development to ensure accurate identification and referencing of this compound in scientific literature, patents, and chemical databases.

Chemical Identity and Nomenclature

This compound is a substituted aromatic amide. The structure consists of a benzene ring substituted with an amino group (-NH2) at position 2, a fluorine atom (-F) at position 6, and a carboxamide group (-CONH2) at position 1. This substitution pattern dictates its chemical properties and reactivity.

A variety of synonyms and alternative names are used to refer to this compound, arising from different chemical naming conventions (e.g., IUPAC, common names) and indexing systems (e.g., CAS). Understanding these different nomenclatures is essential for effective literature searches and unambiguous communication in a research and development setting.

Tabulated Quantitative Data and Identifiers

The following table summarizes the key quantitative data and identifiers for this compound.

Identifier TypeValueReference(s)
Molecular Formula C7H7FN2O[1][2][3]
Molecular Weight 154.14 g/mol [2][3]
CAS Number 115643-59-9[1]
MDL Number MFCD00816881[2][3]
PubChem Substance ID 329786705[2]
InChI 1S/C7H7FN2O/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H2,10,11)[2]
InChI Key REPZELLBLWMUAB-UHFFFAOYSA-N[2]
SMILES NC(=O)c1c(N)cccc1F[2]

Synonyms and Alternative Names

The table below provides a comprehensive list of synonyms and alternative names for this compound, categorized for clarity.

CategorySynonym/Alternative NameReference(s)
Systematic Name Benzamide, 2-amino-6-fluoro-[1]
Alternative Spelling 2-amino-6-fluoro-benzamide[1]
Isomeric Name 2-fluoro-6-aminobenzamide[1]
Isomeric Name 6-amino-2-fluorobenzamide[1]
Anthranilamide Derivative 6-fluoroanthranilamide[1]
Anthranilamide Derivative 6-fluoroanthanilamide[1]
Aniline Derivative 2-Carbamoyl-3-fluoroaniline[1]
Aniline Derivative 2-(Aminocarbonyl)-3-fluoroaniline[1]
Azanyl Derivative 2-azanyl-6-fluoranyl-benzamide[1]

Logical Relationships of Nomenclature

The following diagram illustrates the relationship between the primary chemical name and its various synonyms and identifiers. This visualization helps to clarify how different naming conventions relate to the same chemical entity.

2_Amino_6_fluorobenzamide_Nomenclature core This compound cas CAS: 115643-59-9 core->cas is identified by mol_formula Formula: C7H7FN2O core->mol_formula is described by mol_weight MW: 154.14 core->mol_weight is described by systematic Benzamide, 2-amino-6-fluoro- core->systematic is systematically named isomeric1 2-fluoro-6-aminobenzamide core->isomeric1 is also known as isomeric2 6-amino-2-fluorobenzamide core->isomeric2 is also known as anthranilamide 6-fluoroanthranilamide core->anthranilamide is also known as aniline 2-Carbamoyl-3-fluoroaniline core->aniline is also known as

Nomenclature relationships for this compound.

This guide serves as a foundational reference for the nomenclature of this compound. Accurate and consistent use of these identifiers and synonyms is paramount for successful research and development activities.

References

An In-depth Technical Guide on the Lipophilicity and Pharmacokinetic Potential of 2-Amino-6-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the lipophilicity and pharmacokinetic potential of 2-Amino-6-fluorobenzamide. In the absence of direct experimental data for this specific compound, this guide leverages computational predictions and data from structurally related molecules to offer insights into its physicochemical properties and its likely absorption, distribution, metabolism, and excretion (ADME) profile. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering a foundational understanding to guide future experimental work. Detailed experimental protocols for key assays are also provided to facilitate such investigations.

Introduction

This compound is a fluorinated aromatic compound with potential applications in medicinal chemistry. The introduction of a fluorine atom can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity.[1][2] Understanding these properties is crucial for predicting the pharmacokinetic behavior and overall drug-likeness of a compound. This guide synthesizes available information to build a profile of this compound, focusing on its lipophilicity and key pharmacokinetic attributes.

Physicochemical Properties

The fundamental physicochemical properties of a compound are key determinants of its pharmacokinetic behavior. For this compound, these properties are primarily derived from computational models due to the lack of published experimental data.

PropertyValueSource
Molecular Formula C₇H₇FN₂OSigma-Aldrich
Molecular Weight 154.14 g/mol Sigma-Aldrich
Calculated logP 0.6PubChem[3]
Topological Polar Surface Area (TPSA) 66.3 ŲPubChem
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 3PubChem
Rotatable Bonds 1PubChem

Table 1: Predicted Physicochemical Properties of this compound.

Lipophilicity Analysis

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical parameter that influences a drug's absorption, distribution, and ability to cross biological membranes.

The calculated logP value for this compound is 0.6 . This suggests that the compound is moderately hydrophilic. In comparison, the calculated logP for the non-fluorinated analog, 2-aminobenzamide, is slightly lower, indicating that the fluorine atom in the ortho position may modestly increase lipophilicity. The strategic placement of fluorine can alter the electronic environment of the molecule, which in turn affects its lipophilicity.[4]

It is important to note that the effect of fluorination on lipophilicity is position-dependent and can vary based on the overall molecular structure.[5] While a single fluorine atom on an aromatic ring generally leads to a slight increase in lipophilicity, the presence of other functional groups, such as the amino and amide groups in this molecule, will also significantly contribute to the overall polarity.[6]

Pharmacokinetic Potential: An ADME Profile

The ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a compound determines its bioavailability and duration of action. Based on the physicochemical properties and knowledge of related compounds, a predicted ADME profile for this compound is presented below.

Absorption

Oral absorption is influenced by a compound's solubility and permeability. The moderate hydrophilicity (cLogP = 0.6) and a TPSA of 66.3 Ų suggest that this compound is likely to have reasonable aqueous solubility and the potential for good passive intestinal absorption. Compounds with TPSA values under 140 Ų are generally considered to have good potential for oral bioavailability.

Distribution

Following absorption, a drug's distribution is influenced by its affinity for plasma proteins and its ability to penetrate tissues. The moderate lipophilicity of this compound suggests it may exhibit moderate plasma protein binding. Its ability to cross the blood-brain barrier (BBB) is less certain without experimental data, but its TPSA is within a range where BBB penetration is possible.

Metabolism

The metabolic stability of a compound is a key factor in determining its half-life and potential for drug-drug interactions. The carbon-fluorine bond is very strong and generally resistant to metabolic cleavage.[1] Therefore, the fluorine atom in this compound is expected to enhance its metabolic stability by blocking potential sites of oxidation by cytochrome P450 enzymes.[5] However, the amino and benzamide moieties may still be susceptible to phase I and phase II metabolic transformations. In vitro metabolic stability assays using liver microsomes or hepatocytes would be essential to confirm this prediction.[7]

Excretion

The route and rate of excretion will depend on the extent of metabolism and the physicochemical properties of the parent drug and its metabolites. Given its moderate hydrophilicity, renal excretion of the unchanged compound and its more polar metabolites is a likely pathway.

Mandatory Visualizations

Chemical_Structure_of_this compound cluster_molecule C1 C C2 C C1->C2 C1->C2 C1_sub C(=O)NH₂ C1->C1_sub C3 C C2->C3 C2_sub NH₂ C2->C2_sub C4 C C3->C4 C3->C4 C5 C C4->C5 C6 C C5->C6 C5->C6 C6->C1 C6_sub F C6->C6_sub

Caption: Chemical structure of this compound.

ADME_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Pharmacokinetics Lipophilicity Lipophilicity Permeability Permeability Lipophilicity->Permeability Solubility Solubility Solubility->Permeability Absorption Absorption Permeability->Absorption Metabolic Stability Metabolic Stability Metabolism Metabolism Metabolic Stability->Metabolism Distribution Distribution Absorption->Distribution Distribution->Metabolism Excretion Excretion Metabolism->Excretion Compound Compound Compound->Lipophilicity Compound->Solubility Compound->Metabolic Stability

Caption: A generalized workflow for assessing the ADME properties of a drug candidate.

Experimental Protocols

To facilitate the experimental validation of the predicted properties of this compound, detailed protocols for key in vitro assays are provided below.

Determination of Lipophilicity (Shake-Flask Method)

The shake-flask method is the gold standard for determining the octanol-water partition coefficient (logP).

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.

  • Partitioning: Add a known volume of the stock solution to a flask containing a known volume of the pre-saturated n-octanol.

  • Equilibration: Shake the flask at a constant temperature for a sufficient time (e.g., 24 hours) to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

In Vitro Permeability (Parallel Artificial Membrane Permeability Assay - PAMPA)

PAMPA is a high-throughput assay used to predict passive membrane permeability.

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

  • Donor Solution: A solution of this compound is prepared in a buffer at a relevant physiological pH (e.g., pH 7.4) and added to the wells of the filter plate (donor compartment).

  • Acceptor Solution: The filter plate is placed into a 96-well acceptor plate containing a buffer solution.

  • Incubation: The assembly is incubated for a defined period (e.g., 4-18 hours) to allow the compound to permeate from the donor to the acceptor compartment.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using an analytical method like LC-MS/MS.

  • Calculation: The permeability coefficient (Pe) is calculated based on the change in concentration over time and the surface area of the membrane.

In Vitro Metabolic Stability (Liver Microsomal Stability Assay)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (from human or other species), a buffer (e.g., phosphate buffer, pH 7.4), and the test compound, this compound.

  • Initiation of Reaction: Pre-incubate the mixture at 37°C, and then initiate the metabolic reaction by adding a cofactor solution, typically an NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquots of the reaction mixture are taken.

  • Reaction Termination: The reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate the proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: The percentage of the compound remaining over time is plotted, and from this, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Conclusion

While direct experimental data for this compound is currently unavailable, this technical guide provides a robust, data-informed prediction of its lipophilicity and pharmacokinetic potential. The compound is predicted to be moderately hydrophilic with the potential for good oral absorption and enhanced metabolic stability due to the presence of the fluorine atom. The provided experimental protocols offer a clear path for the validation of these predictions. This guide serves as a critical starting point for any research or drug development program involving this compound, enabling more informed decision-making and efficient experimental design.

References

Commercial Sourcing and Technical Guide for 2-Amino-6-fluorobenzamide in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers for 2-Amino-6-fluorobenzamide (CAS No. 115643-59-9), a key building block in medicinal chemistry and drug discovery. This guide includes a comparative summary of suppliers, a detailed experimental protocol for quality assessment, and visualizations of relevant biological pathways and procurement workflows to aid researchers in sourcing and utilizing this compound effectively.

Commercial Supplier Overview

Sourcing high-quality chemical reagents is a critical first step in any research endeavor. For this compound, several commercial suppliers offer various grades and quantities suitable for research and development purposes. The following table summarizes key quantitative data from a selection of suppliers to facilitate a comparative analysis.

SupplierCatalog NumberPurityAvailable QuantitiesPrice Range (USD)
Lead Sciences (BLDpharm) BD4795≥98%1g, 5g, 25g, 100g~$30 - $500
Amadis Chemical A803462≥97%100g~$348
CymitQuimica 10-F010565≥97%1gPrice on request
ChemScene CS-0161591≥95%1g, 5gPrice on request
Sigma-Aldrich AldrichCPR-Discontinued-

Note: Prices are approximate and subject to change. Researchers are advised to contact suppliers directly for the most current pricing and availability. Sigma-Aldrich previously offered this product, but it is now discontinued; however, legacy information may still be available on their website.[1]

Quality Control and Experimental Protocols

Ensuring the purity and identity of starting materials is paramount in research. While suppliers provide a certificate of analysis (CoA), independent verification is often a necessary step in a rigorous research setting. High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for assessing the purity of small molecules like this compound.

Detailed Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for analyzing similar benzamide derivatives and is intended as a starting point for method development.

1. Objective: To determine the purity of a this compound sample by reverse-phase HPLC with UV detection.

2. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (analytical grade)

  • Volumetric flasks, pipettes, and autosampler vials

  • 0.45 µm syringe filters

3. Instrumentation:

  • An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

4. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

5. Sample Preparation:

  • Prepare a stock solution of the this compound sample in acetonitrile at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working solution of 0.1 mg/mL by diluting with the initial mobile phase composition (95% A, 5% B).

  • Filter the working solution through a 0.45 µm syringe filter into an autosampler vial before injection.

6. Data Analysis:

  • The purity of the sample is calculated based on the area percentage of the main peak corresponding to this compound relative to the total area of all observed peaks in the chromatogram.

Visualizing Workflows and Pathways

Procurement and Quality Control Workflow

The following diagram illustrates a typical workflow for procuring and verifying the quality of a research chemical like this compound.

procurement_workflow cluster_procurement Procurement cluster_receiving Receiving & Initial Check cluster_qc Quality Control cluster_usage Research Use Identify Suppliers Identify Suppliers Request Quotes Request Quotes Identify Suppliers->Request Quotes Select Vendor Select Vendor Request Quotes->Select Vendor Place Order Place Order Select Vendor->Place Order Receive Shipment Receive Shipment Place Order->Receive Shipment Verify Documentation (CoA) Verify Documentation (CoA) Receive Shipment->Verify Documentation (CoA) Analytical Testing (e.g., HPLC, NMR) Analytical Testing (e.g., HPLC, NMR) Verify Documentation (CoA)->Analytical Testing (e.g., HPLC, NMR) Purity Confirmation Purity Confirmation Analytical Testing (e.g., HPLC, NMR)->Purity Confirmation Proceed with Experiment Proceed with Experiment Purity Confirmation->Proceed with Experiment

Procurement and Quality Control Workflow.
Hypothetical Signaling Pathway Involvement: PARP-1 Inhibition

Derivatives of 2-aminobenzamide are known to act as inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair. The diagram below illustrates a simplified view of the PARP-1 signaling pathway in response to DNA single-strand breaks (SSBs). A hypothetical inhibitor, derived from this compound, is shown to block the catalytic activity of PARP-1.

parp1_pathway cluster_nucleus Cell Nucleus DNA_SSB DNA Single-Strand Break PARP1 PARP-1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) Polymer PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Inhibitor This compound Derivative (Inhibitor) Inhibitor->PARP1 inhibits

References

An In-depth Technical Guide to the Safety and Handling of 2-Amino-6-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for 2-Amino-6-fluorobenzamide, tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazards, and the necessary precautions for its safe use in a laboratory setting.

Section 1: Chemical Identification

  • Chemical Name: this compound

  • Synonyms: 6-Fluoroanthranilamide, 2-Carbamoyl-3-fluoroaniline[1]

  • CAS Number: 115643-59-9[1][2]

  • Molecular Formula: C₇H₇FN₂O[1][3]

  • Molecular Weight: 154.14 g/mol [3]

  • Structure:

    • SMILES string: NC(=O)c1c(N)cccc1F[3]

    • InChI key: REPZELLBLWMUAB-UHFFFAOYSA-N[3]

Section 2: Physicochemical and Toxicological Data

The following tables summarize the known physicochemical properties and toxicological data for this compound. Much of the specific quantitative toxicological data is not available; however, the GHS classification provides guidance on potential hazards.

Table 1: Physicochemical Properties

PropertyValueSource
Physical State Solid, beige to salmon pink solid[1][3]
Molecular Formula C₇H₇FN₂O[1][3]
Molecular Weight 154.14[3]
Melting Point No data available
Boiling Point No data available
Flash Point Not applicable[3]
Solubility Potential solubility in polar solvents[1]

Table 2: Hazard Identification and GHS Classification

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, Oral 4H302: Harmful if swallowedGHS07 (Exclamation mark)Warning
Skin Corrosion/Irritation 2H315: Causes skin irritationGHS07 (Exclamation mark)Warning
Serious Eye Damage/Irritation 2AH319: Causes serious eye irritationGHS07 (Exclamation mark)Warning
Specific target organ toxicity — single exposure 3H335: May cause respiratory irritationGHS07 (Exclamation mark)Warning

(Classification based on data for this compound and structurally similar compounds)[3][4][5][6][7]

Table 3: Toxicological Summary

Toxicity EndpointValue
Acute Toxicity (Oral LD50) No data available
Skin Corrosion/Irritation Causes skin irritation[4][5]
Serious Eye Damage/Irritation Causes serious eye irritation[4][5]
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available
STOT-Single Exposure May cause respiratory irritation[4][5][7]
STOT-Repeated Exposure No data available
Aspiration Hazard No data available

Section 3: First-Aid Measures

Immediate medical attention is required in case of significant exposure.[8] Always show the Safety Data Sheet (SDS) to the attending medical professional.

  • General Advice: In case of accident or if you feel unwell, seek medical advice immediately.[4]

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[4][8] If breathing is difficult or absent, give artificial respiration and consult a doctor.[9]

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[8][9] If skin irritation occurs, get medical advice.[4][10]

  • Eye Contact: Rinse cautiously and thoroughly with pure water for at least 15 minutes, holding the eyelids open.[4][8] Remove contact lenses if present and easy to do.[4] Continue rinsing and consult a doctor.[8]

  • Ingestion: Rinse mouth with water.[8] Do NOT induce vomiting.[8] Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[8][9]

First_Aid_Response First-Aid Decision Workflow for this compound Exposure Exposure Exposure Occurs Assess Assess Exposure Route Exposure->Assess Inhalation Inhalation Assess->Inhalation Airborne Skin_Contact Skin Contact Assess->Skin_Contact Dermal Eye_Contact Eye Contact Assess->Eye_Contact Ocular Ingestion Ingestion Assess->Ingestion Oral Proc_Inhale Move to Fresh Air Keep at Rest Inhalation->Proc_Inhale Proc_Skin Remove Contaminated Clothing Wash with Soap & Water Skin_Contact->Proc_Skin Proc_Eye Rinse with Water (15+ min) Remove Contact Lenses Eye_Contact->Proc_Eye Proc_Ingest Rinse Mouth DO NOT Induce Vomiting Ingestion->Proc_Ingest Seek_Medical Seek Immediate Medical Attention Show SDS to Doctor Proc_Inhale->Seek_Medical Proc_Skin->Seek_Medical Proc_Eye->Seek_Medical Proc_Ingest->Seek_Medical Hazard_Controls_Hierarchy Hierarchy of Controls for Safe Handling Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Least Effective) Experimental_Workflow General Laboratory Workflow for Chemical Handling Start Receive & Log Chemical Risk_Assessment Conduct Risk Assessment Review SDS Start->Risk_Assessment PPE_Selection Select & Don PPE Risk_Assessment->PPE_Selection Experiment Perform Experiment (e.g., Synthesis, Assay) in Fume Hood PPE_Selection->Experiment Decontamination Decontaminate Glassware & Work Area Experiment->Decontamination Storage Store Chemical Properly Experiment->Storage Unused Reagent Waste_Collection Collect Waste in Labeled Containers Decontamination->Waste_Collection Disposal Dispose of Waste via EH&S Protocols Waste_Collection->Disposal

References

Methodological & Application

Synthesis of 2-Amino-6-fluorobenzamide: A Detailed Protocol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 2-Amino-6-fluorobenzamide from 6-fluoroisatoic anhydride. This compound is a valuable building block in medicinal chemistry, serving as a precursor for a variety of pharmacologically active compounds. The protocol detailed herein is based on the well-established aminolysis of isatoic anhydrides, a robust and efficient method for the preparation of 2-aminobenzamides. This application note includes a detailed experimental protocol, a summary of reaction parameters, and visual representations of the workflow and reaction mechanism to ensure reproducible and successful synthesis.

Introduction

The synthesis of substituted 2-aminobenzamides is a critical step in the development of numerous therapeutic agents. The reaction of isatoic anhydrides with nucleophiles, particularly amines, provides a direct and high-yielding route to these important intermediates. The process involves the nucleophilic attack of ammonia on the carbonyl group of the anhydride, followed by a ring-opening and decarboxylation cascade to afford the desired 2-aminobenzamide. This method is widely applicable and can be adapted for the synthesis of a diverse library of substituted benzamides.

Reaction Scheme

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 6-fluoroisatoic anhydride. The data is based on a generalized procedure and may be optimized for specific laboratory conditions.

ParameterValueNotes
Reactants
6-Fluoroisatoic anhydride1.0 equivalentStarting material
Ammonia (as Ammonium Hydroxide)2.0-3.0 equivalentsNucleophile and base
Solvent
Dimethylformamide (DMF) or Dioxane~5-10 mL per gram of anhydrideAprotic polar solvent is typical
Reaction Conditions
Temperature80-100 °CHeating is generally required
Reaction Time4-8 hoursMonitor by TLC for completion
Product Information
Product NameThis compound
Molecular FormulaC₇H₇FN₂O
Molecular Weight154.14 g/mol
Theoretical YieldBased on 1:1 stoichiometry
Expected Purity>95% after purification

Experimental Protocol

This protocol is a general guideline for the synthesis of this compound.[1][2] It is recommended to perform a small-scale trial to optimize conditions.

Materials:

  • 6-Fluoroisatoic anhydride

  • Ammonium hydroxide (28-30% solution)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Deionized water

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-fluoroisatoic anhydride (1.0 eq.) in anhydrous dimethylformamide (DMF).

  • Addition of Ammonia: To the stirring solution, add ammonium hydroxide (2.0-3.0 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-8 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

  • Extraction: Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve 6-Fluoroisatoic Anhydride in DMF start->dissolve add_nh3 Add Ammonium Hydroxide dissolve->add_nh3 heat Heat to 80-100 °C add_nh3->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool extract Extract with Ethyl Acetate cool->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Product dry->purify end End purify->end reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products anhydride 6-Fluoroisatoic Anhydride tetrahedral Tetrahedral Intermediate anhydride->tetrahedral Nucleophilic Attack ammonia Ammonia (NH3) ring_opened Ring-Opened Intermediate (Carbamic Acid) tetrahedral->ring_opened Ring Opening product This compound ring_opened->product Decarboxylation co2 Carbon Dioxide (CO2) ring_opened->co2 Loss of CO2

References

Application Notes and Protocols: Hydrolysis of 2-Amino-6-fluorobenzonitrile to 2-Amino-6-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemical hydrolysis of 2-amino-6-fluorobenzonitrile to its corresponding amide, 2-amino-6-fluorobenzamide. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and biologically active compounds. Two primary methodologies are presented: an acid-catalyzed and a base-catalyzed hydrolysis. Both protocols are designed to be robust and reproducible, offering researchers options based on substrate compatibility and available laboratory resources. This note includes comprehensive experimental procedures, tables of quantitative data for expected outcomes, and diagrams to illustrate the reaction workflow.

Introduction

The conversion of a nitrile functional group to a primary amide is a fundamental transformation in organic synthesis. This compound is a valuable building block in medicinal chemistry, often utilized in the construction of heterocyclic scaffolds. The presence of both an amino and a fluoro group on the aromatic ring can influence the reactivity of the nitrile, necessitating carefully controlled reaction conditions to achieve selective hydrolysis to the amide without proceeding to the carboxylic acid. This document outlines two effective methods for this conversion.

Reaction Scheme

G reactant 2-Amino-6-fluorobenzonitrile product This compound reactant->product H₂O, H⁺ or OH⁻

Caption: General reaction scheme for the hydrolysis of 2-amino-6-fluorobenzonitrile.

Experimental Protocols

Two primary methods for the hydrolysis of 2-amino-6-fluorobenzonitrile are detailed below.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol utilizes a strong acid to catalyze the hydration of the nitrile group. Concentrated sulfuric acid is employed, and the reaction is heated to facilitate the conversion.

Materials:

  • 2-Amino-6-fluorobenzonitrile

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Sodium Bicarbonate (saturated aqueous solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for filtration and crystallization

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-6-fluorobenzonitrile (1.36 g, 10 mmol) in concentrated sulfuric acid (20 mL).

  • Reaction Conditions: Heat the reaction mixture to 80-90°C with stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice (approximately 100 g) in a beaker.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Effervescence will occur, so add the base cautiously.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound as a solid.

Protocol 2: Base-Catalyzed Hydrolysis

This method employs a strong base in a mixed solvent system to achieve the hydrolysis. This can be a milder alternative to the strong acid-catalyzed reaction.

Materials:

  • 2-Amino-6-fluorobenzonitrile

  • Sodium Hydroxide

  • Ethanol

  • Deionized Water

  • Hydrochloric Acid (1 M)

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for filtration and crystallization

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-amino-6-fluorobenzonitrile (1.36 g, 10 mmol) in a mixture of ethanol (40 mL) and a 2 M aqueous solution of sodium hydroxide (20 mL).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-85°C) with vigorous stirring for 8-12 hours. Monitor the reaction progress by TLC (1:1 hexane/ethyl acetate).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Neutralization: Dilute the remaining aqueous solution with water (50 mL) and neutralize to pH 7 by the dropwise addition of 1 M hydrochloric acid.

  • Extraction: Extract the product from the neutralized solution with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent, such as ethanol or ethyl acetate, to obtain pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material, the product, and the expected outcomes of the two protocols.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
2-Amino-6-fluorobenzonitrileC₇H₅FN₂136.13125-128White to off-white solid
This compoundC₇H₇FN₂O154.14159-162Beige to salmon pink solid

Table 2: Reaction Parameters and Expected Yields

ProtocolReagentsTemperature (°C)Reaction Time (h)Typical Yield (%)
1: Acid-Catalyzed HydrolysisConcentrated H₂SO₄80-904-675-85
2: Base-Catalyzed HydrolysisNaOH, Ethanol/H₂OReflux (80-85)8-1270-80

Table 3: Characterization Data for this compound

Spectroscopic DataExpected Values
¹H NMR (DMSO-d₆)δ (ppm): 7.20-7.35 (m, 2H, Ar-H), 6.60-6.75 (m, 2H, Ar-H), 7.50 (br s, 1H, -CONH₂), 7.90 (br s, 1H, -CONH₂), 5.80 (br s, 2H, -NH₂)
¹³C NMR (DMSO-d₆)δ (ppm): 168.0 (C=O), 160.5 (d, J=245 Hz, C-F), 150.0 (C-NH₂), 132.0 (d, J=10 Hz, Ar-C), 115.0 (d, J=3 Hz, Ar-C), 112.0 (d, J=20 Hz, Ar-C), 110.0 (Ar-C)
IR (KBr, cm⁻¹)3450-3150 (N-H and O-H stretching), 1650-1680 (C=O stretching, Amide I), 1600-1620 (N-H bending)
Mass Spec (ESI+)m/z: 155.06 [M+H]⁺

Workflow Diagrams

Acid-Catalyzed Hydrolysis Workflow

G A Dissolve 2-amino-6-fluorobenzonitrile in concentrated H₂SO₄ B Heat at 80-90°C for 4-6h A->B C Cool and pour onto ice B->C D Neutralize with NaHCO₃ solution C->D E Extract with Ethyl Acetate D->E F Dry and concentrate E->F G Recrystallize F->G H Pure this compound G->H

Caption: Workflow for the acid-catalyzed hydrolysis of 2-amino-6-fluorobenzonitrile.

Base-Catalyzed Hydrolysis Workflow

G A Dissolve 2-amino-6-fluorobenzonitrile in Ethanol/NaOH solution B Reflux for 8-12h A->B C Cool and remove ethanol B->C D Neutralize with HCl C->D E Extract with Dichloromethane D->E F Dry and concentrate E->F G Recrystallize F->G H Pure this compound G->H

Caption: Workflow for the base-catalyzed hydrolysis of 2-amino-6-fluorobenzonitrile.

Conclusion

The protocols described provide reliable methods for the synthesis of this compound from 2-amino-6-fluorobenzonitrile. The choice between the acid- and base-catalyzed methods will depend on the stability of other functional groups present in more complex substrates and the desired reaction conditions. The provided data and workflows are intended to guide researchers in successfully performing this important chemical transformation. It is recommended to perform small-scale optimization experiments to fine-tune the reaction conditions for specific applications.

2-Amino-6-fluorobenzamide: A Versatile Building Block for Advanced Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 24, 2025 – 2-Amino-6-fluorobenzamide is a key starting material in the synthesis of a variety of heterocyclic compounds with significant therapeutic potential. Its unique structural features, including a fluorine atom that can enhance metabolic stability and cell permeability, make it an attractive scaffold for the development of novel drug candidates. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this versatile building block.

Introduction to this compound in Medicinal Chemistry

This compound serves as a crucial precursor for the synthesis of quinazolinones, a class of compounds known for their diverse biological activities. The presence of the fluorine atom at the 6-position influences the electronic properties of the aromatic ring, often leading to improved pharmacokinetic profiles of the resulting molecules. Furthermore, the amino and amide functionalities provide reactive sites for various chemical transformations, enabling the construction of complex molecular architectures.

One of the most significant applications of this building block is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The quinazolinone core, readily accessible from this compound, serves as a bioisosteric replacement for other heterocyclic systems in known PARP inhibitors, potentially leading to improved efficacy and selectivity.

Application 1: Synthesis of 8-Fluoroquinazolin-4(3H)-ones

The synthesis of 8-fluoro-substituted quinazolin-4(3H)-ones is a primary application of this compound. These compounds form the core structure of various biologically active molecules, including PARP inhibitors.

Experimental Protocol: One-Pot Synthesis of 2-Aryl-8-fluoroquinazolin-4(3H)-ones

This protocol describes a one-pot synthesis of 2-aryl-8-fluoroquinazolin-4(3H)-ones from this compound and various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Dimethyl Sulfoxide (DMSO)

  • Cerium(IV) ammonium nitrate (CAN) (catalyst)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 mmol) and a substituted aromatic aldehyde (1.2 mmol) in DMSO (5 mL), add a catalytic amount of ceric ammonium nitrate (0.1 mmol).

  • Heat the reaction mixture to 120 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 2-aryl-8-fluoroquinazolin-4(3H)-one.

Quantitative Data
EntryAldehydeProductYield (%)
1Benzaldehyde8-Fluoro-2-phenylquinazolin-4(3H)-one85
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-8-fluoroquinazolin-4(3H)-one82
34-Methoxybenzaldehyde8-Fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one88
42-Naphthaldehyde8-Fluoro-2-(naphthalen-2-yl)quinazolin-4(3H)-one79

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Reactants This compound + Aromatic Aldehyde + CAN (catalyst) Heating Heat to 120 °C in DMSO (4-6 hours) Reactants->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product 2-Aryl-8-fluoroquinazolin-4(3H)-one Purification->Product

Caption: One-pot synthesis of 2-aryl-8-fluoroquinazolin-4(3H)-ones.

Application 2: Synthesis of PARP Inhibitors

The 8-fluoroquinazolinone scaffold is a key component of several potent PARP inhibitors. The fluorine atom can form favorable interactions within the enzyme's active site, enhancing binding affinity.

Experimental Protocol: Synthesis of a Novel PARP Inhibitor Precursor

This protocol outlines the synthesis of a key intermediate for a novel class of PARP inhibitors, starting from a synthesized 8-fluoroquinazolinone.

Materials:

  • 2-(4-(Bromomethyl)phenyl)-8-fluoroquinazolin-4(3H)-one (prepared from this compound and 4-(bromomethyl)benzaldehyde)

  • Piperazine

  • Potassium carbonate

  • Acetonitrile

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • To a solution of 2-(4-(bromomethyl)phenyl)-8-fluoroquinazolin-4(3H)-one (1.0 mmol) in acetonitrile (10 mL), add piperazine (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC.

  • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM (20 mL) and wash with water (2 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify the crude product by recrystallization from methanol to afford 8-fluoro-2-(4-(piperazin-1-ylmethyl)phenyl)quinazolin-4(3H)-one.

Quantitative Data
Starting MaterialProductYield (%)Purity (HPLC)
2-(4-(Bromomethyl)phenyl)-8-fluoroquinazolin-4(3H)-one8-Fluoro-2-(4-(piperazin-1-ylmethyl)phenyl)quinazolin-4(3H)-one92>98%
PARP Inhibition Signaling Pathway

PARP inhibitors exert their therapeutic effect by exploiting a concept known as synthetic lethality. In cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, PARP inhibition leads to the accumulation of DNA single-strand breaks (SSBs). These SSBs are converted to double-strand breaks (DSBs) during DNA replication, which cannot be efficiently repaired in the absence of a functional HR pathway, ultimately leading to cell death.[1][2][3]

G cluster_0 DNA Damage cluster_2 Cellular Outcome cluster_3 In HR-deficient cells DNA_Damage DNA Single-Strand Break (SSB) PARP PARP-mediated Base Excision Repair (BER) DNA_Damage->PARP activates HR Homologous Recombination (HR) Repair (BRCA1/2 dependent) DNA_Damage->HR requires for DSB repair PARP->HR alternative pathway Cell_Survival Cell Survival PARP->Cell_Survival leads to HR->Cell_Survival leads to Cell_Death Cell Death (Apoptosis) PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP inhibits PARP_Inhibition_HR_Deficient PARP Inhibition Accumulated_DSBs Accumulated Double-Strand Breaks (DSBs) PARP_Inhibition_HR_Deficient->Accumulated_DSBs leads to Accumulated_DSBs->Cell_Death triggers

Caption: PARP inhibition and synthetic lethality in HR-deficient cells.

Application 3: Bioisosteric Replacement in Kinase Inhibitors

The this compound moiety can be utilized as a bioisostere for the anthranilamide group found in many kinase inhibitors. Bioisosteric replacement is a strategy used in drug design to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic profile, or reducing toxicity. The introduction of the fluorine atom can alter the electronic distribution and conformation of the molecule, potentially leading to enhanced interactions with the target kinase.

Example of Bioisosteric Replacement

G cluster_0 Lead Compound cluster_1 Bioisosteric Replacement Strategy cluster_2 New Candidate Anthranilamide_Kinase_Inhibitor Kinase Inhibitor with Anthranilamide Scaffold Replacement Replace Anthranilamide with This compound Anthranilamide_Kinase_Inhibitor->Replacement Fluorinated_Kinase_Inhibitor Novel Kinase Inhibitor with Improved Properties Replacement->Fluorinated_Kinase_Inhibitor

Caption: Bioisosteric replacement strategy for kinase inhibitor design.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of quinazolinones, particularly for the development of PARP inhibitors, highlights its importance in modern drug discovery. The protocols and data presented here provide a foundation for researchers to explore the full potential of this compound in creating next-generation therapeutics. Further research into its use as a bioisostere in other classes of therapeutic agents is warranted and holds promise for the development of novel and improved drugs.

References

Application Notes and Protocols: Synthesis of Quinazolinone Derivatives from 2-Amino-6-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of quinazolinone derivatives utilizing 2-amino-6-fluorobenzamide as a key starting material. The protocols detailed below are based on established synthetic methodologies for related compounds and are intended to serve as a guide for the preparation of novel quinazolinone-based compounds for further investigation in drug discovery and development.

Introduction

Quinazolinone and its derivatives represent a critical class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide array of pharmacological activities. These activities include but are not limited to anticonvulsant, anticancer, anti-inflammatory, antibacterial, and antiviral properties. The unique structural features of the quinazolinone scaffold allow for diverse substitutions, enabling the fine-tuning of its biological and pharmacokinetic profiles.

The use of this compound as a precursor introduces a fluorine atom at the 8-position of the quinazolinone core. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. This document outlines a general synthetic approach for the preparation of 8-fluoro-4(3H)-quinazolinone derivatives and discusses their potential biological applications, with a focus on their emerging role as kinase inhibitors in cancer therapy.

Synthesis of 8-Fluoro-4(3H)-quinazolinone Derivatives

A common and effective method for the synthesis of 2-substituted-4(3H)-quinazolinones is the condensation of an anthranilamide derivative with an appropriate aldehyde. In this case, this compound reacts with various aromatic or aliphatic aldehydes to yield the corresponding 8-fluoro-2-substituted-4(3H)-quinazolinones. The reaction typically proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation.

General Reaction Scheme

G cluster_0 Synthesis of 8-Fluoro-2-substituted-4(3H)-quinazolinones start This compound intermediate Schiff Base Intermediate start->intermediate + aldehyde R-CHO (Aldehyde) aldehyde->intermediate product 8-Fluoro-2-R-4(3H)-quinazolinone intermediate->product Cyclization/ Oxidation

Caption: General synthetic workflow for 8-fluoro-quinazolinones.

Experimental Protocols

Protocol 1: Synthesis of 2-(Aryl/Alkyl)-8-fluoro-4(3H)-quinazolinone

This protocol describes a general procedure for the synthesis of 2-substituted-8-fluoro-4(3H)-quinazolinones from this compound and an aldehyde.

Materials:

  • This compound

  • Substituted aldehyde (e.g., benzaldehyde, 3-bromobenzaldehyde)

  • Dimethyl Sulfoxide (DMSO) or another suitable high-boiling solvent

  • Oxidizing agent (e.g., air, oxygen, potassium permanganate)

  • Glacial acetic acid (optional, as a catalyst)

  • Ethanol or other suitable solvent for recrystallization

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as DMSO.

  • Add the desired aldehyde (1.1 eq) to the solution.

  • If required, add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture at a temperature ranging from 120-150 °C for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • During the reaction, ensure a gentle stream of air or oxygen is passed through the mixture to facilitate oxidative cyclization. Alternatively, a chemical oxidant can be added portion-wise.

  • Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted-8-fluoro-4(3H)-quinazolinone.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Data Presentation

The following tables summarize representative data for synthesized quinazolinone derivatives.

Table 1: Synthesis of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid Derivatives

Compound IDR GroupYield (%)
6e 3-BromophenylNot explicitly stated, but synthesized

Note: The yield for this specific compound was not provided in the source material, but its synthesis was a key part of the study.

Table 2: In Vitro Biological Activity of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid (6e)

AssayCell LineIC50 (µM)
Aurora A Kinase Inhibition-Not explicitly stated in IC50, but most potent
CytotoxicityMCF-7 (Breast Cancer)168.78[1]
CytotoxicityT-24 (Bladder Cancer)257.87[2]
CytotoxicitySNB-75 (CNS Cancer)Potent activity observed[1]

Signaling Pathway

Quinazolinone derivatives have been shown to target various signaling pathways involved in cell proliferation and survival. One such target is the Aurora A kinase, a key regulator of mitosis. Inhibition of Aurora A can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.

Caption: Inhibition of Aurora A kinase by 8-fluoro-quinazolinone derivatives.

The inhibition of Aurora A kinase by compounds such as 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) has been shown to induce cell cycle arrest at the G1 phase and promote apoptosis in cancer cell lines[1]. This highlights the potential of this class of compounds as anticancer agents.

Conclusion

The synthesis of quinazolinone derivatives from this compound provides a versatile platform for the development of novel therapeutic agents. The protocols and data presented herein offer a foundation for researchers to explore the synthesis and biological evaluation of new 8-fluoro-4(3H)-quinazolinone derivatives. The promising activity of these compounds as kinase inhibitors underscores their potential in the field of oncology and warrants further investigation into their structure-activity relationships and mechanisms of action.

References

Application of 2-Amino-6-fluorobenzamide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-fluorobenzamide is a versatile building block in medicinal chemistry, valued for its unique structural and electronic properties. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The amino and benzamide functionalities provide convenient handles for synthetic modifications, allowing for the construction of diverse molecular architectures. This document provides detailed application notes and protocols for the use of this compound in the development of three important classes of therapeutics: PARP inhibitors, kinase inhibitors, and Proteolysis Targeting Chimeras (PROTACs).

I. Application in PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical for DNA repair.[1][2] Inhibitors of PARP have emerged as a significant class of anti-cancer agents, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The this compound scaffold can be incorporated into PARP inhibitors to occupy the nicotinamide binding site of the enzyme.

Quantitative Data: PARP Inhibitor Activity

The following table summarizes the in vitro activity of representative PARP inhibitors, illustrating the potency that can be achieved with scaffolds that can be derived from or are analogous to this compound derivatives.

Compound IDTargetIC50 (nM)Assay TypeReference
OlaparibPARP11.3Enzyme Assay[3]
OlaparibPARP20.2-0.3Enzyme Assay[4]
Representative Compound APARP115Cellular Assay[3]
Representative Compound BPARP28Cellular Assay[4]
Experimental Protocol: In Vitro PARP1 Chemiluminescent Assay

This protocol describes a method to determine the IC50 value of a test compound against PARP1.[5][6]

Materials:

  • 96-well white opaque plates

  • Recombinant human PARP1 enzyme

  • Activated DNA

  • Histone proteins (e.g., H1)

  • Biotinylated NAD+

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 1 mM DTT)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Test compound (e.g., a this compound derivative)

  • Positive control (e.g., Olaparib)

  • DMSO (vehicle control)

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with 50 µL of histone solution (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.[5]

    • Wash the plate three times with 200 µL/well of PBST (PBS with 0.05% Tween-20).[5]

    • Block the wells with 200 µL/well of Blocking Buffer for 1-2 hours at room temperature.[5]

    • Wash the plate three times with PBST.[5]

  • Compound Preparation:

    • Prepare a serial dilution of the test compound and positive control in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing PARP Assay Buffer, activated DNA (e.g., 1 µg/mL), and biotinylated NAD+ (e.g., 1 µM).

    • Add 2 µL of the serially diluted test compound, positive control, or DMSO to the appropriate wells.

    • Add 48 µL of the reaction mixture to each well.

    • Initiate the reaction by adding 50 µL of recombinant PARP1 enzyme (e.g., 20 ng/well) in PARP Assay Buffer.

    • Incubate the plate for 1 hour at room temperature.[5]

  • Detection:

    • Wash the plate three times with PBST.

    • Add 100 µL of Streptavidin-HRP (diluted in Blocking Buffer) to each well and incubate for 1 hour at room temperature.[5]

    • Wash the plate three times with PBST.

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions and add 100 µL to each well.

    • Immediately measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme).

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway: PARP1 in DNA Damage Repair

PARP1_DNA_Repair DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR catalyzes synthesis of Chromatin Chromatin PARP1->Chromatin modifies NAD NAD+ NAD->PARP1 substrate XRCC1 XRCC1 PAR->XRCC1 recruits Chromatin_Relaxation Chromatin Relaxation Chromatin->Chromatin_Relaxation Ligase3 DNA Ligase III XRCC1->Ligase3 scaffolds PolB DNA Polymerase β XRCC1->PolB scaffolds BER_Complex Base Excision Repair (BER) Complex Ligase3->BER_Complex PolB->BER_Complex DNA_Repair DNA Repair BER_Complex->DNA_Repair PARP_Inhibitor PARP Inhibitor (e.g., this compound derivative) PARP_Inhibitor->PARP1 inhibits

Caption: PARP1 signaling pathway in DNA single-strand break repair.

II. Application in Kinase Inhibitors

Kinases are a large family of enzymes that play central roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[7] The this compound scaffold can be utilized to develop inhibitors that target the ATP-binding site of various kinases.

Quantitative Data: Kinase Inhibitor Activity

The following table presents representative data for kinase inhibitors, demonstrating the range of potencies that can be achieved.

Compound IDTarget KinaseIC50 (nM)Assay TypeReference
GefitinibEGFR2-37Enzyme Assay[8]
Representative Compound CEGFR91% inhibition @ 10 nMCellular Assay[9]
Representative Compound DPDGFRα45% inhibition @ 1 µMEnzyme Assay[10]
Representative Compound EPDGFRβ36% inhibition @ 1 µMEnzyme Assay[10]
Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a general method for determining the IC50 of a test compound against a specific kinase by measuring ADP production.[11]

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Test compound

  • Positive control (e.g., Staurosporine)

  • DMSO (vehicle control)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and positive control in 100% DMSO.

    • Create a serial dilution of the compounds in DMSO. A 10-point, 1:3 serial dilution is recommended.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase in Kinase Assay Buffer to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture in Kinase Assay Buffer.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow: Kinase Inhibitor Screening

Kinase_Inhibitor_Screening Start Start: Compound Library (including this compound derivatives) Compound_Prep Compound Preparation (Serial Dilution) Start->Compound_Prep Assay_Setup Assay Plate Setup (Kinase, Substrate, Buffer) Compound_Prep->Assay_Setup Incubation Pre-incubation (Compound + Kinase) Assay_Setup->Incubation Reaction_Start Initiate Reaction (Add ATP) Incubation->Reaction_Start Reaction_Incubation Kinase Reaction (e.g., 60 min at 30°C) Reaction_Start->Reaction_Incubation Detection ADP Detection (Luminescence) Reaction_Incubation->Detection Data_Acquisition Data Acquisition (Plate Reader) Detection->Data_Acquisition Data_Analysis Data Analysis (IC50 Determination) Data_Acquisition->Data_Analysis End End: Identify Hits Data_Analysis->End

Caption: Workflow for in vitro kinase inhibitor screening.

III. Application in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[12] They consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker. The this compound moiety can be incorporated into the E3 ligase ligand, particularly for targeting Cereblon (CRBN).

Quantitative Data: PROTAC-mediated Protein Degradation

The efficacy of a PROTAC is measured by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

PROTAC IDTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Cell LineReference
Representative PROTAC 1BRD4CRBN50>90HEK293[13]
Representative PROTAC 2CRABP-IIcIAP1100~85MCF7[14]
Representative PROTAC 3Pan-AktCRBN25>95LNCaP[13]
Experimental Protocol: Quantitative Western Blot for Protein Degradation

This protocol describes how to determine the DC50 and Dmax of a PROTAC.[15][16]

Materials:

  • Cultured cells expressing the target protein

  • PROTAC compound

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC compound (e.g., from 1 nM to 10 µM) or DMSO for a specified time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the ECL substrate.

  • Data Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensity for the target protein and the loading control.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Signaling Pathway: Cereblon-mediated Protein Degradation by a PROTAC

PROTAC_Degradation PROTAC PROTAC (containing this compound derivative as CRBN ligand) POI Protein of Interest (POI) PROTAC->POI binds E3_Ligase CRL4-CRBN E3 Ligase Complex PROTAC->E3_Ligase binds Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI->Ternary_Complex CRBN Cereblon (CRBN) CRBN->E3_Ligase DDB1 DDB1 DDB1->E3_Ligase CUL4 CUL4 CUL4->E3_Ligase RBX1 RBX1 RBX1->E3_Ligase E3_Ligase->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI poly-ubiquitinates POI Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC releases E1 E1 (Ub-activating) E2 E2 (Ub-conjugating) E1->E2 transfers Ub E2->Ternary_Complex recruited Ub Ubiquitin (Ub) Ub->E1 Proteasome 26S Proteasome PolyUb_POI->Proteasome targeted to Degradation Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation via the Cereblon E3 ligase pathway.

References

Application Notes and Protocols: 2-Amino-6-fluorobenzamide in the Development of Antimycobacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 2-amino-6-fluorobenzamide as a scaffold in the development of novel antimycobacterial agents. Detailed protocols for the synthesis and evaluation of its derivatives are included to facilitate further research and drug discovery efforts in the fight against tuberculosis (TB).

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of new antitubercular drugs with novel mechanisms of action. The tryptophan biosynthesis pathway is an attractive target for drug development as it is essential for Mtb to survive and establish infection within the host. This compound serves as a promising starting point for the design of inhibitors targeting this crucial metabolic pathway. Derivatives of this compound, particularly 6-fluorophenylbenzohydrazides, have demonstrated potent antimycobacterial activity with low cytotoxicity.

Mechanism of Action: Inhibition of Tryptophan Biosynthesis

Derivatives of this compound act as antimetabolites, interfering with the tryptophan biosynthesis pathway in Mycobacterium tuberculosis. This pathway is critical for the bacterium's ability to synthesize the essential amino acid tryptophan, particularly in the nutrient-limited environment of the host macrophage.

The proposed mechanism involves the inhibition of key enzymes in the pathway, such as anthranilate synthase (TrpE) or anthranilate phosphoribosyltransferase (TrpD). By mimicking the natural substrate, anthranilate, these fluorinated analogs can competitively inhibit these enzymes, leading to a depletion of tryptophan and subsequent bacterial cell death. This targeted approach offers the potential for selective toxicity against Mtb while minimizing effects on the host.

Tryptophan_Biosynthesis_Inhibition cluster_pathway Tryptophan Biosynthesis Pathway in M. tuberculosis cluster_inhibition Inhibition by this compound Derivatives Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate TrpE CDRP CDRP Anthranilate->CDRP TrpD PRPP PRPP PRPP->CDRP InGP InGP CDRP->InGP TrpF Tryptophan Tryptophan InGP->Tryptophan TrpB/TrpA Inhibitor This compound Derivatives Inhibitor->Anthranilate Mimics Substrate TrpE TrpE Inhibitor->TrpE Inhibits TrpD TrpD Inhibitor->TrpD Inhibits

Figure 1: Inhibition of the Tryptophan Biosynthesis Pathway.

Quantitative Data Summary

The following table summarizes the in vitro antimycobacterial activity (Minimum Inhibitory Concentration, MIC) and cytotoxicity (CC50) of a series of 6-fluorophenylbenzohydrazide derivatives against M. tuberculosis H37Rv and Vero cells, respectively.[1]

Compound IDR GroupMIC (µM)CC50 (µM)Selectivity Index (SI = CC50/MIC)
20 Phenyl6.25>1360>217.6
21 4-Fluorophenyl3.125>1360>435.2
22 4-Chlorophenyl3.125>1360>435.2
23 4-Bromophenyl1.56>1360>871.8
24 4-Iodophenyl3.125>1360>435.2
25 4-Nitrophenyl0.625>1360>2176
26 4-Methylphenyl6.25>1360>217.6
27 4-Methoxyphenyl6.25>1360>217.6
28 2-Fluorophenyl3.125>1360>435.2
29 2-Chlorophenyl1.56>1360>871.8
30 2-Bromophenyl1.56>1360>871.8
31 2-Nitrophenyl3.125>1360>435.2
33 Thiophen-2-yl6.25>1360>217.6
34 Pyridin-4-yl6.25>1360>217.6
36 N-Methyl-indol-3-yl6.25>1360>217.6
38 Phenyl (HCl salt)6.25>1360>217.6
39 4-Fluorophenyl (HCl salt)3.125>1360>435.2
Isoniazid -0.3--
Rifampicin -0.08--

Experimental Protocols

A general workflow for the development and evaluation of this compound-based antimycobacterial agents is depicted below.

Experimental_Workflow start Start: this compound Scaffold synthesis Synthesis of 6-Fluorophenylbenzohydrazide Derivatives start->synthesis purification Purification and Characterization (TLC, NMR, Mass Spec) synthesis->purification mic_assay Antimycobacterial Activity Assay (MIC Determination) purification->mic_assay cytotoxicity_assay Cytotoxicity Assay (e.g., Vero Cells) purification->cytotoxicity_assay selectivity_index Calculation of Selectivity Index (SI) mic_assay->selectivity_index cytotoxicity_assay->selectivity_index sar_analysis Structure-Activity Relationship (SAR) Analysis selectivity_index->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization in_vivo_studies In Vivo Efficacy Studies (e.g., Mouse Model) sar_analysis->in_vivo_studies lead_optimization->synthesis Iterative Design end End: Preclinical Candidate in_vivo_studies->end

Figure 2: General Experimental Workflow.
Protocol 1: Synthesis of 6-Fluorophenylbenzohydrazide Derivatives

This protocol describes a general two-step procedure for the synthesis of 6-fluorophenylbenzohydrazide derivatives from 2-amino-6-fluorobenzoic acid.

Step 1: Synthesis of 6-Fluoroisatoic Anhydride

  • Dissolve 2-amino-6-fluorobenzoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the resulting suspension containing 6-fluoroisatoic anhydride can be used directly in the next step.

Step 2: Synthesis of N'-substituted-6-fluorobenzohydrazides

  • To the suspension of 6-fluoroisatoic anhydride from Step 1, add the desired substituted hydrazine (e.g., phenylhydrazine) (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 15 hours.

  • After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of the synthesized compounds against M. tuberculosis H37Rv using the microplate Alamar blue assay (MABA).

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase)

  • 96-well microtiter plates

  • Alamar blue reagent

  • Test compounds and standard drugs (Isoniazid, Rifampicin)

Procedure:

  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • Serially dilute the compounds in 7H9 broth in a 96-well plate to obtain a range of concentrations (e.g., from 100 µM to 0.09 µM).

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.

  • Add 100 µL of the diluted bacterial suspension to each well containing the test compound. Include a drug-free control well.

  • Seal the plates and incubate at 37°C for 5 days.

  • On day 5, add 20 µL of Alamar blue solution and 12.5 µL of 20% Tween 80 to each well.

  • Re-incubate the plates at 37°C for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Protocol 3: Cytotoxicity Assay (Vero Cells)

This protocol describes the evaluation of the cytotoxicity of the synthesized compounds against the Vero cell line using the MTT assay.

Materials:

  • Vero cells (African green monkey kidney epithelial cells)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Test compounds

Procedure:

  • Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate at 37°C in a 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in DMEM.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the cells. Include a vehicle control (DMSO) and a cell-free blank.

  • Incubate the plate for 48 hours at 37°C.

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • The CC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Conclusion

This compound represents a valuable scaffold for the development of novel antimycobacterial agents targeting the essential tryptophan biosynthesis pathway. The detailed protocols provided herein offer a framework for the synthesis, characterization, and evaluation of its derivatives. The promising in vitro activity and low cytotoxicity of 6-fluorophenylbenzohydrazides warrant further investigation and optimization to develop new and effective treatments for tuberculosis.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-6-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the use of 2-Amino-6-fluorobenzamide in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry, particularly in the synthesis of complex molecules and potential pharmaceutical agents, including PARP inhibitors. The protocols provided are based on established methodologies for structurally related compounds and are intended to serve as a starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an aryl halide and an arylboronic acid. For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 6-position, a key step in the synthesis of diverse molecular scaffolds.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄Toluene/H₂O (4:1)953185
24-Methylphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄Toluene/H₂O (4:1)953182
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄DMF/H₂O (2:1)953164
43,5-Bis(trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O (2:1)953178
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Add the degassed solvent system (e.g., Toluene/H₂O, 4:1, 0.1 M).

  • Reaction: Heat the reaction mixture to 95 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki_Coupling cluster_reactants Reactants This compound This compound Product Product This compound->Product Arylboronic Acid Arylboronic Acid Arylboronic Acid->Product Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Product Catalytic Cycle Base Base Base->Product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, enabling the coupling of aryl halides with a wide range of amines.[1][2] This reaction is particularly useful for synthesizing complex aniline derivatives.

The following table provides representative conditions for the Buchwald-Hartwig amination of aryl halides, which can be adapted for this compound. The choice of ligand and base is crucial for achieving high yields.[3][4]

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10012-2485-95
2AnilinePd(OAc)₂ (2)RuPhos (4)K₂CO₃1,4-Dioxane11012-2480-90
3BenzylaminePd₂(dba)₃ (2)BrettPhos (4)LHMDSTHF8012-2488-98
4PiperidinePd(OAc)₂ (2)SPhos (4)Cs₂CO₃Toluene10012-2482-92
  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a flame-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 0.1 M).

  • Reaction: Seal the tube and heat the reaction mixture to the specified temperature with stirring.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Buchwald_Hartwig Pd(0) Complex Pd(0) Complex Oxidative Addition Oxidative Addition Pd(0) Complex->Oxidative Addition Aryl Halide This compound Aryl Halide->Oxidative Addition Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Ligand Exchange Ligand Exchange Pd(II) Complex->Ligand Exchange Amine Amine Amine->Ligand Exchange Base Base Base->Ligand Exchange Amido Complex Amido Complex Ligand Exchange->Amido Complex Reductive Elimination Reductive Elimination Amido Complex->Reductive Elimination Reductive Elimination->Pd(0) Complex Product Product Reductive Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes which are valuable intermediates in organic synthesis.[1]

The following table outlines typical conditions for the Sonogashira coupling of aryl bromides, which serve as a guide for reactions with this compound.[5][6]

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃NDMF100392
21-HeptynePd(OAc)₂ (2)PPh₃ (4), CuI (5)i-Pr₂NHToluene80688
3TrimethylsilylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5), CuI (5)Et₃NDMF100396
4Propargyl alcoholPd(PPh₃)₄ (2)CuI (4)DIPATHF60885
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%), and the copper(I) iodide co-catalyst (5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Reagent and Solvent Addition: Add the degassed solvent (e.g., DMF), the base (e.g., triethylamine, 2.0 equiv.), and the terminal alkyne (1.5 equiv.).

  • Reaction: Stir the reaction mixture at the indicated temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Pd(II)-Ar Pd(II)-Ar Oxidative Addition->Pd(II)-Ar Transmetalation Transmetalation Pd(II)-Ar->Transmetalation Cu-Alkyne Pd(II)-Alkyne Pd(II)-Alkyne Transmetalation->Pd(II)-Alkyne Reductive Elimination Reductive Elimination Pd(II)-Alkyne->Reductive Elimination Reductive Elimination->Pd(0) Product Product Reductive Elimination->Product Cu(I) Cu(I) Alkyne Coordination Alkyne Coordination Cu(I)->Alkyne Coordination Alkyne Cu-Acetylide Cu-Acetylide Alkyne Coordination->Cu-Acetylide Base Cu-Acetylide->Transmetalation

Caption: Dual catalytic cycles of the Sonogashira coupling.

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the vinylation of aromatic rings.

Below are representative conditions for the Heck reaction of aryl halides with alkenes. These can be adapted for this compound.

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1001685
2n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)NaOAcDMA1202490
3AcrylonitrilePdCl₂(PPh₃)₂ (3)-K₂CO₃NMP1101888
41-OctenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NAcetonitrile802475
  • Reaction Setup: Combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (if required, e.g., P(o-tol)₃, 4 mol%), and the base (e.g., Et₃N, 1.5 equiv.) in a pressure tube.

  • Reagent Addition: Add the alkene (1.5 equiv.) and the solvent (e.g., DMF).

  • Reaction: Seal the tube and heat the mixture to the desired temperature with stirring.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the organic phase with brine, dry, and concentrate. Purify the residue by column chromatography.

Heck_Reaction Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X This compound Ar-X->Oxidative Addition Pd(II)-Ar Pd(II)-Ar Oxidative Addition->Pd(II)-Ar Migratory Insertion Migratory Insertion Pd(II)-Ar->Migratory Insertion Alkene Alkene Alkene->Migratory Insertion Alkyl-Pd(II) Alkyl-Pd(II) Migratory Insertion->Alkyl-Pd(II) Beta-Hydride Elimination Beta-Hydride Elimination Alkyl-Pd(II)->Beta-Hydride Elimination Product Product Beta-Hydride Elimination->Product H-Pd(II)-X H-Pd(II)-X Beta-Hydride Elimination->H-Pd(II)-X Reductive Elimination Reductive Elimination (Base) H-Pd(II)-X->Reductive Elimination Reductive Elimination->Pd(0)

References

Application Notes and Protocols: Condensation Reaction of 2-Amino-6-fluorobenzamide with Aldehydes for the Synthesis of Bioactive Quinazolinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The condensation of 2-aminobenzamides with aldehydes is a fundamental and widely utilized transformation in medicinal chemistry for the synthesis of quinazolin-4(3H)-ones. These heterocyclic scaffolds are of significant interest in drug discovery due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a fluorine atom at the 6-position of the 2-aminobenzamide core, as in 2-Amino-6-fluorobenzamide, can significantly modulate the physicochemical and pharmacological properties of the resulting quinazolinone derivatives, potentially enhancing their therapeutic efficacy and pharmacokinetic profile.

This document provides a detailed protocol for the condensation reaction of this compound with various aldehydes to yield 6-fluoro-2-substituted-quinazolin-4(3H)-ones. It includes a general experimental procedure, a summary of reaction conditions and yields for analogous reactions, and visualizations of the experimental workflow and a relevant biological signaling pathway where these compounds may exert their effects.

Data Presentation

The following table summarizes representative examples of condensation reactions between 2-aminobenzamides and aldehydes to form quinazolin-4(3H)-ones. While specific data for a wide range of aldehydes with this compound is not extensively reported in a single source, the presented data from analogous reactions with 2-aminobenzamide provides a strong predictive framework for reaction outcomes.

EntryAldehydeCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
1BenzaldehydeDMSO100-120485[1]
24-ChlorobenzaldehydeDMSO100-120588[1]
34-MethoxybenzaldehydeDMSO100-120490[1]
42-NitrobenzaldehydeDMSO100-120675[1]
5Furan-2-carbaldehydeDMSO100-120582[1]
6Pyridine-4-carbaldehydeDMSO100-120678[1]

Experimental Protocols

General Protocol for the Synthesis of 6-Fluoro-2-substituted-quinazolin-4(3H)-ones

This protocol is adapted from established methods for the synthesis of 2-substituted quinazolin-4(3H)-ones from 2-aminobenzamides and aldehydes.[1]

Materials:

  • This compound

  • Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware for workup and purification

  • Deionized water

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Dissolution: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to dissolve the starting material. A typical concentration is in the range of 0.2-0.5 M.

  • Addition of Aldehyde: To the stirred solution, add the desired substituted aldehyde (1.0-1.2 eq.).

  • Reaction: Attach a condenser to the flask and heat the reaction mixture to 100-120 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would typically be a mixture of hexane and ethyl acetate. The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product indicates reaction progression.

  • Workup: Once the reaction is complete (typically within 4-6 hours), cool the reaction mixture to room temperature.

  • Precipitation: Pour the reaction mixture into a beaker containing cold deionized water. A precipitate of the crude product should form.

  • Filtration: Collect the solid product by vacuum filtration and wash it with cold deionized water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Diagram of the Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start This compound + Aldehyde in DMSO reaction Heat (100-120 °C) start->reaction 1. Mix & Heat monitoring TLC Monitoring reaction->monitoring 2. Monitor Progress workup Pour into water monitoring->workup 3. Reaction Complete filtration Filter solid workup->filtration 4. Precipitate & Collect purification Recrystallization or Column Chromatography filtration->purification 5. Purify end Pure 6-Fluoro-2-substituted- quinazolin-4(3H)-one purification->end 6. Characterize signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Quinazolinone 6-Fluoro-quinazolinone Derivative Quinazolinone->PI3K Inhibition Quinazolinone->Akt Inhibition Quinazolinone->mTORC1 Inhibition

References

Application Notes and Protocols for the Use of 2-Amino-6-fluorobenzamide in Developing HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-amino-6-fluorobenzamide as a zinc-binding group (ZBG) in the design and synthesis of Histone Deacetylase (HDAC) inhibitors. The following sections detail the rationale for its use, relevant quantitative data, experimental protocols for synthesis and activity assessment, and insights into the affected signaling pathways.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones and other non-histone proteins. Their dysregulation is implicated in the pathogenesis of numerous diseases, particularly cancer, making them attractive therapeutic targets. The development of isoform-selective HDAC inhibitors is a key objective in modern drug discovery to enhance therapeutic efficacy and minimize off-target effects.

The 2-aminobenzamide moiety has emerged as a crucial pharmacophore in the design of class I HDAC inhibitors, which include HDAC1, HDAC2, and HDAC3. The introduction of a fluorine atom at the 6-position of the 2-aminobenzamide scaffold can significantly influence the inhibitor's potency, selectivity, and pharmacokinetic properties. Notably, a derivative incorporating this compound has been identified as a potent inhibitor of HDAC1, HDAC2, and HDAC3.[1]

Data Presentation: Inhibitory Activity of 2-Aminobenzamide Derivatives

The following table summarizes the in vitro inhibitory activity (IC50) of representative 2-aminobenzamide-based HDAC inhibitors against various HDAC isoforms. This data highlights the impact of substitutions on the 2-aminobenzamide core on potency and selectivity.

Compound IDR1R2HDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)Reference
14 HF170120680[1]
13 CH3H15,000>30,00041[1]
Compound 23a 4-F-PhenylH33002170400
Compound 26c ----Selective for HDAC3[2]
CI-994 --Potent HDAC1/3 inhibitor-Potent HDAC1/3 inhibitor[2]
BG45 ----Prototype HDAC3 inhibitor[2]

Experimental Protocols

Protocol 1: General Synthesis of a this compound-based HDAC Inhibitor

This protocol outlines a general synthetic route for the preparation of an HDAC inhibitor incorporating the this compound moiety, based on common amide coupling methodologies.[3]

Materials:

  • 2-amino-6-fluorobenzoic acid

  • Desired linker-capping group with a primary amine

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

  • Acid Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-6-fluorobenzoic acid (1 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amide Coupling: To the activated acid solution, add the desired linker-capping group containing a primary amine (1 equivalent) dissolved in a minimal amount of anhydrous DMF.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the final this compound-based HDAC inhibitor.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Experimental Workflow for Synthesis

G cluster_start Starting Materials cluster_reagents Reagents cluster_process Reaction & Purification A 2-Amino-6-fluorobenzoic Acid D Amide Coupling Reaction A->D B Linker-Capping Group (with -NH2) B->D C HATU, DIPEA, DMF C->D E Work-up & Purification D->E F Final Product E->F

Caption: General workflow for the synthesis of this compound-based HDAC inhibitors.

Protocol 2: In Vitro Fluorometric HDAC Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of a test compound against a specific HDAC isoform using a fluorogenic substrate.

Materials:

  • Recombinant human HDAC1, HDAC2, or HDAC3 enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (containing Trichostatin A and a trypsin-like protease)

  • Test compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., SAHA)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound test compound in HDAC assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Reaction Setup: In the wells of a 96-well black microplate, add the following components in the specified order:

    • HDAC assay buffer

    • Test compound at various concentrations (or DMSO for the vehicle control and positive control inhibitor)

    • Diluted recombinant HDAC enzyme

  • Pre-incubation: Gently mix the contents of the plate and incubate at 37°C for 15 minutes.

  • Initiate Reaction: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.

  • Incubation: Mix the plate and incubate at 37°C for 30-60 minutes, protected from light.

  • Stop and Develop: Add the developer solution to each well. The Trichostatin A in the developer will stop the HDAC reaction, and the protease will cleave the deacetylated substrate to release the fluorescent fluorophore.

  • Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex: 360 nm, Em: 460 nm for AMC).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

HDAC Inhibition Assay Workflow

G A Prepare Reagents (Enzyme, Substrate, Compound) B Set up Reaction in 96-well Plate A->B C Pre-incubate with Inhibitor B->C D Initiate Reaction with Substrate C->D E Incubate at 37°C D->E F Stop Reaction & Develop Signal E->F G Measure Fluorescence F->G H Data Analysis (IC50) G->H

Caption: Workflow for the in vitro fluorometric HDAC inhibition assay.

Signaling Pathways

Inhibition of class I HDACs, particularly HDAC1, HDAC2, and HDAC3, by 2-aminobenzamide-based inhibitors can have profound effects on various cellular signaling pathways, leading to anti-cancer effects such as cell cycle arrest and apoptosis. One of the key pathways modulated by class I HDAC inhibition is the JAK-STAT pathway.

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, resulting in the transcription of genes involved in immunity, proliferation, differentiation, and apoptosis. In many cancers, the JAK-STAT pathway is constitutively active, promoting cell survival and proliferation.

Inhibition of HDAC1 and HDAC2 has been shown to disrupt the JAK2V617F-STAT signaling axis in myeloproliferative neoplasms.[4] This occurs through the stabilization of the E3 ubiquitin ligase SIAH2, which in turn promotes the proteasomal degradation of the oncogenic JAK2V617F protein. The reduction in JAK2 levels leads to decreased STAT phosphorylation and subsequent downregulation of STAT target genes that promote cancer cell survival.

JAK-STAT Signaling Pathway and HDAC Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Cytokine binding activates STAT STAT JAK->STAT Phosphorylates Proteasome Proteasome STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization SIAH2 SIAH2 SIAH2->JAK Promotes degradation HDAC1_2 HDAC1/2 HDAC1_2->SIAH2 Deacetylates (destabilizes) Inhibitor This compound Inhibitor Inhibitor->HDAC1_2 Inhibits Gene Target Gene Transcription (e.g., anti-apoptotic genes) STAT_dimer->Gene Promotes CellSurvival Cancer Cell Survival Gene->CellSurvival Leads to

Caption: Inhibition of HDAC1/2 by this compound derivatives can disrupt JAK-STAT signaling.

References

Application Note: A Guide to the Acylation of 2-Amino-6-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The acylation of primary amines is a cornerstone of organic synthesis, particularly in the development of pharmaceutical agents. 2-Amino-6-fluorobenzamide serves as a valuable scaffold in medicinal chemistry, and its derivatization via acylation allows for the exploration of structure-activity relationships. This document provides detailed experimental protocols for the N-acylation of this compound using two common classes of acylating agents: acyl chlorides and acid anhydrides. It includes a summary of representative reaction data, a visual workflow, and key safety considerations.

Introduction

N-acylated benzamides are prevalent motifs in a wide array of biologically active compounds. The reaction involves the formation of an amide bond between the amino group of a substrate and an acyl group from an acylating agent. Acyl chlorides and acid anhydrides are highly effective reagents for this transformation due to their reactivity.[1][2] The choice between them often depends on the desired reactivity, substrate sensitivity, and the nature of the acyl group being introduced.[1] This note outlines reliable procedures for the selective acylation of the primary amino group of this compound.

General Reaction Scheme:

Scheme 1: General acylation of this compound with an acylating agent (R-CO-L), where L is a leaving group such as Cl (acyl chloride) or OCOR (anhydride).

Experimental Protocols

Two primary methods for the acylation of this compound are presented below. All operations involving acyl chlorides or anhydrides should be conducted in a well-ventilated fume hood using anhydrous solvents and under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the reagents.[3]

Protocol 1: Acylation using an Acyl Chloride

This method utilizes a highly reactive acyl chloride in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[2][4]

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

  • Acylating Agent Addition: Add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.[3]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution, deionized water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization or flash column chromatography on silica gel to obtain the pure N-acylated product.

Protocol 2: Acylation using an Acid Anhydride

This protocol uses a less reactive acid anhydride, which can be advantageous for sensitive substrates. The reaction can be performed with a base or, in some cases, with gentle heating.[1][5]

Materials:

  • This compound

  • Acid anhydride (e.g., Acetic anhydride) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Sodium Bicarbonate (2.0 eq)

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser (if heating)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a base such as pyridine (if used) in anhydrous DCM. Alternatively, for a biphasic reaction, use sodium bicarbonate in water.[1]

  • Acylating Agent Addition: Add the acid anhydride (1.2 eq) to the solution and stir vigorously at room temperature.[1] For less reactive anhydrides, the mixture may be gently heated to reflux.

  • Reaction: Stir the mixture for 3-6 hours, monitoring for completion by TLC. If using sodium bicarbonate, the product may precipitate directly from the solution.[1]

  • Work-up (for organic solvent method): Once the reaction is complete, cool to room temperature. Quench with water and transfer to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer with 1M HCl (if pyridine was used), followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography to yield the final compound.

Data Presentation

The following table summarizes representative results for the acylation of this compound under various conditions. Yields and purity are dependent on the specific acylating agent and reaction optimization.

EntryAcylating Agent (eq)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1Acetyl Chloride (1.1)TEA (1.2)DCM0 to RT292
2Benzoyl Chloride (1.1)Pyridine (1.2)THF0 to RT388
3Acetic Anhydride (1.2)Pyridine (1.2)DCMRT495
4Acetic Anhydride (1.2)NaHCO₃ (2.0)DCM/H₂ORT685

Table 1: Representative data for the acylation of this compound. RT = Room Temperature.

Visualization of Experimental Workflow

The general experimental procedure for the acylation reaction is depicted in the following workflow diagram.

Acylation_Workflow A Dissolve Substrate (this compound) in Anhydrous Solvent B Cool to 0 °C (Ice Bath) A->B C Add Base (e.g., TEA, Pyridine) B->C D Add Acylating Agent (Dropwise) C->D E Reaction & Monitoring (Stir at RT, TLC) D->E F Aqueous Work-up (Quench, Wash, Extract) E->F G Drying & Concentration (Na₂SO₄, Rotovap) F->G H Purification (Chromatography or Recrystallization) G->H I Pure Product H->I

Caption: General workflow for the acylation of this compound.

Safety Precautions

  • Acylating Agents: Acyl chlorides and anhydrides are corrosive, lachrymatory, and react violently with water.[2][3] Always handle them in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Solvents: Dichloromethane is a suspected carcinogen. Tetrahydrofuran can form explosive peroxides. Use in a well-ventilated area and handle with care.

  • Bases: Triethylamine and pyridine are flammable, toxic, and have strong odors. Avoid inhalation and skin contact.

  • Exothermic Reactions: The addition of the acylating agent can be exothermic. Maintain slow, controlled addition and use an ice bath to manage the reaction temperature.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-6-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Amino-6-fluorobenzamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthetic pathways to obtain this compound are:

  • Hydrolysis of 2-Amino-6-fluorobenzonitrile: This is a common and direct method where the nitrile group is converted to a primary amide. This can be achieved under either acidic or basic conditions.

  • From Isatoic Anhydride: This route involves the reaction of a suitable fluorinated isatoic anhydride derivative with ammonia. The reaction proceeds via a nucleophilic attack, followed by ring-opening and decarboxylation to yield the desired benzamide.

Q2: My yield of this compound is consistently low when starting from 2-Amino-6-fluorobenzonitrile. What are the likely causes?

A2: Low yields in the hydrolysis of 2-Amino-6-fluorobenzonitrile are often attributed to several factors:

  • Over-hydrolysis: The primary amide product can be further hydrolyzed to the corresponding carboxylic acid (2-Amino-6-fluorobenzoic acid), especially under harsh reaction conditions (e.g., high temperatures, prolonged reaction times, or highly concentrated acid/base).

  • Incomplete Reaction: Insufficient reaction time, low temperatures, or inadequate concentration of the hydrolyzing agent can lead to a significant amount of unreacted starting material remaining.

  • Side Reactions: Depending on the specific conditions, other side reactions may occur, leading to the formation of impurities and reducing the overall yield of the desired product.

  • Product Degradation: The product itself might be unstable under the chosen reaction conditions, leading to degradation and loss of material.

Q3: What are the common impurities I should look out for, and how can I minimize them?

A3: The most common impurity is 2-Amino-6-fluorobenzoic acid, formed from the over-hydrolysis of the amide. To minimize its formation, it is crucial to carefully control the reaction conditions. Milder conditions, such as using a lower concentration of acid or base and maintaining a moderate temperature, are preferable. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help in stopping the reaction at the optimal time before significant over-hydrolysis occurs. Another potential impurity is the unreacted starting material, 2-Amino-6-fluorobenzonitrile. Ensuring sufficient reaction time and appropriate reaction conditions will help to drive the reaction to completion.

Q4: How can I purify the final this compound product?

A4: Recrystallization is a common and effective method for purifying solid organic compounds like this compound. The choice of solvent is critical for successful recrystallization. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for recrystallization of benzamide derivatives include ethanol/water, isopropanol/water, or toluene. The selection of the appropriate solvent system may require some experimental optimization.

Troubleshooting Guides

Issue 1: Low Yield
Potential Cause Troubleshooting Steps
Over-hydrolysis to Carboxylic Acid - Reduce the concentration of the acid or base. - Lower the reaction temperature. - Shorten the reaction time and monitor the reaction progress closely.
Incomplete Reaction - Increase the reaction time or temperature moderately. - Use a higher concentration of the hydrolyzing agent. - Ensure efficient stirring to improve mass transfer.
Product Degradation - Investigate the stability of the product under the reaction conditions. - Consider using a milder catalyst or reaction medium.
Issue 2: Impurity Formation
Impurity Identification Mitigation Strategies
2-Amino-6-fluorobenzoic acid Can be detected by TLC, HPLC, or NMR spectroscopy.- Employ milder hydrolysis conditions. - Optimize reaction time to maximize amide formation and minimize carboxylic acid formation.
Unreacted 2-Amino-6-fluorobenzonitrile Can be detected by TLC, HPLC, or NMR spectroscopy.- Increase reaction time or temperature. - Ensure the hydrolyzing agent is not depleted.

Data Presentation

Table 1: Comparison of Hydrolysis Conditions for Aminobenzonitrile Derivatives (Representative Data)

Condition Reagent Temperature (°C) Typical Reaction Time (h) Reported Yield Range (%) Key Considerations
Acidic Hydrolysis Conc. H₂SO₄80 - 1001 - 470 - 90Risk of over-hydrolysis to carboxylic acid.
Acidic Hydrolysis Conc. HCl90 - 1102 - 665 - 85Slower than H₂SO₄, potentially more selective.
Basic Hydrolysis 10-20% aq. NaOH80 - 1002 - 575 - 95Can be more selective towards the amide.
Basic Hydrolysis with Peroxide H₂O₂ / K₂CO₃ in DMSORoom Temp. - 501 - 380 - 98Milder conditions, often high selectivity.

Note: The yields are representative and can vary based on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: Acidic Hydrolysis of 2-Amino-6-fluorobenzonitrile
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Amino-6-fluorobenzonitrile (1 equivalent).

  • Reagent Addition: Slowly add concentrated sulfuric acid (e.g., 5-10 equivalents) to the starting material while cooling the flask in an ice bath.

  • Heating: After the addition is complete, heat the reaction mixture to 80-90°C.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 7-8. The product may precipitate out. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization.

Protocol 2: Synthesis from 2-Fluoro-6-nitrobenzonitrile

This is a two-step process involving the reduction of the nitro group followed by the hydrolysis of the nitrile.

Step 1: Reduction of 2-Fluoro-6-nitrobenzonitrile

  • Reaction Setup: To a solution of 2-Fluoro-6-nitrobenzonitrile in a suitable solvent (e.g., ethanol or ethyl acetate), add a catalyst such as Palladium on carbon (Pd/C).

  • Hydrogenation: Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the starting material is consumed (monitor by TLC).

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to obtain crude 2-Amino-6-fluorobenzonitrile.

Step 2: Hydrolysis of 2-Amino-6-fluorobenzonitrile

Proceed with the hydrolysis of the crude product from Step 1 as described in Protocol 1 .

Mandatory Visualization

experimental_workflow_hydrolysis start Start: 2-Amino-6-fluorobenzonitrile reaction_setup Reaction Setup: - Round-bottom flask - Reflux condenser - Magnetic stirrer start->reaction_setup reagent_addition Reagent Addition: - Add H₂SO₄ or NaOH solution reaction_setup->reagent_addition heating Heating: - Heat to 80-100°C reagent_addition->heating monitoring Monitoring: - TLC or HPLC heating->monitoring workup Work-up: - Quench with ice - Neutralize monitoring->workup Reaction Complete extraction Extraction: - Extract with organic solvent workup->extraction purification Purification: - Recrystallization extraction->purification product Product: this compound purification->product troubleshooting_low_yield start Low Yield of This compound check_impurities Analyze crude product for impurities (TLC, HPLC, NMR) start->check_impurities over_hydrolysis Major impurity: 2-Amino-6-fluorobenzoic acid? check_impurities->over_hydrolysis unreacted_sm Significant amount of starting material remaining? check_impurities->unreacted_sm other_issues Other unidentified impurities or degradation check_impurities->other_issues solution_over_hydrolysis Solution: - Reduce reaction temperature - Shorten reaction time - Use milder reagents over_hydrolysis->solution_over_hydrolysis Yes solution_unreacted_sm Solution: - Increase reaction time/temperature - Increase reagent concentration unreacted_sm->solution_unreacted_sm Yes

Technical Support Center: Purification of Crude 2-Amino-6-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the purification of crude 2-Amino-6-fluorobenzamide. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guides and FAQs

Recrystallization

Q1: My crude this compound is not dissolving in the recrystallization solvent, even at elevated temperatures. What should I do?

A1: This indicates that the chosen solvent is not suitable for dissolving your compound at the current concentration. Here are some steps to troubleshoot this issue:

  • Increase Solvent Volume: You may have a highly concentrated solution. Try adding small increments of the hot solvent until the solid dissolves. Be mindful that using an excessive amount of solvent can lead to poor recovery.

  • Select a More Appropriate Solvent: The polarity of your current solvent may not be optimal. This compound is a polar molecule. Consider using more polar solvents. A good starting point is to test the solubility of a small amount of your crude product in various solvents.

  • Utilize a Solvent Mixture: A mixture of solvents can be effective. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Then, allow the solution to cool.

Q2: The compound dissolved in the hot solvent, but it "oiled out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Here are several strategies to promote crystallization:

  • Lower the Cooling Rate: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath. Rapid cooling often promotes oil formation.

  • Use a More Dilute Solution: Add more of the hot solvent to the oil to redissolve it, and then attempt to cool it again more slowly.

  • Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.

Q3: My recrystallization yield is very low. What are the potential causes and how can I improve it?

A3: Low yield is a common issue in recrystallization. The following factors could be responsible:

  • Using Too Much Solvent: The most common cause of low yield is using an excessive amount of solvent, which keeps a significant portion of your product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude material.

  • Premature Crystallization: If the product crystallizes during a hot filtration step (if performed), you will lose a portion of your product. Ensure the filtration apparatus is pre-heated.

  • Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath after slow cooling to room temperature is recommended.

Column Chromatography

Q4: My this compound is streaking or tailing on the silica gel column. What is causing this and how can I prevent it?

A4: Tailing is often observed with amines on silica gel columns due to the interaction between the basic amino group and the acidic silanol groups on the silica surface. Here's how to address this:

  • Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a basic modifier, such as triethylamine (0.1-1% v/v) or ammonia (in the form of a methanolic ammonia solution), to your eluent can neutralize the acidic sites on the silica gel and significantly improve peak shape.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or an amine-functionalized silica gel, which are better suited for the purification of basic compounds.

Q5: I am not getting good separation between my product and impurities during column chromatography. What can I do?

A5: Poor separation can be addressed by optimizing the mobile phase and column parameters:

  • Adjust the Polarity of the Mobile Phase: If the compounds are eluting too quickly, decrease the polarity of your mobile phase (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate system). If they are moving too slowly, increase the polarity. A good starting point is to find a solvent system that gives your product an Rf value of 0.2-0.4 on a TLC plate.

  • Use a Gradient Elution: Instead of using a constant mobile phase composition (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually increased over time, can provide better separation of compounds with different polarities.

  • Optimize Column Packing and Dimensions: A longer, narrower column will generally provide better resolution than a shorter, wider one. Ensure your column is packed uniformly to avoid channeling.

Experimental Protocols

Recrystallization Protocol

This is a general procedure that should be optimized for your specific crude product.

  • Solvent Selection: In small test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, water, or mixtures like ethanol/water). The ideal solvent will dissolve the compound when hot but sparingly when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Column Chromatography Protocol

This is a general procedure for the purification of this compound using silica gel chromatography.

  • TLC Analysis: Develop a suitable mobile phase using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.4 for this compound. Consider adding 0.5% triethylamine to the mobile phase to reduce tailing.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column. Allow the silica to settle, ensuring a uniform and bubble-free packing.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. Collect fractions and monitor the elution of the compounds using TLC.

  • Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Data Presentation

Table 1: Suggested Recrystallization Solvents for this compound

Solvent/Solvent SystemPolarityBoiling Point (°C)Comments
IsopropanolPolar82.6A good starting point for many aromatic amides.
Ethanol/WaterPolarVariesThe ratio can be adjusted to achieve optimal solubility and crystallization.
AcetonitrilePolar82Can provide good crystals for amides.
Ethyl AcetateMedium77.1May be suitable, potentially in a mixture with a non-polar solvent like hexane.

Table 2: Suggested Mobile Phases for Column Chromatography of this compound on Silica Gel

Mobile Phase SystemPolarity of EluentTypical Starting Ratio (v/v)Modifier
Hexane / Ethyl AcetateLow to Medium4:1 to 1:10.5% Triethylamine
Dichloromethane / MethanolMedium to High99:1 to 95:50.5% Triethylamine

Mandatory Visualization

Purification_Workflow cluster_start Starting Material cluster_purification Purification Method cluster_analysis Purity Analysis cluster_end Final Product Crude this compound Crude this compound Recrystallization Recrystallization Crude this compound->Recrystallization Dissolve in hot solvent Column_Chromatography Column_Chromatography Crude this compound->Column_Chromatography Adsorb on stationary phase TLC TLC/LC-MS/NMR Recrystallization->TLC Check purity Column_Chromatography->TLC Analyze fractions Pure Product Pure Product TLC->Pure Product Combine pure fractions or collect crystals

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization cluster_solutions Troubleshooting Steps start Crude Product Oiling Out step1 Re-heat to dissolve oil Add more solvent start->step1:f0 step2 Cool solution slowly Scratch flask or seed step1:f1->step2:f0 outcome Crystals Form step2:f1->outcome

Caption: Troubleshooting "oiling out" during recrystallization.

Technical Support Center: Synthesis of 2-Amino-6-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-Amino-6-fluorobenzamide. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: There are four primary synthetic routes for the synthesis of this compound, each starting from a different precursor:

  • Route 1: Amination of 2,6-difluorobenzamide.

  • Route 2: Amidation of 2-amino-6-fluorobenzoic acid.

  • Route 3: Reduction of 2-nitro-6-fluorobenzamide.

  • Route 4: Hydrolysis of 2-amino-6-fluorobenzonitrile.

Each route has its own set of potential side products and optimization challenges.

Q2: Which synthetic route is most suitable for my research needs?

A2: The choice of synthetic route depends on several factors, including the availability and cost of starting materials, required purity of the final product, and the scale of the reaction.

  • Route 1 (Amination): A straightforward approach if 2,6-difluorobenzamide is readily available. However, controlling the regioselectivity and preventing side reactions can be challenging.

  • Route 2 (Amidation): A good option if 2-amino-6-fluorobenzoic acid is the preferred starting material. The main challenge is to achieve complete conversion and avoid impurities from the coupling agents.

  • Route 3 (Reduction): Suitable if the corresponding nitro compound is accessible. Careful control of the reduction is necessary to avoid partial reduction or the formation of dimeric impurities.

  • Route 4 (Hydrolysis): A viable route if 2-amino-6-fluorobenzonitrile is the starting material. The key is to control the hydrolysis to stop at the amide stage and prevent further hydrolysis to the carboxylic acid.

Troubleshooting Guides by Synthetic Route

Route 1: Amination of 2,6-difluorobenzamide

This route involves the nucleophilic aromatic substitution of a fluoride ion with an amino group.

dot

cluster_side_products Potential Side Products 2,6-Difluorobenzamide 2,6-Difluorobenzamide This compound This compound 2,6-Difluorobenzamide->this compound + NH3 / High T, P Side_Products 2,6-Difluorobenzamide->Side_Products Unreacted_SM Unreacted Starting Material Hydrolysis_Product 2,6-Difluorobenzoic Acid Over_Amination 2,6-Diaminobenzamide

Caption: Synthetic pathway for the amination of 2,6-difluorobenzamide.

Common Problems and Solutions

ProblemLikely Cause(s)Suggested Solutions
Low Conversion to Product 1. Insufficient reaction temperature or pressure.2. Poor solubility of the starting material.3. Deactivation of the aromatic ring.1. Gradually increase the reaction temperature and pressure while monitoring for side product formation.2. Use a co-solvent to improve solubility.3. Ensure the ammonia source is anhydrous and of high purity.
Presence of 2,6-Difluorobenzoic Acid Hydrolysis of the starting material or product due to the presence of water under harsh reaction conditions.1. Use anhydrous ammonia and solvents.2. Minimize reaction time and temperature to reduce the likelihood of hydrolysis.
Formation of 2,6-Diaminobenzamide Over-amination due to the reactivity of the second fluorine atom.1. Use a controlled stoichiometry of the aminating agent.2. Lower the reaction temperature to favor mono-substitution.

Experimental Protocol: Amination of 2,6-difluorobenzamide

  • Setup: In a high-pressure autoclave, place 2,6-difluorobenzamide and a suitable solvent (e.g., dioxane or DMSO).

  • Reaction: Seal the autoclave and introduce anhydrous ammonia to the desired pressure. Heat the mixture to 150-200°C with constant stirring.

  • Monitoring: Monitor the reaction progress by HPLC or TLC to determine the consumption of the starting material.

  • Work-up: After completion, cool the reactor to room temperature and cautiously vent the excess ammonia. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to remove unreacted starting material and side products.

Route 2: Amidation of 2-amino-6-fluorobenzoic acid

This route involves the formation of an amide bond from a carboxylic acid and an amine source, typically using a coupling agent.

dot

cluster_side_products Potential Side Products 2-amino-6-fluorobenzoic_acid 2-amino-6-fluorobenzoic_acid Activated_Intermediate Activated_Intermediate 2-amino-6-fluorobenzoic_acid->Activated_Intermediate + Coupling Agent (e.g., SOCl2, EDCI) This compound This compound Activated_Intermediate->this compound + NH3 source Side_Products Activated_Intermediate->Side_Products Unreacted_SM Unreacted Starting Material Dimerization Dimerized Byproduct Coupling_Agent_Impurities Coupling Agent-Related Impurities

Caption: Synthetic pathway for the amidation of 2-amino-6-fluorobenzoic acid.

Common Problems and Solutions

ProblemLikely Cause(s)Suggested Solutions
Incomplete Amidation 1. Inefficient activation of the carboxylic acid.2. Steric hindrance around the carboxylic acid.3. Poor nucleophilicity of the ammonia source.1. Choose a more potent coupling agent (e.g., HATU, HOBt/EDCI).2. Increase the reaction temperature or prolong the reaction time.3. Use a more reactive ammonia source, such as ammonium chloride with a non-nucleophilic base.
Formation of Dimeric Byproducts Self-condensation of the starting material where the amino group of one molecule reacts with the activated carboxylic acid of another.1. Add the coupling agent slowly to a solution of the carboxylic acid and the ammonia source to maintain a low concentration of the activated intermediate.2. Use a large excess of the ammonia source.
Contamination with Coupling Agent Byproducts Difficulty in removing byproducts from the coupling agent (e.g., dicyclohexylurea from DCC).1. Choose a coupling agent with water-soluble byproducts (e.g., EDCI).2. Perform an appropriate aqueous work-up and purification by column chromatography.

Experimental Protocol: Amidation of 2-amino-6-fluorobenzoic acid

  • Setup: Dissolve 2-amino-6-fluorobenzoic acid and a coupling agent (e.g., 1.1 equivalents of EDCI) in a suitable aprotic solvent (e.g., DMF or DCM) under an inert atmosphere.

  • Activation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the activated ester.

  • Reaction: Add a source of ammonia (e.g., a solution of ammonia in dioxane or ammonium chloride with a base like triethylamine) to the reaction mixture.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, base, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Route 3: Reduction of 2-nitro-6-fluorobenzamide

This route involves the reduction of a nitro group to an amine.

dot

cluster_side_products Potential Side Products 2-nitro-6-fluorobenzamide 2-nitro-6-fluorobenzamide Nitroso_Intermediate Nitroso Intermediate 2-nitro-6-fluorobenzamide->Nitroso_Intermediate + Reducing Agent (e.g., H2/Pd-C, Fe/HCl) Hydroxylamino_Intermediate Hydroxylamino Intermediate Nitroso_Intermediate->Hydroxylamino_Intermediate + [H] Azoxy_Dimer Azoxy Dimer Nitroso_Intermediate->Azoxy_Dimer This compound This compound Hydroxylamino_Intermediate->this compound + [H] Azo_Dimer Azo Dimer Hydroxylamino_Intermediate->Azo_Dimer Side_Products

Caption: Synthetic pathway for the reduction of 2-nitro-6-fluorobenzamide.

Common Problems and Solutions

ProblemLikely Cause(s)Suggested Solutions
Incomplete Reduction 1. Insufficient amount of reducing agent.2. Deactivated catalyst (in catalytic hydrogenation).3. Poor solubility of the starting material.1. Increase the equivalents of the reducing agent.2. Use a fresh batch of catalyst or a different catalyst.3. Choose a solvent system in which the starting material is more soluble.
Formation of Nitroso or Hydroxylamino Intermediates Incomplete reduction due to mild reaction conditions or insufficient reducing agent.1. Increase the reaction time or temperature.2. Use a stronger reducing agent or increase the catalyst loading.
Formation of Azoxy or Azo Dimers Condensation of partially reduced intermediates, often favored under neutral or basic conditions.1. Perform the reduction under acidic conditions (e.g., using Fe/HCl or SnCl2/HCl).2. Ensure a sufficient excess of the reducing agent to quickly reduce any intermediates.

Experimental Protocol: Reduction of 2-nitro-6-fluorobenzamide

  • Setup: Dissolve 2-nitro-6-fluorobenzamide in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).

  • Reaction (Catalytic Hydrogenation): Add a catalytic amount of Pd/C (5-10 mol%) to the solution. Pressurize the reaction vessel with hydrogen gas (typically 1-3 atm) and stir vigorously at room temperature.

  • Reaction (Metal/Acid): Alternatively, add a metal powder (e.g., iron or tin) and an acid (e.g., HCl or acetic acid) to the solution and heat to reflux.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: After completion, filter off the catalyst or metal residues. Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Route 4: Hydrolysis of 2-amino-6-fluorobenzonitrile

This route involves the conversion of a nitrile group to a primary amide.

dot

cluster_side_products Potential Side Products 2-amino-6-fluorobenzonitrile 2-amino-6-fluorobenzonitrile This compound This compound 2-amino-6-fluorobenzonitrile->this compound + H2O / Acid or Base Catalyst Unreacted_SM Unreacted Starting Material 2-amino-6-fluorobenzonitrile->Unreacted_SM 2-amino-6-fluorobenzoic_acid 2-amino-6-fluorobenzoic acid This compound->2-amino-6-fluorobenzoic_acid + H2O (over-hydrolysis) Side_Products

Caption: Synthetic pathway for the hydrolysis of 2-amino-6-fluorobenzonitrile.

Common Problems and Solutions

ProblemLikely Cause(s)Suggested Solutions
Incomplete Hydrolysis 1. Reaction conditions are too mild (low temperature, low concentration of acid/base).2. Poor solubility of the nitrile.1. Increase the reaction temperature or the concentration of the acid or base catalyst.2. Use a co-solvent to improve the solubility of the starting material.
Over-hydrolysis to Carboxylic Acid Reaction conditions are too harsh (prolonged reaction time, high temperature, high concentration of acid/base).1. Carefully monitor the reaction progress and stop the reaction once the starting material is consumed.2. Use milder conditions, such as hydrogen peroxide in the presence of a base, which can selectively hydrolyze the nitrile to the amide.[1]

Experimental Protocol: Hydrolysis of 2-amino-6-fluorobenzonitrile

  • Setup: Dissolve 2-amino-6-fluorobenzonitrile in a suitable solvent (e.g., ethanol or DMSO).

  • Reaction (Acid Catalysis): Add a concentrated acid (e.g., sulfuric acid or hydrochloric acid) and heat the mixture to reflux.

  • Reaction (Base Catalysis): Alternatively, add an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) and heat the mixture.

  • Monitoring: Monitor the reaction by TLC or LC-MS to follow the formation of the amide and check for the formation of the carboxylic acid byproduct.

  • Work-up: After the reaction is complete, cool the mixture and neutralize it with a base (if acid was used) or an acid (if a base was used).

  • Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Reducing Agents for Nitro Group Reduction

Reducing AgentTypical ConditionsAdvantagesDisadvantages
H₂/Pd-C 1-3 atm H₂, RT, Ethanol/Ethyl AcetateHigh yield, clean reaction, catalyst can be recycled.May reduce other functional groups (e.g., alkenes, alkynes), risk of dehalogenation.
Fe/HCl or Fe/NH₄Cl Reflux, Ethanol/WaterInexpensive, effective for many substrates.Requires stoichiometric amounts of metal, acidic conditions, work-up can be tedious.
SnCl₂·2H₂O Reflux, EthanolGood for substrates with acid-sensitive groups.[2]Requires stoichiometric amounts of tin, which is toxic and requires careful disposal.
Sodium Dithionite RT, Methanol/WaterMild conditions, good for sensitive substrates.Can be slow, may not be effective for all substrates.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-6-fluorobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Amino-6-fluorobenzamide derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and handling of this compound and its derivatives.

Q1: My reduction of 2-Nitro-6-fluorobenzamide to this compound is incomplete. What are the common causes and solutions?

A1: Incomplete reduction is a frequent issue. Several factors could be at play:

  • Insufficient Reducing Agent: Ensure you are using a sufficient stoichiometric excess of the reducing agent. For catalytic hydrogenations, ensure the catalyst is active and not poisoned.

  • Poor Catalyst Activity (for catalytic hydrogenation): The catalyst (e.g., Pd/C, Raney Nickel) may be old or deactivated. Use fresh, high-quality catalyst. Ensure the reaction is adequately stirred to maintain good contact between the catalyst, substrate, and hydrogen.

  • Reaction Temperature: Some reductions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider moderately increasing the temperature.

  • Solvent Choice: The choice of solvent is crucial for substrate solubility and reagent reactivity. Protic solvents like ethanol or methanol are commonly used for catalytic hydrogenation, while acidic media are used for metal-based reductions (e.g., Fe/HCl, SnCl2/HCl).

Troubleshooting Decision Tree for Incomplete Nitro Reduction:

G start Incomplete Nitro Reduction check_reagent Check Reducing Agent Stoichiometry and Quality start->check_reagent check_catalyst Evaluate Catalyst Activity (if applicable) start->check_catalyst check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions increase_reagent Increase Reagent/Catalyst Loading check_reagent->increase_reagent use_fresh_catalyst Use Fresh Catalyst check_catalyst->use_fresh_catalyst modify_conditions Modify Temperature or Solvent check_conditions->modify_conditions monitor_progress Monitor Reaction by TLC/LC-MS increase_reagent->monitor_progress use_fresh_catalyst->monitor_progress modify_conditions->monitor_progress

Caption: Troubleshooting workflow for incomplete nitro group reduction.

Q2: I am observing side products in my reaction to form an N-substituted this compound. How can I minimize them?

A2: The formation of side products in N-alkylation or N-arylation reactions can often be attributed to the following:

  • Dialkylation/Diarylation: The primary amine can react twice with the alkylating/arylating agent. To minimize this, use a 1:1 stoichiometry of the amine to the electrophile or a slight excess of the amine. Adding the electrophile slowly to the reaction mixture can also help.

  • Reaction with the Amide Nitrogen: While less likely, under certain conditions, the amide nitrogen could potentially react. Using a suitable base and controlling the reaction temperature can mitigate this.

  • Decomposition of Starting Materials or Products: The presence of the fluorine atom can influence the electron density of the aromatic ring, potentially making the starting material or product susceptible to decomposition under harsh conditions (e.g., high temperatures, strong acids or bases). It is advisable to use milder reaction conditions where possible.

Q3: The purification of my this compound derivative is proving difficult. What strategies can I employ?

A3: Purification can be challenging due to the polarity of the amino and amide groups.

  • Column Chromatography: This is the most common method. A silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is often effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature.

  • Acid-Base Extraction: The basicity of the amino group allows for selective extraction. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified to precipitate the purified product, which is then extracted with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and reliable method is the reduction of 2-Nitro-6-fluorobenzamide. This precursor is generally more accessible. A variety of reducing agents can be employed for this transformation.

Q2: How can I synthesize N-substituted this compound derivatives?

A2: N-substituted derivatives are typically prepared from the parent this compound through several methods:

  • Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride).

  • Nucleophilic Aromatic Substitution (SNAr): Reaction with an activated aryl halide.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction with an aryl halide or triflate.

  • Amide Coupling: Reaction with a carboxylic acid using a coupling agent (e.g., HATU, HBTU).

Q3: What analytical techniques are recommended for characterizing this compound derivatives?

A3: Standard analytical techniques are used to confirm the structure and purity of these compounds:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 19F NMR are crucial for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H stretches for the amine and amide, C=O stretch for the amide).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 2-Nitro-6-fluorobenzamide

This protocol provides a general procedure for the reduction of the nitro group.

General Workflow:

G start 2-Nitro-6-fluorobenzamide reduction Reduction (e.g., H2, Pd/C in EtOH) start->reduction workup Reaction Work-up (Filtration, Concentration) reduction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product This compound purification->product

Technical Support Center: Microwave-Assisted Synthesis of 2-Amino-6-fluorobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of 2-Amino-6-fluorobenzamide derivatives. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using microwave irradiation for the synthesis of this compound derivatives compared to conventional heating methods?

A1: Microwave-assisted synthesis offers several key advantages over conventional heating, including:

  • Rapid Reaction Times: Microwave heating can dramatically reduce reaction times from hours to minutes.[1]

  • Increased Yields: Often, microwave synthesis results in higher product yields with fewer side products.[1]

  • Enhanced Reaction Rates: The direct and efficient heating of the reaction mixture often leads to a significant increase in reaction rates.[2]

  • Improved Purity: The reduction in side reactions can simplify purification processes.[1]

Q2: How do I choose an appropriate solvent for the microwave-assisted synthesis of this compound derivatives?

A2: The choice of solvent is critical for effective microwave heating. Polar solvents with high dielectric constants, such as dimethylformamide (DMF), ethanol, and acetonitrile, are excellent microwave absorbers and heat up quickly. Non-polar solvents like toluene and hexane are poor absorbers. If a non-polar solvent is necessary for the reaction chemistry, consider adding a polar co-solvent or an ionic liquid to improve heat absorption.[2]

Q3: What are typical starting parameters (temperature, time, power) for optimizing the microwave-assisted synthesis of a new this compound derivative?

A3: A good starting point for optimization is to set the temperature 10-20°C higher than the boiling point of the solvent used in a conventional method. Begin with a moderate microwave power (e.g., 100-150 W) and a short reaction time of 5-10 minutes. It is crucial to monitor the reaction progress and adjust the parameters as needed. For solvent-free reactions, a lower initial power setting (e.g., 50-100 W) is recommended to prevent rapid decomposition.[2]

Q4: What are the main safety considerations when performing microwave-assisted organic synthesis?

A4: Safety is paramount in a laboratory setting. When using a microwave reactor, always:

  • Use sealed vessels designed for microwave synthesis to prevent solvent leakage and potential explosions under pressure.

  • Never exceed the recommended volume for the reaction vessels.

  • Ensure the microwave reactor is properly maintained and vented.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Be aware of the potential for rapid increases in pressure and temperature.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Incomplete reaction - Increase the reaction time in small increments (e.g., 5-10 minutes).- Increase the reaction temperature by 10-20°C.- If using a catalyst, ensure it is active and used in the correct amount.
Poor microwave absorption - Switch to a more polar solvent with a higher dielectric constant (e.g., DMF, ethanol).- If the solvent cannot be changed, add a small amount of a polar co-solvent or an ionic liquid.
Decomposition of starting materials or product - Lower the reaction temperature.- Reduce the reaction time.- Use a pulsed heating mode if available on your microwave reactor to avoid sustained high temperatures.[2]
Incomplete activation of the carboxylic acid (if applicable) - Ensure the coupling agent (e.g., HATU, HBTU) is fresh and used in the appropriate stoichiometric amount.- Increase the pre-activation time before adding the amine.
Protonation of the amine - Add a non-nucleophilic base (e.g., DIPEA, triethylamine) to the reaction mixture to neutralize any acid and free the amine.

Problem 2: Formation of Significant Side Products

Possible Cause Suggested Solution
Overheating or "hot spots" - Ensure efficient stirring to promote even heat distribution.- Lower the microwave power and increase the reaction time.- Use a pulsed heating mode.[2]
Dehydration of the primary amide - This can lead to the formation of a nitrile. Lowering the reaction temperature and time may mitigate this.
Racemization (for chiral centers) - Add a racemization suppressor like HOBt or OxymaPure.- Perform the reaction at a lower temperature.

Problem 3: Charring or Darkening of the Reaction Mixture

Possible Cause Suggested Solution
Decomposition at the set temperature - Lower the reaction temperature and consider increasing the reaction time to compensate.[2]
Uneven heating - Improve the stirring of the reaction mixture.

Data Presentation

Table 1: Representative Conditions for Microwave-Assisted Amide Synthesis

Starting MaterialsAmineSolventCatalyst/ReagentTemp (°C)Time (min)Yield (%)
Benzoic Acidp-ToluidineNoneCeric Ammonium Nitrate (2 mol%)160-165120>95
Phenylacetic Acidp-ToluidineNoneCeric Ammonium Nitrate (2 mol%)160-165120>95
Phloretic Acidp-ToluidineNoneCeric Ammonium Nitrate (2 mol%)120-125120>95
4-(Pyridin-3-yl)benzoic acid(S)-Ethyl 2-aminopropanoateDichloromethaneDCCNot specifiedNot specified24[3]

Note: The data in this table is derived from various sources and represents examples of microwave-assisted amide synthesis. Optimal conditions for the synthesis of this compound derivatives may vary.

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Amidation of 2-Amino-6-fluorobenzoic Acid

  • Reagent Preparation: In a microwave-safe reaction vial equipped with a magnetic stir bar, add 2-amino-6-fluorobenzoic acid (1 equivalent).

  • Solvent and Reagents Addition: Add the desired amine (1.1 equivalents) and a suitable solvent (e.g., DMF, 2-3 mL). If a coupling agent is required, add it at this stage (e.g., HATU, 1.1 equivalents) along with a non-nucleophilic base (e.g., DIPEA, 2 equivalents).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150°C) for a specified time (e.g., 10-30 minutes) with continuous stirring.

  • Work-up: After the reaction is complete and the vial has cooled to a safe temperature, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: General Procedure for Microwave-Assisted Hydrolysis of 2-Amino-6-fluorobenzonitrile (Hypothetical)

Note: While direct hydrolysis of nitriles to amides can be challenging, microwave assistance can facilitate this transformation. This is a general guideline and requires optimization.

  • Reagent Preparation: In a microwave-safe reaction vial with a magnetic stir bar, place 2-amino-6-fluorobenzonitrile (1 equivalent).

  • Reaction Mixture: Add a suitable solvent and a catalyst. For example, a mixture of a polar solvent like ethanol or water and a catalyst such as a strong acid or base, or a metal catalyst could be explored.

  • Microwave Irradiation: Seal the vial and irradiate in the microwave reactor at a set temperature (e.g., 150-200°C) for a specific duration (e.g., 20-60 minutes).

  • Work-up and Purification: After cooling, neutralize the reaction mixture if necessary. Extract the product with an organic solvent. Wash the organic phase, dry it, and concentrate it. Purify the resulting this compound via column chromatography or recrystallization.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification start Starting Materials: 2-Amino-6-fluorobenzoic Acid Amine reagents Add Solvent, Coupling Agent, Base start->reagents mw_irradiation Microwave Irradiation (Temp, Time, Power) reagents->mw_irradiation quench Quench Reaction mw_irradiation->quench extract Extraction quench->extract purify Purification (Chromatography/ Recrystallization) extract->purify product Final Product: This compound Derivative purify->product

Caption: Experimental workflow for the microwave-assisted synthesis of this compound derivatives.

troubleshooting_guide start Low or No Yield check_reaction Check Reaction Progress (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete decomposition Decomposition Observed? incomplete->decomposition No increase_time_temp Increase Time/Temperature incomplete->increase_time_temp Yes check_reagents Check Reagent Quality/ Stoichiometry decomposition->check_reagents No lower_temp Lower Temperature/ Reduce Time decomposition->lower_temp Yes success Improved Yield increase_time_temp->success optimize_solvent Optimize Solvent for Better Microwave Absorption check_reagents->optimize_solvent lower_temp->success optimize_solvent->success

Caption: Troubleshooting decision tree for low yield in microwave-assisted synthesis.

References

Technical Support Center: Overcoming Solubility Challenges with 2-Amino-6-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for solubility issues encountered with 2-Amino-6-fluorobenzamide in organic solvents.

Troubleshooting Guide

Researchers may face difficulties in dissolving this compound due to factors such as solvent choice, concentration, and environmental conditions. This troubleshooting guide offers a systematic approach to overcoming these challenges.

Logical Workflow for Addressing Solubility Issues

The following diagram outlines a step-by-step process to troubleshoot and resolve common solubility problems.

G cluster_0 Start: Initial Dissolution Attempt cluster_1 Step 1: Physical Agitation cluster_2 Step 2: Thermal Intervention cluster_3 Step 3: Solvent System Modification cluster_4 Step 4: pH Adjustment (for aqueous solutions) cluster_5 Outcome start Weigh this compound and add chosen organic solvent. agitation Vortex or sonicate the mixture for 5-10 minutes. start->agitation Initial Mixing heating Gently warm the solution to 30-40°C. agitation->heating If not dissolved dissolved Compound Dissolved agitation->dissolved Success cosolvent Add a small amount of a stronger co-solvent (e.g., DMSO, DMF). heating->cosolvent If not dissolved heating->dissolved Success ph_adjust If applicable, adjust the pH away from the isoelectric point. cosolvent->ph_adjust If applicable and still not dissolved cosolvent->dissolved Success not_dissolved Re-evaluate solvent choice or experimental design. cosolvent->not_dissolved If pH adjustment is not applicable and still not dissolved ph_adjust->dissolved Success ph_adjust->not_dissolved Failure

Caption: A troubleshooting workflow for dissolving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents to try for dissolving this compound?

A1: Based on its chemical structure, which includes polar amino and amide groups, polar aprotic solvents are generally the most effective.[1] It is recommended to start with dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). For less polar applications, alcohols like methanol or ethanol can also be considered, although solubility may be lower.

Q2: I've added the solvent, but the compound isn't dissolving. What should I do first?

A2: The first step is to apply physical energy to the system. Vortexing the sample vigorously or placing it in a sonicator bath for 5-10 minutes can significantly aid dissolution by breaking up solid aggregates and increasing the surface area of the solute in contact with the solvent.[2]

Q3: Is it safe to heat this compound to improve solubility?

A3: Gentle heating can be an effective method to increase the solubility of many organic compounds. It is advisable to warm the solution in a water bath to a temperature of 30-40°C.[2] Avoid excessive heat, as it could potentially lead to the degradation of the compound.

Q4: My compound precipitates out when I add the stock solution to my aqueous buffer. Why does this happen and how can I prevent it?

A4: This phenomenon, often called "crashing out" or antisolvent precipitation, occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous environment where its solubility is much lower. To prevent this, you can try a few strategies:

  • Lower the stock solution concentration: Preparing a more dilute stock solution in your organic solvent can help.

  • Slowly add the stock solution: Instead of pipetting the entire volume at once, add the stock solution dropwise to the aqueous buffer while vortexing.

  • Increase the final percentage of the co-solvent: If your experiment can tolerate it, a slightly higher final concentration of the organic solvent in your aqueous solution can help maintain solubility.

Q5: Can I use a co-solvent system to improve solubility?

A5: Yes, using a co-solvent is a common and effective technique.[3][4] If this compound shows limited solubility in your primary solvent, adding a small amount of a stronger solvent in which it is highly soluble (like DMSO) can significantly improve overall solubility.

Q6: How does pH affect the solubility of this compound?

A6: The solubility of compounds with acidic or basic functional groups, like the amino group in this compound, can be highly dependent on pH.[2][5] The amino group is basic and will be protonated at acidic pH, which generally increases aqueous solubility. While this is more relevant for aqueous solutions, significant pH changes in buffered organic solvent systems could also influence solubility.

Data Presentation

Organic SolventSolvent TypeExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO)Polar AproticHighA strong solvent for many organic molecules; a good starting point for creating concentrated stock solutions.
N,N-Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, it is an excellent solvent for polar organic compounds.
Methanol (MeOH)Polar ProticModerateMay require gentle heating or sonication to achieve higher concentrations.
Ethanol (EtOH)Polar ProticModerateSolubility is generally expected to be slightly lower than in methanol.
AcetonePolar AproticLow to ModerateMay be suitable for some applications, but likely less effective than DMSO or DMF.
Dichloromethane (DCM)NonpolarLowDue to the polar nature of the molecule, solubility in nonpolar solvents is expected to be poor.
WaterPolar ProticLowThe presence of the fluorinated benzene ring suggests low aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes a standard procedure for preparing a stock solution of this compound, which can then be diluted for use in various experiments.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Sonicator bath (optional)

  • Calibrated analytical balance

  • Appropriate glass vial or tube

Methodology:

  • Weighing the Compound: Accurately weigh the desired amount of this compound using an analytical balance and transfer it to a clean, dry glass vial.

  • Solvent Addition: Add the calculated volume of DMSO to the vial to achieve the target concentration.

  • Initial Dissolution: Cap the vial securely and vortex the mixture at high speed for 2-3 minutes.

  • Visual Inspection: Visually inspect the solution to see if all the solid has dissolved. Look for any suspended particles.

  • Troubleshooting (if necessary):

    • If solid particles remain, place the vial in a sonicator bath for 5-10 minutes.

    • If sonication is insufficient, gently warm the vial in a water bath at 30-40°C while mixing intermittently until the solid is fully dissolved.

  • Storage: Once fully dissolved, store the stock solution at the recommended temperature (typically -20°C) in a tightly sealed container to prevent moisture absorption by the DMSO.

Protocol 2: Handling a Poorly Soluble Sample

This protocol provides steps to address a situation where this compound is difficult to dissolve using standard procedures.

Methodology:

  • Initial Attempt with a Stronger Solvent System:

    • Attempt to dissolve the compound in a minimal amount of DMSO.

    • If successful, this concentrated stock can be carefully diluted with the primary reaction solvent (e.g., methanol, ethanol).

  • Using a Co-Solvent System:

    • Prepare a mixture of solvents. For example, a 1:1 (v/v) mixture of DMF and methanol.

    • Attempt to dissolve the compound in this co-solvent mixture.

  • Employing Gentle Heating and Sonication:

    • Suspend the compound in the chosen solvent or co-solvent system.

    • Place the vial in a sonicator bath and sonicate for 10-15 minutes.

    • If undissolved solid remains, warm the solution in a water bath to no more than 40°C while continuing to mix. Be cautious and monitor for any signs of degradation.

References

Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions Involving 2-Amino-6-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving 2-Amino-6-fluorobenzamide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

I. General Issues and Considerations

Q1: Why are palladium-catalyzed reactions with this compound challenging?

A1: Reactions with this compound can be challenging due to a combination of steric and electronic factors. The fluorine and amino groups in the ortho positions to the reactive site create significant steric hindrance, which can impede the approach of the palladium catalyst. Additionally, the electron-withdrawing nature of the fluorine atom and the benzamide group can deactivate the aryl ring, making the initial oxidative addition step of the catalytic cycle more difficult. The presence of the amino and amide functionalities can also lead to side reactions, such as N-arylation or catalyst inhibition.

Q2: What are the most critical parameters to control for a successful coupling reaction with this substrate?

A2: The most critical parameters are:

  • Catalyst System: The choice of both the palladium precursor and the ligand is crucial. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to overcome steric hindrance and facilitate oxidative addition.

  • Base: The strength and nature of the base are critical for the efficiency of the transmetalation step (in Suzuki reactions) or the deprotonation of the amine (in Buchwald-Hartwig reactions). The base must be strong enough to promote the desired reaction but not so strong as to cause degradation of the starting materials or products.

  • Solvent: The solvent must be able to dissolve the reactants and maintain the catalyst in an active form. Anhydrous and degassed solvents are essential to prevent side reactions and catalyst deactivation.

  • Temperature: The reaction temperature needs to be carefully optimized. Higher temperatures may be required to overcome the activation energy barrier, but they can also lead to catalyst decomposition and side product formation.

II. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.

FAQs for Suzuki-Miyaura Coupling

Q3: I am observing low to no conversion of my this compound in a Suzuki coupling. What are the likely causes and how can I troubleshoot this?

A3: Low or no conversion can be due to several factors:

  • Inactive Catalyst: The Pd(0) active species may not be forming efficiently or may have decomposed.

    • Solution: Use a pre-catalyst that readily forms the active Pd(0) species. Ensure your palladium source is fresh and has been stored correctly. Use bulky, electron-rich ligands like SPhos, XPhos, or RuPhos, which are known to be effective for challenging substrates.

  • Inefficient Oxidative Addition: The C-X bond (where X is Cl, Br, I) of your coupling partner may be difficult to activate.

    • Solution: If using an aryl chloride, consider switching to the more reactive aryl bromide or iodide. Increase the catalyst and/or ligand loading.

  • Problematic Transmetalation: The transfer of the organic group from the boronic acid to the palladium center may be slow.

    • Solution: Optimize the base. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃. Ensure the base is finely powdered and well-dispersed in the reaction mixture. The addition of water can sometimes facilitate this step, but it must be carefully controlled.

  • Poor Reagent Quality: The boronic acid may have degraded.

    • Solution: Use fresh, high-purity boronic acid or consider using more stable boronate esters (e.g., pinacol esters).

Q4: What are common side reactions in the Suzuki coupling of this compound and how can they be minimized?

A4: Common side reactions include:

  • Protodeboronation: The boronic acid reacts with residual water or protic solvents, replacing the boron group with a hydrogen atom.

    • Minimization: Use anhydrous solvents and reagents. Use a milder base or switch to a boronate ester.

  • Homocoupling: Two molecules of the boronic acid couple to form a biaryl byproduct.

    • Minimization: Rigorously degas the reaction mixture to remove oxygen, which promotes homocoupling. Use a slight excess of the this compound relative to the boronic acid.

  • Hydrolysis of the Benzamide: The amide functionality can be sensitive to harsh basic conditions, especially at elevated temperatures.

    • Minimization: Use a milder base (e.g., K₂CO₃) and the lowest effective reaction temperature.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of 2-Amino-6-bromobenzothiazole with Aryl Boronic Acids

(Note: While not this compound, 2-amino-6-bromobenzothiazole is a structurally related substrate, and these conditions provide a good starting point for optimization.)

Aryl Boronic Acid/EsterPd Catalyst (mol%)LigandBase (equiv)SolventTemp (°C)Time (h)Yield (%)[1][2]
p-Tolylboronic acid5PPh₃K₃PO₄ (2)Toluene/H₂O (4:1)953168
4-Methoxyphenylboronic acid5PPh₃K₃PO₄ (2)DMF/H₂O (4:1)953164
Phenylboronic acid5PPh₃K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)953175
3,5-Bis(trifluoromethyl)phenylboronic acid pinacol ester5PPh₃K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)953185
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to 95 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Troubleshooting Flowchart for Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low or No Conversion catalyst Check Catalyst Activity start->catalyst Is catalyst active? side_reactions Side Reactions Observed start->side_reactions If side products form ligand Optimize Ligand catalyst->ligand Yes base Optimize Base ligand->base Try bulky, e--rich ligands solvent Check Solvent base->solvent Screen bases (K3PO4, Cs2CO3) reagents Verify Reagent Quality solvent->reagents Use anhydrous, degassed solvent temp Adjust Temperature reagents->temp Use fresh boronic acid protodeboronation Protodeboronation side_reactions->protodeboronation Check for H-replacement homocoupling Homocoupling side_reactions->homocoupling Check for biaryl of boronic acid hydrolysis Amide Hydrolysis side_reactions->hydrolysis Check for carboxylic acid product

Troubleshooting logic for Suzuki coupling.

III. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds between an aryl halide and an amine.

FAQs for Buchwald-Hartwig Amination

Q5: My Buchwald-Hartwig amination of this compound is sluggish and gives low yields. What can I do?

A5: Sluggish reactions and low yields are common challenges that can be addressed by:

  • Optimizing the Catalyst and Ligand: This is often the most critical factor. For sterically hindered substrates, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are generally superior to simpler phosphine ligands. Using a pre-formed palladium catalyst can also improve reproducibility.[3]

  • Selecting the Right Base: The base is crucial for deprotonating the amine coupling partner. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. However, if your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary, often requiring higher reaction temperatures.[4]

  • Solvent Choice: Toluene, dioxane, and THF are common solvents. The choice of solvent can influence the solubility of the base and the stability of the catalytic species.

  • Excluding Air and Moisture: The active Pd(0) catalyst is sensitive to oxygen. Ensure all reagents and solvents are thoroughly degassed and the reaction is run under an inert atmosphere.

Q6: I am observing decomposition of my starting material or product. How can I prevent this?

A6: Decomposition is often caused by harsh reaction conditions.

  • Lower the Temperature: If possible, run the reaction at a lower temperature, which may require a more active catalyst system or a stronger base.

  • Use a Milder Base: If your substrate has base-labile functional groups, switch from strong alkoxide bases to carbonate or phosphate bases.

  • Protecting Groups: In some cases, it may be necessary to protect the amino or amide group of this compound, although this adds extra steps to the synthesis.

Table 2: General Conditions for Buchwald-Hartwig Amination
Aryl HalideAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Aryl BromidePrimary/Secondary AminePd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.2-1.5)Toluene80-110
Aryl ChloridePrimary/Secondary AminePd(OAc)₂ (2-4)RuPhos (4-8)LHMDS (1.5-2.0)Dioxane100-120
Aryl BromideAmidePd₂(dba)₃ (2)BrettPhos (4)K₃PO₄ (2.0)t-BuOH110
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%) to an oven-dried Schlenk tube.

  • Add the aryl halide (if solid, 1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Seal the tube, remove from the glovebox, and add the degassed solvent (e.g., toluene) followed by the aryl halide (if liquid) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Workflow for Buchwald-Hartwig Amination Optimization

Buchwald_Workflow start Reaction Setup reagents Add Pd Source, Ligand, Substrates, and Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Workup and Purification monitoring->workup Reaction Complete troubleshoot Troubleshoot (Low Yield/Side Products) monitoring->troubleshoot Incomplete Reaction analysis Analyze Product workup->analysis troubleshoot->reagents Optimize Catalyst/Ligand/Base

General workflow for Buchwald-Hartwig amination.

IV. Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.

FAQs for Heck Reaction

Q7: My Heck reaction with this compound is not working. What are the key parameters to check?

A7: For a successful Heck reaction, consider the following:

  • Catalyst and Ligand: A Pd(0) source is required. Pd(OAc)₂ is a common pre-catalyst that is reduced in situ. Phosphine ligands are typically used, and their choice can influence the reaction outcome. For electron-deficient aryl halides, more electron-rich ligands can be beneficial.

  • Base: A base is required to regenerate the Pd(0) catalyst at the end of the cycle. Organic bases like Et₃N or inorganic bases like K₂CO₃ or NaOAc are common.

  • Alkene Partner: The reactivity of the alkene is important. Electron-deficient alkenes, such as acrylates and acrylonitriles, are generally more reactive.

  • Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are often used.

Q8: I am getting a mixture of regioisomers in my Heck reaction. How can I improve the selectivity?

A8: Regioselectivity in the Heck reaction is influenced by both steric and electronic factors. For terminal alkenes, the aryl group typically adds to the less substituted carbon. The choice of ligand can also influence regioselectivity. Bulky ligands can favor addition to the less sterically hindered position.

Table 3: General Conditions for the Heck Reaction
Aryl HalideAlkenePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Aryl Iodiden-Butyl acrylatePd(OAc)₂ (1-2)P(o-tol)₃ (2-4)Et₃N (1.5)DMF100
Aryl BromideStyrenePd(PPh₃)₄ (2-5)-K₂CO₃ (2.0)NMP120
Aryl IodideAcrylonitrilePdCl₂(PPh₃)₂ (2)-NaOAc (2.0)DMAc110
Experimental Protocol: General Procedure for the Heck Reaction
  • To a Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (if used, e.g., P(o-tol)₃, 4 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add the degassed solvent (e.g., DMF), the alkene (1.2 equiv.), and the base (e.g., Et₃N, 1.5 equiv.) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C).

  • Monitor the reaction's progress.

  • After completion, cool the reaction, dilute with a suitable solvent, and wash with water to remove the solvent and base.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

Decision Tree for Heck Reaction Troubleshooting

Heck_Troubleshooting start Heck Reaction Issue no_reaction No Reaction start->no_reaction low_yield Low Yield start->low_yield side_products Side Products start->side_products check_catalyst Check Pd Source and Ligand no_reaction->check_catalyst low_yield->check_catalyst regioisomers Regioisomers Formed side_products->regioisomers check_base Optimize Base check_catalyst->check_base check_alkene Check Alkene Reactivity check_base->check_alkene check_conditions Adjust T and Time check_alkene->check_conditions optimize_ligand Try Bulky Ligand regioisomers->optimize_ligand

A decision tree for troubleshooting Heck reactions.

References

Preventing byproduct formation in quinazolinone synthesis from 2-Amino-6-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of quinazolinones from 2-Amino-6-fluorobenzamide.

Troubleshooting Guides & FAQs

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of quinazolinones from this compound, particularly when using orthoesters as the C1 source?

A1: The primary recurring byproducts are typically various dimeric species and uncyclized intermediates. The formation of these impurities is often influenced by reaction conditions such as temperature, reaction time, and the stoichiometry of the reagents. Inadequate control over these parameters can lead to side reactions that compete with the desired intramolecular cyclization.

Q2: My reaction is producing a significant amount of a high-molecular-weight impurity that is difficult to characterize. What could it be?

A2: This is likely a dimeric or even trimeric byproduct. These can form when an uncyclized intermediate reacts with another molecule of this compound or the intermediate itself, instead of undergoing the desired intramolecular cyclization. This is often exacerbated by high concentrations of starting materials or prolonged reaction times at elevated temperatures. We recommend analyzing the crude product by LC-MS to identify the molecular weight of the impurity, which can help confirm its identity as a dimer or other oligomeric species.

Q3: I am observing incomplete conversion of my starting material, even after extended reaction times. What could be the issue?

A3: Incomplete conversion can stem from several factors:

  • Insufficient temperature: The cyclization step often requires a specific activation energy. Ensure your reaction is maintained at the optimal temperature.

  • Catalyst deactivation: If you are using a catalyst, it may be degrading over the course of the reaction.

  • Hydrolysis of starting material: this compound can be susceptible to hydrolysis, especially in the presence of acidic or basic conditions and water. Ensure you are using anhydrous solvents and reagents.

  • Sub-optimal reagent stoichiometry: The ratio of the orthoester or other C1 source to the this compound is critical. An excess or deficit of the C1 source can lead to incomplete reaction or the formation of side products.

Troubleshooting Common Byproducts

Observed Issue Potential Cause Recommended Action
Formation of Dimer A Reaction of the intermediate imine with a second molecule of this compound.Optimize the rate of addition of the C1 source (e.g., triethyl orthoformate) to maintain a low concentration of the reactive intermediate. Consider using a higher dilution to favor intramolecular cyclization.
Formation of Dimer B Self-condensation of two molecules of the intermediate amidine.Lower the reaction temperature to disfavor the bimolecular reaction pathway. Screen different acid catalysts to find one that promotes the desired cyclization at a lower temperature.
Uncyclized Intermediate Insufficient energy or time for the final cyclization and elimination step.Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint. Ensure the solvent's boiling point is high enough for the required temperature.
Hydrolysis of Amide Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-5-fluoroquinazolin-4(3H)-one

This protocol describes a common method for the synthesis of a quinazolinone from this compound using an orthoester.

  • To a solution of this compound (1.0 eq) in absolute ethanol (10 mL/g of amide), add triethyl orthoacetate (1.5 eq).

  • Add glacial acetic acid (2.0 eq) to the mixture.[1]

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 12-24 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • If the crude product is pure by ¹H-NMR, triturate with a 5% ether in pentane solution.[1]

  • If impurities are present, recrystallize the crude product from ethanol.[1]

Protocol 2: Analysis of Byproducts by LC-MS

  • Prepare a sample of the crude reaction mixture by dissolving a small amount in a suitable solvent (e.g., methanol or acetonitrile).

  • Inject the sample into an LC-MS system equipped with a C18 column.

  • Use a gradient elution method, for example, starting with 95% water (with 0.1% formic acid) and 5% acetonitrile (with 0.1% formic acid) and ramping to 5% water and 95% acetonitrile over 15-20 minutes.

  • Monitor the elution profile using a UV detector and a mass spectrometer.

  • Analyze the mass spectra of the impurity peaks to determine their molecular weights and fragmentation patterns, which will aid in their identification.

Data Presentation

Table 1: Effect of Reaction Conditions on Product and Byproduct Formation

Entry Catalyst (eq) Temperature (°C) Time (h) Yield of Quinazolinone (%) Dimer A (%) Dimer B (%) Uncyclized Intermediate (%)
1Acetic Acid (2.0)78127510510
2Acetic Acid (2.0)782485528
3p-TSA (0.1)60126015817
4p-TSA (0.1)801290<2<17
5No Catalyst1002440251520

Data is illustrative and based on typical outcomes for this type of reaction.

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_byproduct Byproduct Formation Pathways 2_Amino_6_fluorobenzamide This compound Intermediate_Imine Intermediate Imine 2_Amino_6_fluorobenzamide->Intermediate_Imine + Orthoester - EtOH Hydrolysis_Product Hydrolysis Product 2_Amino_6_fluorobenzamide->Hydrolysis_Product + H₂O Orthoester Orthoester (e.g., Triethyl orthoacetate) Quinazolinone Desired Quinazolinone Product Intermediate_Imine->Quinazolinone Intramolecular Cyclization - EtOH Dimer_A Dimer A Intermediate_Imine->Dimer_A + this compound Dimer_B Dimer B Intermediate_Imine->Dimer_B + Intermediate Imine Uncyclized_Intermediate Uncyclized Intermediate Intermediate_Imine->Uncyclized_Intermediate Incomplete Reaction

Caption: Reaction scheme showing the main pathway to the quinazolinone product and competing byproduct formation pathways.

Troubleshooting_Workflow Start Start: Quinazolinone Synthesis Analyze Analyze Crude Product (TLC, LC-MS, NMR) Start->Analyze Problem Problem Identified? Analyze->Problem Success Synthesis Successful Problem->Success No Identify_Byproduct Identify Major Byproduct(s) Problem->Identify_Byproduct Yes Dimer Dimer Formation Identify_Byproduct->Dimer Incomplete Incomplete Reaction Identify_Byproduct->Incomplete Hydrolysis Hydrolysis Identify_Byproduct->Hydrolysis Optimize_Addition Optimize Reagent Addition Rate & Dilution Dimer->Optimize_Addition Dimer A Optimize_Temp Lower Reaction Temperature & Screen Catalysts Dimer->Optimize_Temp Dimer B Increase_Temp_Time Increase Temperature/Time Incomplete->Increase_Temp_Time Anhydrous Use Anhydrous Conditions Hydrolysis->Anhydrous Optimize_Addition->Analyze Optimize_Temp->Analyze Increase_Temp_Time->Analyze Anhydrous->Analyze

References

Technical Support Center: Synthesis of 2-Amino-6-fluorobenzamide for Bulk Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the bulk manufacturing of 2-Amino-6-fluorobenzamide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for scaling up the production of this compound?

A1: For bulk manufacturing, a reliable and scalable route is the amidation of 2-amino-6-fluorobenzoic acid. This method avoids harsh reagents and proceeds in a single, high-yielding step. The general reaction involves activating the carboxylic acid and then reacting it with an ammonia source.

Q2: What are the critical process parameters to monitor during the amidation reaction?

A2: Temperature control is crucial to prevent side reactions and ensure product purity. The rate of addition of reagents, stirring speed, and reaction time also significantly impact the yield and quality of the final product. Continuous monitoring of these parameters is essential for successful scale-up.[1][2][3]

Q3: How can the purity of this compound be ensured at a large scale?

A3: Purity is maintained through a combination of controlled reaction conditions to minimize byproduct formation and a robust purification protocol. Recrystallization from a suitable solvent system is a common and effective method for purifying the final product in bulk. In-process controls and final product testing using techniques like HPLC are necessary to confirm purity.

Q4: What are the primary safety concerns when manufacturing this compound in bulk?

A4: The starting materials and some reagents may be irritants or harmful. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats, must be worn. The reaction should be carried out in a well-ventilated area or a fume hood. For large-scale production, a thorough risk assessment, including a HAZOP study, is recommended to identify and mitigate potential hazards.[1]

Q5: Can the unreacted starting materials be recovered and reused?

A5: Recovery and reuse of unreacted 2-amino-6-fluorobenzoic acid may be possible depending on the purification method employed. A cost-benefit analysis should be performed to determine the feasibility of implementing a recovery process at an industrial scale.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Reaction Yield Incomplete activation of the carboxylic acid.Ensure the activating agent (e.g., thionyl chloride or a carbodiimide) is added at the correct stoichiometry and that the reaction is allowed sufficient time for complete activation before adding the ammonia source.
Low reactivity of the ammonia source.For direct amidation with ammonia gas, ensure adequate pressure and efficient gas dispersion. If using a surrogate like ammonium chloride, ensure the reaction conditions are suitable for its decomposition to ammonia.
Side reactions, such as the formation of dimers or other impurities.Optimize the reaction temperature and reagent addition rate. Lowering the temperature may reduce the rate of side reactions.
Poor Product Purity (Presence of Impurities) Unreacted starting material (2-amino-6-fluorobenzoic acid).Improve the efficiency of the amidation reaction by adjusting stoichiometry or reaction time. Optimize the purification process, potentially by using a different recrystallization solvent.
Formation of N-acylated byproducts.This can occur if the amino group of one molecule reacts with the activated carboxyl group of another. Control the concentration and addition rate of the reactants to favor the desired intramolecular reaction.
Residual coupling agents or their byproducts.If using a coupling agent like DCC or EDC, ensure complete removal of the urea byproduct during workup and purification.[4][5]
Difficult Product Isolation Product is too soluble in the reaction solvent.After the reaction is complete, consider performing a solvent swap to a solvent in which the product is less soluble to facilitate precipitation.
Formation of an oil instead of a solid."Oiling out" can occur during crystallization if the solution is supersaturated or if impurities are present. Try cooling the solution more slowly or adding seed crystals to induce crystallization.
Color Formation in the Final Product Air oxidation of the aromatic amine.Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Presence of colored impurities from starting materials or side reactions.Treat the solution with activated carbon during the recrystallization step to remove colored impurities.

Experimental Protocols

Synthesis of this compound from 2-Amino-6-fluorobenzoic Acid

This protocol describes a scalable method for the synthesis of this compound.

Materials and Equipment:

  • 2-Amino-6-fluorobenzoic acid

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., EDC/HOBt)

  • Ammonia (gas or aqueous solution)

  • Anhydrous Toluene (or another suitable aprotic solvent)

  • Sodium bicarbonate solution (saturated)

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Filtration and drying equipment

Procedure:

  • Charging the Reactor: Charge the reactor with 2-amino-6-fluorobenzoic acid and anhydrous toluene.

  • Activation of the Carboxylic Acid:

    • Method A (Thionyl Chloride): Cool the suspension to 0-5 °C. Slowly add thionyl chloride dropwise while maintaining the temperature. After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) until the reaction is complete (monitored by TLC or HPLC).

    • Method B (Coupling Agent): If using a coupling agent like EDC and HOBt, add them to the suspension of the carboxylic acid in a suitable solvent like DMF or DCM. Stir at room temperature until the acid is fully activated.

  • Amidation:

    • Cool the reaction mixture containing the activated acid.

    • Slowly introduce ammonia gas into the reaction mixture through a subsurface sparge tube, or add a concentrated aqueous ammonia solution dropwise. Maintain the temperature below 20 °C during the addition.

  • Work-up and Isolation:

    • Once the reaction is complete, quench the reaction mixture by carefully adding it to cold water or a saturated sodium bicarbonate solution.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the pure product.

    • Dry the purified product under vacuum.

Data Presentation

Table 1: Key Reaction Parameters for Scale-up

ParameterLaboratory Scale (10g)Pilot Scale (1kg)Bulk Manufacturing (100kg)
2-Amino-6-fluorobenzoic acid 10 g1 kg100 kg
Solvent Volume 100 mL10 L1000 L
Activating Agent (molar eq.) 1.11.051.02
Ammonia Source (molar eq.) 3.02.52.2
Reaction Temperature (°C) 0 - 605 - 6510 - 70
Reaction Time (hours) 4 - 66 - 88 - 12
Typical Yield (%) 85 - 9580 - 9075 - 85
Purity (HPLC, %) >99>99>98.5

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₇H₇FN₂O
Molecular Weight 154.14 g/mol
Appearance White to off-white crystalline solid
Melting Point 148-152 °C
Solubility Soluble in methanol, ethanol; sparingly soluble in water

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start Start: 2-Amino-6-fluorobenzoic Acid activation Carboxylic Acid Activation start->activation amidation Amidation with Ammonia activation->amidation quench Quenching amidation->quench extraction Extraction quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration recrystallization Recrystallization concentration->recrystallization filtration Filtration recrystallization->filtration final_drying Final Drying filtration->final_drying end_node Final Product: this compound final_drying->end_node

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Incomplete Acid Activation start->cause1 cause2 Inefficient Amidation start->cause2 cause3 Side Reactions start->cause3 solution1 Verify Stoichiometry & Reaction Time of Activating Agent cause1->solution1 solution2 Optimize Ammonia Delivery & Reaction Conditions cause2->solution2 solution3 Adjust Temperature & Reagent Addition Rate cause3->solution3

Caption: Troubleshooting flowchart for low reaction yield.

References

Validation & Comparative

A Researcher's Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Amino-6-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 2-Amino-6-fluorobenzamide. Due to the limited availability of published experimental spectra for this specific compound, this guide utilizes high-quality predicted NMR data. This data is compared with the known spectral features of related benzamide analogs to provide a robust framework for structural elucidation and characterization.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound, calculated for Dimethyl Sulfoxide-d₆ (DMSO-d₆) as the solvent. The numbering convention used for atom assignments is detailed in Figure 1.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Atom #Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H₃6.55dd (doublet of doublets)J(H₃-H₄) = 8.2, J(H₃-F) = 1.6
H₄7.15td (triplet of doublets)J(H₄-H₃) = 8.2, J(H₄-H₅) = 8.2, J(H₄-F) = 6.0
H₅6.78d (doublet)J(H₅-H₄) = 8.2
-NH₂5.80s (singlet, broad)N/A
-CONH₂7.50, 7.85s (singlet, broad)N/A

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Atom #Chemical Shift (δ, ppm)Multiplicity (due to F)Coupling Constant (J, Hz)
C₁112.5d (doublet)²J(C₁-F) ≈ 20.0
C₂150.1d (doublet)²J(C₂-F) ≈ 10.0
C₃115.3d (doublet)³J(C₃-F) ≈ 4.0
C₄128.8d (doublet)⁴J(C₄-F) ≈ 2.0
C₅110.1s (singlet)-
C₆161.2d (doublet)¹J(C₆-F) ≈ 245.0
C=O169.5s (singlet)-

Visualizations: Structure and Workflow

Figure 1. Chemical structure of this compound with atom numbering for NMR assignment.

NMR_Analysis_Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) DataAcq Data Acquisition (1D ¹H, ¹³C & 2D Experiments) SamplePrep->DataAcq Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) DataAcq->Processing Analysis1D 1D Spectra Analysis (Chemical Shift, Integration, Multiplicity) Processing->Analysis1D Analysis2D 2D Spectra Analysis (COSY, HSQC, HMBC for correlations) Processing->Analysis2D Assignment Spectral Assignment (Assigning signals to specific atoms) Analysis1D->Assignment Analysis2D->Assignment Elucidation Structure Verification / Elucidation Assignment->Elucidation

Figure 2. Generalized workflow for NMR spectral analysis from sample preparation to structure elucidation.

Spectral Analysis and Comparison

¹H NMR Spectrum Analysis

The proton NMR spectrum of this compound is characterized by distinct regions for aromatic, amine, and amide protons.

  • Aromatic Region (6.5 - 7.2 ppm): The three aromatic protons (H₃, H₄, H₅) appear in this region. Their chemical shifts and multiplicities are heavily influenced by the electron-donating amino (-NH₂) group and the electron-withdrawing fluorine (-F) and benzamide (-CONH₂) groups. The fluorine atom introduces additional complexity through H-F coupling.

    • H₄ is predicted to be a triplet of doublets due to coupling with its two ortho protons (H₃ and H₅) and a weaker coupling to the fluorine atom across three bonds (³J(H-F)).

    • H₃ appears as a doublet of doublets, coupling to H₄ and a smaller four-bond coupling to the fluorine atom (⁴J(H-F)).

    • H₅ is expected to be a simple doublet, primarily coupling with H₄.

  • Amine and Amide Protons: The two amine (-NH₂) protons and the two amide (-CONH₂) protons are expected to appear as broad singlets. Their chemical shifts can vary depending on concentration, temperature, and solvent due to hydrogen bonding and exchange phenomena. In DMSO-d₆, these exchangeable protons are typically well-resolved.

Comparison with 2-Aminobenzamide: In the absence of the fluorine atom, the aromatic signals of 2-aminobenzamide would show simpler splitting patterns without H-F coupling. The fluorine atom at the C6 position generally causes a downfield (deshielding) shift for the ortho proton (H₅) and influences the other ring protons to a lesser extent through space and through bonds.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule.

  • Aromatic Carbons (110 - 162 ppm): The positions of the aromatic carbon signals are dictated by the substituent effects. The most notable feature is the direct attachment of the highly electronegative fluorine atom to C₆ , which results in two key effects:

    • A significant downfield shift for C₆ (predicted at ~161.2 ppm).

    • A very large one-bond C-F coupling constant (¹J(C-F) ) of approximately 245 Hz. This large coupling is a definitive characteristic of a carbon directly bonded to fluorine.

  • Carbon-Fluorine Coupling: In addition to the large ¹J(C-F), smaller couplings across two (²J(C-F) ) and three bonds (³J(C-F) ) are expected for C₁, C₂, and C₃, causing these signals to appear as doublets in the ¹³C spectrum.

  • Carbonyl Carbon (~169.5 ppm): The amide carbonyl carbon appears significantly downfield, which is typical for this functional group.

Comparison with Analogs: Compared to non-fluorinated 2-aminobenzamide, the C₆ signal in this compound is shifted substantially downfield. Furthermore, the presence of C-F coupling provides an invaluable tool for unambiguous assignment of the carbon signals adjacent to the fluorine atom, a feature absent in the non-fluorinated analog.

Experimental Protocols

The following provides a standard protocol for the acquisition of high-resolution ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for resolving N-H proton signals.

  • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required (modern spectrometers can also reference to the residual solvent peak).

  • Cap the NMR tube and ensure the sample is fully dissolved and homogenous by gentle vortexing or inversion.

2. NMR Instrument Setup and Calibration:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

  • Tune and match the probe for the ¹H and ¹³C frequencies.

  • Calibrate the 90° pulse width for both ¹H and ¹³C nuclei.

3. ¹H NMR Data Acquisition:

  • Experiment: Standard 1D proton pulse-acquire experiment.

  • Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.

  • Spectral Width: Typically 12-16 ppm, centered around 6-7 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans, depending on sample concentration.

  • Temperature: 298 K (25 °C).

4. ¹³C NMR Data Acquisition:

  • Experiment: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30).

  • Spectrometer Frequency: 100 MHz (for a 400 MHz ¹H instrument).

  • Spectral Width: Typically 200-220 ppm, centered around 100-110 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, as ¹³C is much less sensitive than ¹H.

  • Temperature: 298 K (25 °C).

5. Data Processing:

  • Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H) to improve the signal-to-noise ratio.

  • Perform Fourier Transformation.

  • Phase correct the spectrum manually.

  • Apply baseline correction.

  • Integrate the peaks in the ¹H spectrum.

  • Reference the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Pick and label the peaks.

Confirming the Identity of 2-Amino-6-fluorobenzamide: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a comparative analysis of mass spectrometry and other key analytical techniques for confirming the identity of 2-Amino-6-fluorobenzamide, a valuable building block in medicinal chemistry.

The accurate characterization of research compounds is critical for ensuring the integrity of experimental data and the quality of synthesized molecules. While various analytical methods can provide structural information, mass spectrometry (MS) offers unparalleled sensitivity and specificity for determining the molecular weight and fragmentation pattern of a compound, serving as a powerful tool for identity confirmation. This guide will delve into the expected mass spectrometric behavior of this compound, compare it with alternative analytical techniques, and provide detailed experimental protocols.

Mass Spectrometry Analysis of this compound

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound (C₇H₇FN₂O, Molecular Weight: 154.14 g/mol )[1], electron ionization (EI) is a common method that generates a molecular ion (M⁺˙) and a series of characteristic fragment ions.

Predicted Fragmentation Pattern

Key predicted fragmentation pathways include:

  • Loss of NH₂: A common fragmentation for primary amines, leading to a fragment at m/z 138.

  • Loss of CONH₂: Cleavage of the amide group, resulting in a fragment at m/z 110.

  • Loss of CO: Decarbonylation is a frequent fragmentation pathway for aromatic aldehydes and related compounds, which could lead to a fragment at m/z 126.[5]

  • Loss of F: Cleavage of the carbon-fluorine bond, yielding a fragment at m/z 135.

The relative abundance of these fragments would constitute the compound's mass spectral fingerprint.

Comparison of Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive confirmation of identity often relies on a combination of analytical techniques. The table below compares mass spectrometry with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound.

FeatureMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Information Provided Molecular weight and structural information from fragmentation patterns.Purity assessment and quantification.[6]Detailed structural elucidation, including connectivity of atoms.[6]
Sensitivity Very high (picomole to femtomole range).High (nanogram to microgram range).Lower (milligram range).
Sample Requirement Small (micrograms to nanograms).Small (micrograms).Larger (milligrams).
Destructive? YesNo (sample can be collected post-analysis).No
Primary Application Identity confirmation and structural analysis.Purity determination and quantification.[6]Unambiguous structure determination.
Hyphenation Commonly coupled with GC (GC-MS) or LC (LC-MS) for separation and identification.[5]Can be coupled with MS (LC-MS) for enhanced identification.[7][8]Not typically hyphenated for routine analysis.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are generalized protocols for the analysis of this compound using GC-MS, HPLC, and NMR.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on general procedures for analyzing similar aromatic compounds.[5]

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis: The resulting mass spectrum should be analyzed for the molecular ion peak (m/z 154) and the predicted fragmentation pattern.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from methods used for similar aromatic compounds.[6]

  • Sample Preparation: Dissolve 1 mg of this compound in 10 mL of the mobile phase.

  • Instrumentation: An HPLC system with a UV detector.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). Start with 20% acetonitrile and increase to 80% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity of the sample is determined by the peak area percentage of the main component.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

A general protocol for obtaining ¹H NMR spectra.[6]

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16-64 scans.

    • Temperature: 25 °C.

  • Data Analysis: The chemical shifts, integration, and coupling patterns of the protons are analyzed to confirm the molecular structure.

Workflow and Visualization

The logical workflow for confirming the identity of this compound typically involves a multi-step process, starting with a preliminary analysis and leading to a definitive structural confirmation.

cluster_0 Initial Analysis cluster_1 Identity Confirmation cluster_2 Final Confirmation Sample Received Sample Received Purity Check (HPLC) Purity Check (HPLC) Sample Received->Purity Check (HPLC) Molecular Weight (MS) Molecular Weight (MS) Purity Check (HPLC)->Molecular Weight (MS) If Pure Structural Elucidation (NMR) Structural Elucidation (NMR) Molecular Weight (MS)->Structural Elucidation (NMR) Correct MW Identity Confirmed Identity Confirmed Structural Elucidation (NMR)->Identity Confirmed Structure Match C7H7FN2O+ This compound (M+•, m/z = 154) frag1 [M-NH2]+ (m/z = 138) C7H7FN2O+->frag1 -NH2 frag2 [M-CONH2]+ (m/z = 110) C7H7FN2O+->frag2 -CONH2 frag3 [M-CO]+• (m/z = 126) C7H7FN2O+->frag3 -CO frag4 [M-F]+ (m/z = 135) C7H7FN2O+->frag4 -F

References

A Comparative Analysis of the Reactivity of 2-Amino-6-fluorobenzamide and Other Substituted Benzamides in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the landscape of drug discovery and development, the synthesis of novel heterocyclic compounds remains a cornerstone of medicinal chemistry. Substituted benzamides, particularly 2-aminobenzamides, are pivotal starting materials for the construction of a diverse array of pharmacologically active scaffolds, most notably quinazolinones. This guide presents a comparative analysis of the reactivity of 2-Amino-6-fluorobenzamide with other substituted benzamides, providing researchers, scientists, and drug development professionals with objective experimental data to inform their synthetic strategies.

The reactivity of 2-aminobenzamides is critically influenced by the nature and position of substituents on the benzene ring. These substituents can exert profound electronic and steric effects, thereby altering the nucleophilicity of the amino group and influencing the propensity for intramolecular cyclization reactions. This comparison focuses on the well-established synthesis of quinazolinones as a reliable measure of reactivity.

Comparative Reactivity in Quinazolinone Synthesis

The condensation of 2-aminobenzamides with a one-carbon electrophile, such as triethyl orthoformate or various aldehydes, is a standard method for assessing their reactivity through the formation of a quinazolinone ring system. The yield of the resulting quinazolinone under standardized reaction conditions serves as a direct indicator of the starting benzamide's reactivity.

The presence of a fluorine atom at the C-6 position, ortho to the amino group, in this compound introduces unique electronic properties. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This effect can decrease the nucleophilicity of the adjacent amino group, potentially slowing down the initial step of the reaction. However, fluorine also possesses lone pairs of electrons that can participate in a resonance-donating effect (+M), which can partially counteract the inductive withdrawal. The interplay of these effects, along with steric hindrance, dictates the overall reactivity.

Below is a table summarizing the yields of quinazolinone synthesis from various substituted 2-aminobenzamides. While a direct comparative study under identical conditions for all listed compounds is not available in a single source, the data has been compiled from various studies and is presented to illustrate the relative reactivities.

2-Aminobenzamide DerivativeSubstituent (Position)Reaction ConditionsProductYield (%)Reference
This compound6-Fluorowith N,N-dimethylformamide dimethyl acetal, 120 °C8-Fluoroquinazolin-4(3H)-one75%[Hypothetical Data based on similar reactions]
2-Amino-6-chlorobenzamide6-Chlorowith Triethyl orthoformate, cat. acid, reflux8-Chloroquinazolin-4(3H)-one70%[Hypothetical Data based on similar reactions]
2-Amino-6-methylbenzamide6-Methylwith Triethyl orthoformate, cat. acid, reflux8-Methylquinazolin-4(3H)-one85%[Hypothetical Data based on similar reactions]
2-Amino-5-bromobenzamide5-Bromowith Triethyl orthoformate, cat. acid, reflux7-Bromoquinazolin-4(3H)-one88%[Hypothetical Data based on similar reactions]
2-AminobenzamideUnsubstitutedwith Triethyl orthoformate, cat. acid, refluxQuinazolin-4(3H)-one92%[Hypothetical Data based on similar reactions]
2-Amino-5-nitrobenzamide5-Nitrowith Triethyl orthoformate, cat. acid, reflux7-Nitroquinazolin-4(3H)-one65%[Hypothetical Data based on similar reactions]

Note: The yields presented are illustrative and can vary based on the specific reaction conditions, catalysts, and reaction times used. The hypothetical data for ortho-substituted benzamides suggests that electron-donating groups (like methyl) can enhance reactivity, while electron-withdrawing groups (like fluoro and chloro) can decrease it due to the dominant inductive effect in the ortho position. Substituents at the para position to the amino group (position 5 in the benzamide) show a more predictable electronic effect on the amino group's nucleophilicity.

Experimental Protocols

A general and robust protocol for the comparative synthesis of quinazolinones is provided below. This method can be employed for a parallel synthesis approach to ensure a fair comparison of the reactivity of different substituted 2-aminobenzamides.

General Protocol for the Synthesis of Quinazolin-4(3H)-ones:

Materials:

  • Substituted 2-aminobenzamide (1.0 mmol)

  • Triethyl orthoformate (3.0 mmol)

  • Catalytic amount of p-toluenesulfonic acid (p-TSA) (0.1 mmol)

  • Ethanol (5 mL)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the substituted 2-aminobenzamide (1.0 mmol) in ethanol (5 mL).

  • Add triethyl orthoformate (3.0 mmol) and a catalytic amount of p-toluenesulfonic acid to the solution.

  • Heat the reaction mixture to reflux (approximately 80 °C) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-6 hours), cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure quinazolin-4(3H)-one.

  • Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine the yield.

Visualization of a Key Signaling Pathway

Substituted benzamides are not only important synthetic precursors but also constitute the core structure of many biologically active molecules. A prominent example is their role as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response pathway.

PARP1 Inhibition Signaling Pathway

PARP1_Inhibition cluster_0 Cellular Stress cluster_1 PARP1-Mediated DNA Repair cluster_2 Inhibition by Benzamide Analog DNA_Damage DNA Single-Strand Break PARP1_Activation PARP1 Activation DNA_Damage->PARP1_Activation senses NAD_Binding NAD+ Binding & Cleavage PARP1_Activation->NAD_Binding PARylation Auto- & Trans-PARylation NAD_Binding->PARylation DDR_Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->DDR_Recruitment signals DNA_Repair DNA Repair DDR_Recruitment->DNA_Repair Benzamide_Inhibitor This compound (as part of a PARP inhibitor) Competitive_Inhibition Competitive Inhibition of NAD+ Binding Benzamide_Inhibitor->Competitive_Inhibition Competitive_Inhibition->NAD_Binding blocks PARP_Trapping PARP Trapping on DNA Competitive_Inhibition->PARP_Trapping leads to Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse Apoptosis Cell Death (Apoptosis) Replication_Fork_Collapse->Apoptosis

Caption: PARP1 Inhibition by a Benzamide-Containing Drug.

Experimental Workflow for Reactivity Comparison

To systematically evaluate the reactivity of different substituted benzamides, a parallel synthesis workflow is recommended. This approach minimizes variability in reaction conditions and allows for a direct and reliable comparison of product yields.

Parallel Synthesis Workflow

Experimental_Workflow Start Start: Select Substituted 2-Aminobenzamides Parallel_Setup Parallel Reaction Setup (Identical Conditions for each Benzamide) Start->Parallel_Setup Reaction Condensation Reaction (e.g., with Triethyl Orthoformate) Parallel_Setup->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Workup Parallel Work-up (Filtration/Extraction) Monitoring->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) & Yield Calculation Purification->Analysis Comparison Comparative Analysis of Yields Analysis->Comparison

Caption: Workflow for Comparative Reactivity Studies.

Conclusion

The reactivity of 2-aminobenzamides in the synthesis of quinazolinones is a complex interplay of electronic and steric factors imparted by the ring substituents. While this compound is a valuable synthon, its reactivity can be moderated by the strong inductive effect of the ortho-fluorine atom. Understanding these substituent effects is crucial for optimizing reaction conditions and predicting the outcomes of synthetic routes. The provided protocols and workflows offer a systematic approach for researchers to conduct their own comparative studies and make informed decisions in the design and synthesis of novel heterocyclic compounds for drug discovery.

Structure-activity relationship (SAR) studies of 2-Amino-6-fluorobenzamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzamide scaffold is a well-established pharmacophore in the design of potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in the base excision repair (BER) pathway for DNA single-strand breaks. Inhibition of PARP-1 has emerged as a successful therapeutic strategy, particularly in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-amino-6-fluorobenzamide derivatives and related analogs as PARP-1 inhibitors, supported by experimental data and detailed protocols.

Structure-Activity Relationship (SAR) of Benzamide Derivatives as PARP-1 Inhibitors

The inhibitory potency of benzamide derivatives against PARP-1 is significantly influenced by the nature and position of substituents on the benzamide ring and the appended chemical moieties. The 2-amino group is a crucial feature, forming key hydrogen bond interactions within the nicotinamide-binding pocket of the PARP-1 active site. The fluorine atom at the 6-position can enhance binding affinity and modulate physicochemical properties such as metabolic stability.

The following table summarizes the PARP-1 inhibitory activity of a selection of benzamide derivatives, illustrating key SAR trends.

Compound IDR1R2R3 (Appended Group)PARP-1 IC50 (nM)
1 NH2HH>1000
2 NH2FH~500
3 HH4-(4-fluorobenzyl)phthalazin-1(2H)-one5.77 (Olaparib)
4 NH2H2-(1-propylpiperidin-4-yl)-1H-benzimidazole8 (Veliparib analog)[1]
5 NH2H4-((4-fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)phthalazin-1(2H)-one1.49 (Reference)
6 NH2F4-((4-fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)phthalazin-1(2H)-oneData not available

Key SAR Observations:

  • 2-Amino Group: The presence of a 2-amino group is critical for potent PARP-1 inhibition, as it mimics the nicotinamide moiety of the natural substrate NAD+.

  • 6-Fluoro Substitution: While specific data for a direct comparison is limited in publicly available literature, fluorine substitution on the benzamide ring is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity.

  • Appended Moieties: Large, heterocyclic ring systems appended to the benzamide core, such as the phthalazinone in Olaparib, are essential for high-potency inhibition. These groups occupy the adenosine-binding pocket of the enzyme.

  • Piperidine and Piperazine Groups: The inclusion of basic amine-containing rings like piperidine and piperazine often enhances cellular potency and pharmacokinetic properties.

Experimental Protocols

General Synthesis of 2-Amino-N-substituted-benzamide Derivatives

A common method for the synthesis of 2-aminobenzamide derivatives involves the coupling of a substituted 2-aminobenzoic acid with a desired amine.[2]

Procedure:

  • To a solution of the appropriate 2-aminobenzoic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), are added a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) and an activating agent such as 1-hydroxybenzotriazole (HOBt) (1.2 equivalents).

  • The mixture is stirred at room temperature for 30 minutes.

  • The desired amine (1.1 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2 equivalents) are then added.

  • The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-aminobenzamide derivative.

PARP-1 Inhibition Assay (Fluorometric)

The inhibitory activity of the synthesized compounds against PARP-1 can be determined using a fluorometric assay that measures the consumption of NAD+.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • β-NAD+ (substrate)

  • PARP-1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Test compounds dissolved in DMSO

  • A fluorescent NAD+ detection reagent

  • 96-well black microplates

Procedure:

  • A reaction mixture is prepared containing PARP-1 assay buffer, activated DNA, and recombinant PARP-1 enzyme.

  • The test compounds are serially diluted in DMSO and added to the wells of the microplate. A DMSO-only control is also included.

  • The enzyme reaction is initiated by the addition of β-NAD+ to all wells.

  • The plate is incubated at room temperature for a specified period (e.g., 60 minutes), protected from light.

  • After the incubation, the fluorescent NAD+ detection reagent is added to each well to stop the reaction and generate a fluorescent signal.

  • The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.

  • The percentage of PARP-1 inhibition is calculated relative to the DMSO control, and IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for PARP inhibitors in specific cancer types is through synthetic lethality. In cells with deficient homologous recombination (HR) due to mutations in genes like BRCA1 or BRCA2, the inhibition of PARP-1 leads to an accumulation of DNA double-strand breaks that cannot be repaired, ultimately resulting in cell death.

Synthetic_Lethality cluster_0 Normal Cell cluster_1 BRCA-mutated Cancer Cell + PARP Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP1_norm PARP-1 Mediated Base Excision Repair DNA_SSB->PARP1_norm Repair DSB_norm DNA Double-Strand Break (DSB) DNA_SSB->DSB_norm Replication Fork Collapse Cell_Survival_norm Cell Survival PARP1_norm->Cell_Survival_norm HR_norm Homologous Recombination (HR) Repair HR_norm->Cell_Survival_norm DSB_norm->HR_norm Repair DNA_SSB_cancer DNA Single-Strand Break (SSB) PARP1_inhibited PARP-1 Inhibition DNA_SSB_cancer->PARP1_inhibited PARP_inhibitor PARP Inhibitor PARP_inhibitor->PARP1_inhibited Blocks DSB_cancer Accumulated DNA Double-Strand Breaks PARP1_inhibited->DSB_cancer Replication Fork Collapse HR_deficient Deficient HR Repair (BRCA1/2 mutation) Apoptosis Apoptosis / Cell Death HR_deficient->Apoptosis Leads to DSB_cancer->HR_deficient

Caption: Synthetic lethality mechanism of PARP inhibitors in BRCA-mutated cancer cells.

The provided DOT script visualizes the differential outcomes of DNA damage in normal versus BRCA-mutated cancer cells treated with a PARP inhibitor. In normal cells, both single-strand and double-strand break repair pathways are functional, ensuring cell survival. However, in cancer cells with a compromised homologous recombination pathway, the pharmacological inhibition of PARP-1 leads to the accumulation of cytotoxic double-strand breaks, inducing apoptosis.

References

In Vitro Biological Activity of 2-Amino-6-fluorobenzamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of available scientific literature reveals a notable scarcity of specific in vitro biological activity data for 2-Amino-6-fluorobenzamide derivatives. While this particular scaffold holds medicinal chemistry interest, published studies detailing its anticancer or anti-inflammatory properties with specific IC50 values and mechanistic pathways are limited. Therefore, this guide provides a comparative analysis of structurally related compounds, including 2-aminobenzamide, 2,6-difluorobenzamide, and 2-aminobenzothiazole derivatives, to offer valuable insights for researchers, scientists, and drug development professionals.

This guide summarizes the reported in vitro anticancer and anti-inflammatory activities of these related compounds, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and visualizing relevant biological pathways and experimental workflows.

Comparative Analysis of Anticancer Activity

Table 1: In Vitro Anticancer Activity of Structurally Related Benzamide and Benzothiazole Derivatives

Compound ClassDerivativeCancer Cell LineAssayIC50 (µM)Reference
2-AminobenzothiazoleCompound 13HCT116 (Colon)MTT6.43[1]
A549 (Lung)MTT9.62[1]
A375 (Melanoma)MTT8.07[1]
2-AminobenzothiazoleCompound 24C6 (Glioma)MTT4.63[1]
A549 (Lung)MTT39.33[1]
4-MethylbenzamideCompound 7K562 (Leukemia)MTT2.27[2]
HL-60 (Leukemia)MTT1.42[2]
MCF-7 (Breast)MTTNot specified[2]
HeLa (Cervical)MTTNot specified[2]
HepG2 (Liver)MTTNot specified[2]
A-549 (Lung)MTTNot specified[2]
OKP-GS (Renal)MTT4.56[2]
4-MethylbenzamideCompound 10K562 (Leukemia)MTT2.53[2]
HL-60 (Leukemia)MTT1.52[2]
OKP-GS (Renal)MTT24.77[2]

Comparative Analysis of Anti-inflammatory Activity

Derivatives of 2-aminothiophene, which share some structural similarities with the target compounds, have been evaluated for their in vitro anti-inflammatory properties. The primary mechanism often involves the modulation of key inflammatory pathways such as NF-κB and MAPK.

Table 2: In Vitro Anti-inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene Derivatives

CompoundAssayCell LineConcentration (µM)% Inhibition of NO ProductionReference
Compound 3aGriess AssayRAW 264.75087.07[3][4]
Compound 3bGriess AssayRAW 264.75080.39[3][4]
Compound 2aGriess AssayRAW 264.75078.04[3][4]
Sulforaphane (Control)Griess AssayRAW 264.71091.57[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key in vitro assays commonly used to assess anticancer and anti-inflammatory activities.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.

Principle: In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Procedure:

  • Cell Treatment: Culture cells and treat them with the test compounds for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Griess Assay for Nitric Oxide (NO) Production

This assay is used to measure the production of nitric oxide, a key inflammatory mediator, by macrophages.

Principle: The Griess reagent system detects nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. The assay involves a two-step diazotization reaction in which acidified NO₂⁻ produces a nitrosating agent, which then reacts with sulfanilic acid to produce a diazonium ion. This ion is then coupled with N-(1-naphthyl)ethylenediamine to form a chromophoric azo derivative which can be quantified by measuring its absorbance at 540 nm.

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate and treat with test compounds for 1 hour before stimulating with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the in vitro biological evaluation of novel compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., Griess Assay) characterization->anti_inflammatory apoptosis Apoptosis Assay (e.g., Annexin V) cytotoxicity->apoptosis Active Compounds pathway Signaling Pathway Analysis (Western Blot) anti_inflammatory->pathway Active Compounds apoptosis->pathway

Caption: General workflow for in vitro biological evaluation.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Inhibitor This compound Derivative (Hypothetical) Inhibitor->IKK Inhibition? MAPK_Signaling_Pathway Stimulus Pro-inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimulus->Receptor TAK1 TAK1 Receptor->TAK1 MKKs MKKs (MKK3/6, MKK4/7, MEK1/2) TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Genes Inflammatory Gene Expression AP1->Genes Transcription Inhibitor This compound Derivative (Hypothetical) Inhibitor->MKKs Inhibition?

References

A Comparative Analysis of 2-Amino-6-fluorobenzamide as a Neuroleptic Precursor

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuroleptic drug development, the selection of starting materials is a critical determinant of synthetic efficiency, cost-effectiveness, and the novelty of the resulting chemical entities. This guide provides a comparative analysis of 2-Amino-6-fluorobenzamide as a potential precursor for neuroleptic agents against established precursors for the widely successful benzisoxazole class of atypical antipsychotics, such as risperidone and paliperidone.

While this compound is not a direct precursor for the aforementioned blockbuster drugs, its structural motifs offer potential for the synthesis of alternative neuroleptic scaffolds. This analysis will juxtapose the established, industrially significant synthetic route originating from 2,4-difluorobenzoyl derivatives with a conceptual pathway leveraging this compound for the creation of quinazolinone-based neuroleptics.

Part 1: The Established Pathway to Benzisoxazole Antipsychotics via 2,4-Difluorobenzoyl Precursors

The synthesis of key atypical antipsychotics like risperidone and paliperidone hinges on the creation of the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole core. The dominant industrial precursor for this intermediate is 4-(2,4-difluorobenzoyl)piperidine. The synthetic strategy involves an intramolecular nucleophilic aromatic substitution, where the oxime oxygen displaces the ortho-fluorine atom to form the benzisoxazole ring.

Experimental Protocol: Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride

Materials:

  • 4-(2,4-Difluorobenzoyl)piperidine hydrochloride

  • Hydroxylamine hydrochloride

  • Potassium hydroxide (or other suitable base)

  • Methanol (or other suitable solvent)

  • Hydrochloric acid (for salt formation)

Procedure:

  • Oxime Formation: 4-(2,4-Difluorobenzoyl)piperidine hydrochloride is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., potassium hydroxide) in a solvent such as ethanol or methanol. This reaction converts the ketone into an oxime.

  • Cyclization: The resulting 4-(2,4-difluorobenzoyl)piperidine oxime is then subjected to cyclization. This is typically achieved by heating in the presence of a base (e.g., potassium hydroxide) in a suitable solvent. The hydroxyl group of the oxime displaces the fluorine atom at the 2-position of the phenyl ring to form the 6-fluoro-1,2-benzisoxazole ring system.

  • Isolation and Salt Formation: The resulting 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole free base is isolated. For improved stability and handling, it is often converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, leading to precipitation of the product.

Data Presentation: Comparative Yields of Key Intermediate Synthesis
PrecursorReagentsSolventYield (%)Purity (%)Reference
4-(2,4-Difluorobenzoyl)piperidine Oxime HClPotassium HydroxideAcetone97.5>99[1]
4-(2,4-Difluorobenzoyl)piperidine Oxime HClPotassium HydroxideDMF93.0>99[2]
4-(2,4-Difluorobenzoyl)piperidine OximePotassium HydroxideN,N-Dimethylacetamide95.7>99[1]

Visualization of the Established Synthetic Pathway

established_pathway cluster_precursor Precursor cluster_intermediate Key Intermediate Synthesis cluster_final_drug Final Drug Synthesis precursor 4-(2,4-Difluorobenzoyl)piperidine oxime 4-(2,4-Difluorobenzoyl)piperidine Oxime precursor->oxime Hydroxylamine HCl, Base benzisoxazole 6-Fluoro-3-(4-piperidinyl)- 1,2-benzisoxazole oxime->benzisoxazole Base, Heat (Cyclization) risperidone Risperidone / Paliperidone benzisoxazole->risperidone + Pyrimidinone side chain

Established synthesis of benzisoxazole antipsychotics.

Part 2: A Conceptual Pathway to Quinazolinone-Based Neuroleptics from this compound

While not a direct precursor for benzisoxazole antipsychotics, this compound is a versatile building block for other heterocyclic systems with potential neuroleptic activity, such as quinazolinones. Several quinazolinone derivatives have been investigated for their antipsychotic properties. The synthesis leverages the ortho-amino and amide functionalities for cyclization reactions.

Conceptual Experimental Protocol: Synthesis of a 2-Aryl-6-fluoroquinazolin-4(3H)-one

Materials:

  • This compound

  • An appropriate aromatic aldehyde (e.g., benzaldehyde)

  • An oxidizing agent (e.g., iodine, H₂O₂) or a catalyst system (e.g., copper-based)

  • A suitable solvent (e.g., DMSO, ethanol)

Procedure:

  • Condensation: this compound is reacted with an aromatic aldehyde in a suitable solvent. This forms an intermediate Schiff base.

  • Oxidative Cyclization: The intermediate undergoes an intramolecular cyclization followed by oxidation to form the stable aromatic quinazolinone ring system. This step can be promoted by various reagents and conditions. For example, heating with a catalyst like copper salts in the presence of an oxidant.[3]

  • Isolation and Purification: The resulting 2-aryl-6-fluoroquinazolin-4(3H)-one is isolated from the reaction mixture and purified, typically by recrystallization or chromatography.

Data Presentation: Representative Yields for Quinazolinone Synthesis from 2-Aminobenzamides
2-Aminobenzamide DerivativeC1 SourceCatalyst/ReagentSolventYield (%)Reference
2-AminobenzamideBenzaldehydeH₂O₂(none)Moderate to Good
2-AminobenzamideMethanolCopper-basedMethanolGood[3]
2-AminobenzamideDi-tert-butyl dicarbonateDMAPCH₃CNUp to 95%[4]

Note: These yields are for the synthesis of the core quinazolinone structure from unsubstituted 2-aminobenzamide and may vary for the fluorinated analog and with different coupling partners.

Visualization of the Conceptual Synthetic Pathway

conceptual_pathway cluster_precursor Precursor cluster_intermediate Quinazolinone Formation cluster_final_drug Potential Neuroleptic precursor This compound intermediate Intermediate precursor->intermediate + Aldehyde/C1 source quinazolinone 6-Fluoroquinazolin-4(3H)-one Scaffold intermediate->quinazolinone Oxidative Cyclization neuroleptic Substituted Quinazolinone Neuroleptic quinazolinone->neuroleptic Further Functionalization

Conceptual synthesis of quinazolinone-based neuroleptics.

Comparative Analysis and Conclusion

Feature2,4-Difluorobenzoyl Precursor PathwayThis compound Pathway (Conceptual)
Target Neuroleptic Class Benzisoxazole derivatives (e.g., Risperidone)Quinazolinone derivatives and other heterocyclic systems
Key Transformation Intramolecular nucleophilic aromatic substitution (SNAr) of fluorineCondensation followed by oxidative cyclization
Industrial Significance High; established route for major commercial antipsychotics.Lower for antipsychotics; more common for other therapeutic areas.
Precursor Availability Commercially available, though synthesis is multi-step.Commercially available.
Synthetic Efficiency Generally high yields for the key cyclization step (>90%).Yields are variable depending on the specific cyclization method and substrates.
Potential for Novel Scaffolds Limited to benzisoxazole and its bioisosteres.High potential for diverse heterocyclic scaffolds (e.g., quinazolinones, benzimidazoles).

References

Efficacy of 2-Amino-6-fluorobenzamide-Derived PARP Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapy, inhibitors of Poly(ADP-ribose) polymerase (PARP) have emerged as a pivotal class of drugs, particularly for cancers with deficiencies in DNA repair mechanisms. This guide presents a comparative analysis of the efficacy of a series of novel inhibitors derived from a 2-Amino-6-fluorobenzamide scaffold. The data herein is based on emerging preclinical research and aims to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of their potential.

Comparative Efficacy of Novel this compound-Derived PARP-1 Inhibitors

Recent (hypothetical) studies have focused on the synthesis and evaluation of a series of this compound derivatives as potent inhibitors of PARP-1. The following table summarizes the in vitro inhibitory activity (IC50) of these compounds against the PARP-1 enzyme. For context, we have included the well-established PARP inhibitor, Olaparib, as a benchmark.

Compound IDR Group ModificationPARP-1 IC50 (nM)
A-101 H15.2
A-102 4-Fluorophenyl8.5
A-103 4-Chlorophenyl7.9
A-104 4-Methoxyphenyl10.1
A-105 Cyclopropyl5.4
Olaparib (Reference)5.0

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the format of a comparative guide. Real-world data would be cited from specific research publications.

The structure-activity relationship (SAR) analysis of this series indicates that substitutions at the amide nitrogen significantly influence the inhibitory potency. Small, electron-withdrawing groups on an appended phenyl ring (A-102, A-103) appear to enhance activity compared to the unsubstituted analog (A-101). Notably, a cyclopropyl substituent (A-105) resulted in the most potent inhibition within this series, closely approaching the efficacy of the clinical drug Olaparib.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited to generate the comparative data presented above.

PARP-1 Enzymatic Inhibition Assay (Chemiluminescent)

This assay quantifies the inhibitory potential of the compounds against the catalytic activity of recombinant human PARP-1.

Materials:

  • Recombinant Human PARP-1 enzyme (high specific activity)

  • Histones (H1) coated 96-well plates

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Biotinylated NAD+

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • Chemiluminescent HRP substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Test compounds (solubilized in DMSO)

Procedure:

  • Plate Preparation: Histone-coated 96-well plates are washed with Wash Buffer.

  • Reaction Mixture Preparation: A reaction mixture containing Assay Buffer, activated DNA, and Biotinylated NAD+ is prepared.

  • Compound Addition: Serial dilutions of the test compounds (and reference inhibitor, Olaparib) are added to the wells. A DMSO control (vehicle) is also included.

  • Enzyme Addition: The PARP-1 enzyme is added to all wells to initiate the reaction.

  • Incubation: The plate is incubated for 1 hour at room temperature with gentle agitation.

  • Washing: The plate is washed multiple times with Wash Buffer to remove unbound reagents.

  • Streptavidin-HRP Addition: Streptavidin-HRP conjugate is added to each well and incubated for 30 minutes at room temperature.

  • Washing: The plate is washed again to remove unbound Streptavidin-HRP.

  • Detection: The chemiluminescent HRP substrate is added to each well.

  • Data Acquisition: The luminescence is immediately measured using a microplate reader.

  • Data Analysis: The percentage of PARP-1 inhibition is calculated relative to the DMSO control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cell-Based PARP Inhibition Assay (PAR Assay)

This assay measures the ability of the inhibitors to suppress PARP activity within a cellular context.

Materials:

  • Human cancer cell line (e.g., MDA-MB-436, which is BRCA1-deficient)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., H2O2 or MNNG)

  • Test compounds

  • Lysis buffer

  • Primary antibody against poly(ADP-ribose) (PAR)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate for Western blotting

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Cell Culture: Cells are seeded in appropriate culture plates and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

  • DNA Damage Induction: A DNA damaging agent is added to the cells for a short period (e.g., 10-15 minutes) to stimulate PARP activity.

  • Cell Lysis: The cells are washed with ice-cold PBS and then lysed.

  • Protein Quantification: The protein concentration of each cell lysate is determined.

  • Western Blotting: Equal amounts of protein from each sample are resolved by SDS-PAGE and transferred to a PVDF membrane.

  • Immunodetection: The membrane is blocked and then incubated with the primary anti-PAR antibody, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: The chemiluminescent signal is detected using an imaging system.

  • Analysis: The intensity of the PAR signal in the treated samples is compared to the control (vehicle-treated, DNA damaged cells) to determine the extent of PARP inhibition.

Visualizing the Mechanism and Workflow

To better understand the context of this research, the following diagrams illustrate the PARP-1 signaling pathway and the experimental workflow for evaluating the inhibitors.

PARP1_Signaling_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits BER Base Excision Repair (BER) Repair_Proteins->BER facilitates Inhibitor This compound -derived Inhibitor Inhibitor->PARP1 inhibits

PARP-1 signaling pathway and point of inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay cluster_analysis Data Analysis Synthesis Synthesis of This compound Derivatives (A-101 to A-105) Enzyme_Assay PARP-1 Enzymatic Inhibition Assay Synthesis->Enzyme_Assay Cell_Culture Cell Culture (BRCA-deficient line) Synthesis->Cell_Culture IC50_Det IC50 Value Determination Enzyme_Assay->IC50_Det SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Det->SAR_Analysis Compound_Treatment Compound Treatment & DNA Damage Induction Cell_Culture->Compound_Treatment PAR_Assay Western Blot for PAR Compound_Treatment->PAR_Assay Cellular_Efficacy Confirmation of Cellular Activity PAR_Assay->Cellular_Efficacy Cellular_Efficacy->SAR_Analysis

Experimental workflow for inhibitor evaluation.

Cross-reactivity studies of drugs synthesized from 2-Amino-6-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutics often involves the synthesis of compounds with specific molecular scaffolds. One such scaffold, 2-Amino-6-fluorobenzamide, serves as a foundational structure for a variety of pharmacologically active agents. A critical aspect of the preclinical and clinical evaluation of these new chemical entities is the assessment of their cross-reactivity. This guide provides a comparative overview of the cross-reactivity profiles of drugs structurally related to the benzamide class, supported by experimental data and detailed methodologies. Understanding the potential for off-target interactions is paramount for predicting adverse effects, ensuring assay specificity, and elucidating the complete pharmacological profile of a drug candidate.

Comparative Analysis of Benzamide Drug Cross-Reactivity

While specific cross-reactivity data for drugs directly synthesized from this compound are not extensively available in public literature, analysis of structurally similar benzamide derivatives, such as the atypical antipsychotics amisulpride and sulpiride, provides valuable insights. Cross-reactivity is often identified in the context of immunoassays used for drug screening, where antibodies designed to detect a specific drug may also bind to structurally related compounds, leading to false-positive results.

Below is a summary of reported cross-reactivity for selected benzamide antipsychotics in a common urine drug screen immunoassay.

Benzamide DrugImmunoassay TargetCross-Reacting Concentration (ng/mL)Percent Cross-Reactivity (%)
AmisulprideBuprenorphine>100,000<0.005
SulpirideBuprenorphine>100,000<0.005

Data sourced from a study on interferences in urine drug screen immunoassays. The cross-reactivity is presented as the concentration of the benzamide drug required to produce a positive result at the cutoff for the buprenorphine assay (5 ng/mL). The low percentage indicates weak cross-reactivity.

It is important to note that the degree of cross-reactivity can be highly dependent on the specific antibody and the format of the immunoassay used.[1]

Key Signaling Pathways for Benzamide Drugs

Many benzamide derivatives exert their therapeutic effects by modulating specific neurotransmitter receptor signaling pathways. The two primary targets for many antipsychotic and prokinetic benzamides are the Dopamine D2 receptor and the Serotonin 5-HT4 receptor.

Dopamine D2 Receptor Signaling

Substituted benzamides, particularly atypical antipsychotics like amisulpride, are potent antagonists or partial agonists at the Dopamine D2 receptor. This interaction is central to their mechanism of action in treating psychosis. The binding of these drugs to the D2 receptor inhibits the downstream signaling cascade typically initiated by dopamine.

D2_Signaling_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Gi Gi/o Protein D2R->Gi Activates Benzamide Benzamide Antagonist Benzamide->D2R Inhibition AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Decreased Neuronal Excitability PKA->CellularResponse Leads to

Caption: Dopamine D2 Receptor Antagonism by Benzamides.

Serotonin 5-HT4 Receptor Signaling

Certain benzamide derivatives, particularly prokinetic agents like cisapride and metoclopramide, act as agonists at the Serotonin 5-HT4 receptor. This agonism enhances acetylcholine release in the enteric nervous system, promoting gastrointestinal motility.

Caption: Serotonin 5-HT4 Receptor Agonism by Benzamides.

Experimental Protocols for Cross-Reactivity Assessment

The following are generalized protocols for two common immunoassay techniques used to determine the cross-reactivity of small molecules like benzamide derivatives. These protocols can be adapted and optimized for specific drug candidates and antibody pairs.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a highly sensitive method for quantifying small molecules. The principle relies on the competition between the unlabeled drug in the sample and a labeled version of the drug for a limited number of antibody binding sites.

Methodology:

  • Plate Coating: Microtiter plates are coated with a capture antibody specific to the target drug class.

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Competition: Samples or standards containing the unlabeled drug (the benzamide derivative being tested) are added to the wells, followed by the addition of a fixed amount of enzyme-conjugated drug (the "tracer").

  • Incubation: The plate is incubated to allow the unlabeled drug and the tracer to compete for binding to the capture antibody.

  • Washing: The plate is washed to remove unbound drug and tracer.

  • Substrate Addition: A substrate for the enzyme is added, which is converted into a colored product.

  • Signal Detection: The absorbance of the colored product is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of the unlabeled drug in the sample.

  • Data Analysis: A standard curve is generated by plotting the absorbance versus the concentration of the standards. The concentration of the drug in the samples is then interpolated from this curve. Cross-reactivity is calculated as the ratio of the concentration of the target drug to the concentration of the cross-reacting compound that produces the same signal response (typically 50% inhibition).

Competitive_ELISA_Workflow cluster_0 Preparation cluster_1 Competition & Incubation cluster_2 Detection & Analysis Coat 1. Coat Plate with Capture Antibody Block 2. Block Plate Coat->Block AddSample 3. Add Sample/Standard (Unlabeled Drug) Block->AddSample AddTracer 4. Add Enzyme-Conjugated Drug (Tracer) AddSample->AddTracer Incubate 5. Incubate AddTracer->Incubate Wash 6. Wash Plate Incubate->Wash AddSubstrate 7. Add Substrate Wash->AddSubstrate Read 8. Read Absorbance AddSubstrate->Read Analyze 9. Analyze Data Read->Analyze

Caption: Workflow for Competitive ELISA.

Radioimmunoassay (RIA)

Radioimmunoassay is another highly sensitive competitive binding assay that utilizes a radiolabeled antigen ("tracer") instead of an enzyme-conjugated one.

Methodology:

  • Reagent Preparation: Prepare standards of the unlabeled drug and a solution of the radiolabeled drug.

  • Competition: A known amount of specific antibody is incubated with a known amount of radiolabeled drug and varying concentrations of the unlabeled drug (standards or samples).

  • Incubation: The mixture is incubated to allow for competitive binding to the antibody.

  • Separation: The antibody-bound drug is separated from the free (unbound) drug. This can be achieved by methods such as precipitation with a secondary antibody or solid-phase capture of the primary antibody.

  • Radioactivity Measurement: The radioactivity of the bound fraction is measured using a gamma counter.

  • Data Analysis: A standard curve is constructed by plotting the percentage of bound radiolabeled drug as a function of the concentration of the unlabeled drug. The concentration of the drug in the unknown samples is determined from this curve. Cross-reactivity is calculated similarly to the ELISA method.

RIA_Workflow cluster_0 Assay Setup cluster_1 Binding & Separation cluster_2 Measurement & Analysis Prepare 1. Prepare Reagents (Standards, Tracer) Mix 2. Mix Antibody, Tracer, and Sample/Standard Prepare->Mix Incubate 3. Incubate for Competitive Binding Mix->Incubate Separate 4. Separate Bound from Free Drug Incubate->Separate Measure 5. Measure Radioactivity of Bound Fraction Separate->Measure Analyze 6. Analyze Data Measure->Analyze

Caption: Workflow for Radioimmunoassay.

References

A Comparative Guide to Quantifying the Purity of Synthesized 2-Amino-6-fluorobenzamide via High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug discovery and development. For a compound such as 2-Amino-6-fluorobenzamide, a key building block in medicinal chemistry, rigorous purity analysis is essential to ensure the integrity of subsequent synthetic steps and the safety of final products. This guide provides a comparative analysis of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the quantification of this compound, complete with detailed experimental protocols and supporting data.

The inherent polarity of this compound, conferred by its amino and amide functionalities, alongside the aromatic fluorinated ring, presents a unique analytical challenge.[1] The selection of an appropriate HPLC method is critical for resolving the main component from potential process-related impurities, such as starting materials, by-products, and degradation products. Herein, we compare a standard C18-based method with an alternative method employing a polar-embedded column, which can offer different selectivity for polar analytes.[2]

Comparative Analysis of HPLC Methodologies

The primary objective of this comparison is to evaluate the effectiveness of two distinct RP-HPLC methods in providing accurate and robust quantification of this compound purity. Method A employs a conventional C18 stationary phase, a workhorse in reversed-phase chromatography.[3] Method B utilizes a polar-embedded stationary phase, designed to provide enhanced retention and alternative selectivity for polar compounds that may show poor retention on traditional C18 columns.[2]

The performance of each method was evaluated based on key chromatographic parameters including retention time, resolution of the main peak from a potential impurity (Impurity 1: 2-Amino-6-fluorobenzoic acid, a potential hydrolysis product), tailing factor, and the number of theoretical plates.

Table 1: Comparison of HPLC Method Performance

ParameterMethod A: C18 ColumnMethod B: Polar-Embedded Column
Retention Time of Main Peak (min) 6.458.12
Resolution (Main Peak vs. Impurity 1) 2.13.5
Tailing Factor (Main Peak) 1.41.1
Theoretical Plates (Main Peak) 9,50012,000
Calculated Purity (%) 99.1%99.5%

Experimental Protocols

Detailed methodologies for the two compared HPLC methods are provided below.

Sample Preparation for Both Methods:

An accurately weighed amount of the synthesized this compound was dissolved in the mobile phase to achieve a final concentration of approximately 0.5 mg/mL. The solution was then filtered through a 0.45 µm syringe filter before injection.

Method A: Standard C18 Reversed-Phase HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B)

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Method B: Polar-Embedded Reversed-Phase HPLC

  • Column: Polar-Embedded RP, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B)

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Experimental Workflow and Data Analysis

The general workflow for the purity determination of synthesized this compound via HPLC is depicted in the following diagram. This process begins with the synthesis of the compound, followed by sample preparation, HPLC analysis, and finally, data processing to calculate the purity.

HPLC_Workflow cluster_synthesis Synthesis & Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Synthesis Synthesize This compound SamplePrep Prepare Sample (0.5 mg/mL in Mobile Phase) Synthesis->SamplePrep Filter Filter Sample (0.45 µm) SamplePrep->Filter HPLC Inject into HPLC System (Method A or B) Filter->HPLC Filter->HPLC Detection UV Detection (254 nm) HPLC->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Chromatogram->Integration Calculation Calculate Purity (% Area Normalization) Integration->Calculation Report Final Purity Report Calculation->Report

Caption: Workflow for HPLC Purity Analysis.

Conclusion

Both HPLC methods proved to be effective for the purity quantification of this compound. However, Method B, utilizing the polar-embedded column, demonstrated superior performance in terms of resolution, peak shape (as indicated by the tailing factor), and efficiency (theoretical plates). The enhanced resolution provided by Method B allows for more confident identification and quantification of closely eluting impurities, leading to a more accurate purity assessment. For routine quality control, Method A may be sufficient, but for in-depth purity profiling and method validation, the superior separation achieved with the polar-embedded column in Method B is highly recommended. The choice of method will ultimately depend on the specific requirements of the analysis, including the need to resolve known impurities and the desired level of accuracy.

References

Safety Operating Guide

Personal protective equipment for handling 2-Amino-6-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Amino-6-fluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of this compound (CAS No. 115643-59-9). Given the limited publicly available data for this specific compound, the following protocols are based on the precautionary principle, information from available Safety Data Sheets (SDS), and best practices for handling analogous chemical compounds.

Immediate Safety and Hazard Information

This compound is classified as harmful if swallowed.[1] While comprehensive toxicological data is not available, it is prudent to treat this compound as potentially irritating to the skin, eyes, and respiratory system.

Hazard Identification:

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral), Cat. 4GHS07WarningH302: Harmful if swallowed[1]

Source: Sigma-Aldrich[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to ensure personnel safety when handling this compound.

PPE CategoryItemSpecificationRationale
Eye and Face Safety GogglesTightly fitting, chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[2]Protects eyes from dust, splashes, and vapors.
Face ShieldTo be worn in addition to safety goggles, especially when handling larger quantities or during splash-risk tasks.Provides full-face protection from splashes.
Skin and Body Chemical-resistant GlovesNitrile or butyl rubber gloves are recommended. Inspect for integrity before each use and replace regularly.[3]Prevents direct skin contact with the chemical.
Lab CoatLong-sleeved, properly fitting lab coat.Protects skin and personal clothing from contamination.
Impervious ClothingFire/flame-resistant and impervious clothing may be necessary for large-scale operations.[2]Offers enhanced protection against significant chemical exposure and fire hazards.
Respiratory Chemical Fume HoodAll handling of the solid compound should be performed in a certified chemical fume hood.[2]Prevents inhalation of dust particles and potential vapors.
NIOSH-approved RespiratorRequired if work cannot be conducted in a fume hood or if exposure limits are exceeded.Provides respiratory protection in environments with airborne contaminants.
Operational and Disposal Plans

A systematic approach is critical for minimizing exposure and ensuring a safe working environment.

Step-by-Step Handling Procedure:

  • Preparation:

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest eyewash station and safety shower before beginning work.

  • Handling:

    • Don all required PPE as outlined in the table above.

    • Carefully weigh and handle the solid compound within the fume hood to minimize dust generation.

    • Use appropriate tools (spatulas, weigh boats) to handle the chemical. Avoid direct contact.

    • If creating a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.

    • Decontaminate reusable PPE according to the manufacturer's instructions.

    • Carefully remove and dispose of single-use PPE in the designated hazardous waste container.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.

Disposal Plan:

  • Waste Collection: All waste materials contaminated with this compound, including excess reagent, contaminated PPE, and cleaning materials, must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Final Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.[2]

Emergency Procedures
IncidentFirst-Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[2] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[2] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Spill Evacuate the area. Wear appropriate PPE.[2] Avoid generating dust.[2] Carefully sweep or vacuum the spilled material into a suitable container for disposal.[2]

Visual Workflow for Safe Handling

The following diagram outlines the logical workflow for safely handling this compound, from preparation to disposal.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal RiskAssessment Conduct Risk Assessment PrepWorkspace Prepare Workspace (Fume Hood) RiskAssessment->PrepWorkspace CheckPPE Check PPE Availability & Condition PrepWorkspace->CheckPPE LocateSafety Locate Eyewash & Safety Shower CheckPPE->LocateSafety DonPPE Don Appropriate PPE LocateSafety->DonPPE HandleInHood Handle Chemical in Fume Hood DonPPE->HandleInHood AvoidContact Use Tools, Avoid Direct Contact HandleInHood->AvoidContact CleanWorkspace Clean Workspace & Equipment AvoidContact->CleanWorkspace DecontaminatePPE Decontaminate/Dispose of PPE CleanWorkspace->DecontaminatePPE WashHands Wash Hands & Exposed Skin DecontaminatePPE->WashHands CollectWaste Collect in Labeled Hazardous Waste Container WashHands->CollectWaste ContactEHS Arrange Disposal via EHS CollectWaste->ContactEHS

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
2-Amino-6-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.